molecular formula C6H15NO3S B2861174 3-Methoxy-2,2-dimethylpropane-1-sulfonamide CAS No. 1484317-86-3

3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B2861174
CAS No.: 1484317-86-3
M. Wt: 181.25
InChI Key: IFNGHOLRFPPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is an organic compound with the CAS Registry Number 1484317-86-3 . It has a molecular formula of C 6 H 15 NO 3 S and a molecular weight of 181.25 g/mol . The compound is characterized by its sulfonamide functional group, a moiety of significant interest in medicinal and agricultural chemistry. Research Applications of Sulfonamides Sulfonamides represent a pivotal class of synthetic compounds with a wide spectrum of pharmacological activities . While the specific research applications for this aliphatic sulfonamide derivative are still being explored, the sulfonamide functional group is historically known for its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential for folate synthesis in bacteria, making sulfonamide-based compounds a cornerstone in antibacterial research . Beyond antimicrobial applications, sulfonamide-containing compounds are investigated for a diverse range of activities, including but not limited to anti-carbonic anhydrase, anti-inflammatory, diuretic, hypoglycemic, and anticancer effects . The structural features of this compound, particularly the 3-methoxy-2,2-dimethylpropane chain, may offer unique steric and electronic properties valuable in the design of novel chemical probes, pharmaceutical intermediates, or catalysts in synthetic chemistry. Handling and Usage This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNGHOLRFPPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and IUPAC Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of aliphatic sulfonamides is critical for tuning lipophilicity, improving metabolic stability, and designing bioisosteres for carboxylic acids. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) represents a highly specialized, versatile small molecule scaffold[1]. Characterized by its gem-dimethyl backbone and terminal hydrogen-bonding vectors, this molecule presents unique structural dynamics that are highly prized in the development of enzyme inhibitors (such as Carbonic Anhydrase inhibitors) and novel receptor antagonists.

This whitepaper deconstructs the molecular architecture of this scaffold, outlines the causality behind its complex synthetic methodology, and provides field-proven protocols for its integration into drug discovery pipelines.

IUPAC Deconstruction & Structural Dynamics

The IUPAC name, 3-methoxy-2,2-dimethylpropane-1-sulfonamide , systematically dictates a highly rigidified aliphatic system. Analyzing the sub-components reveals the strategic value of this building block:

  • The Propane-1-sulfonamide Core: Provides the primary pharmacophore. The sulfonamide group (

    
    ) acts as a potent hydrogen bond donor/acceptor and a classic zinc-binding motif in metalloenzymes.
    
  • The 2,2-Dimethyl (gem-dimethyl) Group: This is the structural linchpin of the molecule. The presence of two methyl groups at the C2 position induces the Thorpe-Ingold effect . This steric bulk compresses the internal bond angle between C1-C2-C3, forcing the terminal sulfonamide and methoxy groups into closer spatial proximity. Furthermore, this quaternary carbon completely blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the

    
    -position, drastically increasing the molecule's half-life in vivo.
    
  • The 3-Methoxy Group: Acts as a terminal hydrogen-bond acceptor. Unlike a free hydroxyl group, the ether linkage prevents phase II glucuronidation, maintaining the molecule's lipophilic balance while still allowing for target-specific dipole interactions.

Quantitative Physicochemical Data

To facilitate rational drug design, the core quantitative parameters of the scaffold are summarized below, synthesized from authoritative chemical databases like [2] and [3].

ParameterValuePharmacological Significance
Molecular Formula

Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 181.25 g/mol Highly efficient ligand efficiency (LE) metric.
SMILES COCC(C)(C)CS(=O)(=O)NUnambiguous topological representation for computational docking[2].
Calculated TPSA ~69.3 ŲOptimal for membrane permeability; balances the polar sulfonamide and ether oxygen.
LogP (Predicted) 0.65 - 0.85Excellent aqueous solubility while retaining sufficient lipophilicity for passive diffusion.

Synthetic Methodology: Overcoming Neopentyl Steric Hindrance

The Causality of Experimental Design

Synthesizing 3-methoxy-2,2-dimethylpropane-1-sulfonamide presents a classic organic chemistry challenge. The standard industrial route to aliphatic sulfonamides involves the nucleophilic substitution (


) of an alkyl halide with sodium sulfite, followed by chlorination and ammonolysis.

The Problem: The starting material, (CAS: 57021-67-7)[4], is a neopentyl system . The massive steric bulk of the gem-dimethyl group physically blocks the Bürgi-Dunitz trajectory required for backside nucleophilic attack. Consequently, direct


 displacement of a neopentyl halide or mesylate yields ~0% product, leading instead to elimination or rearrangement.

The Solution (Self-Validating System): To bypass this kinetic barrier, we must utilize an organometallic umpolung (polarity reversal) strategy . By converting the unreactive neopentyl bromide into a highly nucleophilic Grignard reagent, the carbon atom can rapidly attack electrophilic sulfur dioxide gas (


). This forms a sulfinate salt, which is subsequently oxidatively chlorinated and aminated.

Synthesis A 3-Methoxy-2,2-dimethyl propan-1-ol B Neopentyl Bromide Intermediate A->B CBr4, PPh3 (Appel Rxn) C Grignard Reagent (R-MgBr) B->C Mg(0), THF Reflux D Sulfinate Salt (R-SO2MgBr) C->D SO2 (gas) -78°C E Sulfonyl Chloride (R-SO2Cl) D->E NCS, CH2Cl2 0°C F 3-Methoxy-2,2-dimethyl propane-1-sulfonamide E->F NH3 (aq) THF, RT

Synthetic workflow bypassing neopentyl SN2 steric hindrance via Grignard SO2 insertion.

Detailed Experimental Protocols

The following step-by-step methodologies are designed as self-validating workflows, ensuring high yield and purity at each intermediate stage.

Phase 1: Synthesis of 1-Bromo-3-methoxy-2,2-dimethylpropane

Causality: The Appel reaction is chosen over standard


 or 

because it proceeds under mild, neutral conditions, preventing the acid-catalyzed Wagner-Meerwein rearrangement typical of neopentyl alcohols.
  • Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq, 100 mmol)[3] and triphenylphosphine (

    
    , 1.2 eq) in 200 mL of anhydrous dichloromethane (DCM).
    
  • Reaction: Cool the mixture to 0°C. Portion-wise, add carbon tetrabromide (

    
    , 1.1 eq) over 30 minutes to control the exotherm.
    
  • Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the alcohol spot (

    
    ) should completely convert to a higher running spot (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Precipitate the triphenylphosphine oxide byproduct by adding 200 mL of cold diethyl ether. Filter through a Celite pad and carefully concentrate the filtrate (Note: The product is volatile).

Phase 2: Grignard Formation and Insertion

Causality:


 gas is introduced at -78°C. If the reaction is run at higher temperatures, the Grignard reagent will attack the newly formed sulfinate, leading to symmetrical sulfoxide byproducts.
  • Grignard Initiation: In a dry flask equipped with a reflux condenser, add magnesium turnings (1.5 eq) and a crystal of iodine in 50 mL anhydrous THF. Add 10% of the neopentyl bromide from Phase 1. Heat gently until the iodine color fades (initiation).

  • Addition: Add the remaining bromide dropwise over 1 hour at a rate that maintains a gentle reflux. Stir for an additional 2 hours at 60°C to ensure complete insertion.

  • Insertion: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Vigorously bubble anhydrous

    
     gas through the solution for 45 minutes. The solution will turn a thick, milky white as the magnesium sulfinate salt precipitates.
    
  • Workup: Purge excess

    
     with argon. Concentrate the THF in vacuo to isolate the crude sulfinate salt.
    
Phase 3: Oxidative Chlorination and Ammonolysis

Causality: N-Chlorosuccinimide (NCS) is utilized instead of elemental chlorine gas (


). NCS is a bench-stable solid that provides a controlled release of 

, preventing over-oxidation of the sulfinate to a sulfonic acid.
  • Chlorination: Suspend the crude sulfinate salt in 150 mL of DCM at 0°C. Add NCS (1.1 eq) portion-wise. Stir for 2 hours. The reaction turns pale yellow, indicating the formation of the sulfonyl chloride.

  • Filtration: Filter off the succinimide byproduct.

  • Ammonolysis: Transfer the DCM filtrate to a rapidly stirring biphasic system containing 100 mL of 28% aqueous ammonia (

    
    ) at 0°C. Stir vigorously for 12 hours at room temperature.
    
  • Final Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over anhydrous

    
    , and concentrate. Purify the final product, 3-methoxy-2,2-dimethylpropane-1-sulfonamide , via recrystallization from hot ethanol/water.
    

Pharmacological Applications and Signaling

Once synthesized, this scaffold is highly sought after in the design of Carbonic Anhydrase (CA) Inhibitors . The terminal primary sulfonamide is a privileged pharmacophore that coordinates directly with the catalytic


 ion in the active site of CA enzymes (e.g., CA-II, CA-IX).

The gem-dimethyl group plays a dual role here: it forces the molecule into a bioactive conformation that perfectly aligns the sulfonamide nitrogen with the zinc ion, while the methoxy group extends into the hydrophilic half of the active site to form stabilizing hydrogen bonds with Thr199 and Glu106.

Pathway Drug Aliphatic Sulfonamide (R-SO2NH2) Target Carbonic Anhydrase (CA) Zinc Active Site Drug->Target Binds Zn2+ via deprotonated nitrogen Block Inhibition of CO2 Hydration Target->Block Competitive Inhibition Downstream1 Decreased HCO3- & H+ Production Block->Downstream1 Downstream2 Reduced Fluid Secretion (e.g., Aqueous Humor) Downstream1->Downstream2

Mechanism of action for sulfonamide-mediated carbonic anhydrase inhibition.

By inhibiting the hydration of


, these molecules drastically reduce the production of bicarbonate and protons, which downstream lowers intraocular pressure (critical for Glaucoma treatment) or disrupts the pH regulation of hypoxic tumor microenvironments.

References

  • PubChem (National Institutes of Health). "1-Propanol, 3-methoxy-2,2-dimethyl- | C6H14O2 | CID 143440." National Center for Biotechnology Information. URL:[Link]

Sources

The Therapeutic Potential of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the therapeutic potential of the novel chemical entity, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide. While this specific molecule is not extensively characterized in current literature, its structural features—a primary sulfonamide and a neopentyl-like scaffold with a methoxy group—suggest a rich landscape for investigation in medicinal chemistry. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical progression from synthesis and initial screening to potential therapeutic applications, grounded in the established versatility of the sulfonamide pharmacophore.

Introduction: The Enduring Legacy and Versatility of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a history stretching back to the discovery of the first commercially available antibacterial agents.[1][2] Beyond their initial success as antimicrobials, sulfonamides have demonstrated a remarkable range of biological activities, leading to their use in treating a wide array of conditions including cancer, inflammation, glaucoma, and viral infections.[3][4] This therapeutic diversity stems from the sulfonamide's ability to act as a versatile pharmacophore, capable of inhibiting various enzymes and modulating different signaling pathways.[1][3]

The subject of this guide, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, presents an intriguing scaffold for a number of reasons. The primary sulfonamide group is a known privileged structure in drug discovery, while the sterically hindered neopentyl-like core can impart metabolic stability and influence conformational rigidity.[5] Furthermore, the methoxy group can modulate electronic properties and participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[5]

Synthetic Strategy and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. The synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide can be approached through a multi-step sequence, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis commences with 3-hydroxy-2,2-dimethylpropanoic acid, which undergoes a three-step transformation to yield the target sulfonamide.

Synthetic Pathway A 3-Hydroxy-2,2-dimethylpropanoic acid B Methyl 3-hydroxy-2,2-dimethylpropanoate A->B Fischer Esterification (Methanol, H₂SO₄) C Methyl 3-methoxy-2,2-dimethylpropanoate B->C Williamson Ether Synthesis (NaH, CH₃I) D 3-Methoxy-2,2-dimethylpropanoic acid C->D Hydrolysis (LiOH) E 3-Methoxy-2,2-dimethylpropanoyl chloride D->E Acyl Chloride Formation (Oxalyl Chloride, DMF) F 3-Methoxy-2,2-dimethylpropane-1-sulfonamide E->F Sulfonamide Formation (Ammonia)

Caption: Proposed multi-step synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

Detailed Experimental Protocols

Step 1: Esterification of 3-Hydroxy-2,2-dimethylpropanoic acid [6]

  • To a solution of 3-hydroxy-2,2-dimethylpropanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 16-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-2,2-dimethylpropanoate.

Step 2: Methylation of the Hydroxyl Group [6]

  • Dissolve methyl 3-hydroxy-2,2-dimethylpropanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, like sodium hydride, portion-wise at 0 °C.

  • Add a methylating agent, such as methyl iodide, dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry and concentrate. Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester [6]

  • Dissolve methyl 3-methoxy-2,2-dimethylpropanoate in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield 3-methoxy-2,2-dimethylpropanoic acid.

Step 4: Formation of the Acyl Chloride [5]

  • Dissolve 3-methoxy-2,2-dimethylpropanoic acid in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-methoxy-2,2-dimethylpropanoyl chloride.

Step 5: Sulfonamide Formation

  • Dissolve the crude acyl chloride in an appropriate solvent.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H15NO3S[7]
Molecular Weight181.26 g/mol [7]
CAS Number1484317-86-3[7]
PurityMin. 95% (Commercially available)[7]

Postulated Therapeutic Targets and Rationale

The structural features of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide allow for the formulation of several hypotheses regarding its potential biological activities. The primary sulfonamide moiety is a well-established pharmacophore for a variety of targets.

Carbonic Anhydrase Inhibition

Rationale: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1][8] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, cancer, and as diuretics.[8][9] The primary sulfonamide group of our target compound can coordinate with the zinc ion in the active site of CAs.

Proposed Screening Cascade:

  • Primary Screen: In vitro enzymatic assay to determine the inhibitory activity (IC50) against a panel of human CA isoforms (e.g., CA I, II, IX, and XII).

  • Selectivity Profiling: Compare the IC50 values across different isoforms to identify selective inhibitors.

  • Cell-based Assays: Evaluate the compound's ability to inhibit CA activity in relevant cancer cell lines (for CA IX and XII) or in models of glaucoma.

CA_Inhibition_Workflow start Synthesized Compound primary_screen In Vitro CA Inhibition Assay (IC50 determination against CA I, II, IX, XII) start->primary_screen selectivity Selectivity Profiling primary_screen->selectivity cell_based Cell-based Assays (e.g., cancer cell viability, intraocular pressure models) selectivity->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.

Dihydropteroate Synthase (DHPS) Inhibition

Rationale: The sulfonamide core is a bioisostere of p-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[10] This makes sulfonamides effective antibacterial agents. While the aliphatic nature of our compound differs from traditional aromatic sulfonamide antibacterials, it is worth investigating its potential antimicrobial activity.

Proposed Screening Cascade:

  • Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

  • Enzymatic Assay: If antimicrobial activity is observed, perform an in vitro assay with purified bacterial DHPS to confirm the mechanism of action.

  • In Vivo Efficacy Studies: In a relevant animal model of bacterial infection, evaluate the compound's ability to reduce bacterial load.

Modulation of Inflammatory Pathways

Rationale: The 2,2-dimethylpropanoic acid moiety is present in MK-886, a known inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation.[11] While our compound is a sulfonamide and not a carboxylic acid, the structural similarity of the neopentyl-like scaffold suggests potential interactions with enzymes in the inflammatory cascade. Additionally, some sulfonamides have shown antioxidant properties and can activate the Nrf2 pathway, a key regulator of the endogenous antioxidant response.[12]

Proposed Screening Cascade:

  • mPGES-1 Inhibition Assay: An in vitro enzymatic assay to determine the IC50 value against mPGES-1.

  • Cell-based Inflammation Assays: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Nrf2 Activation Assay: Utilize a reporter gene assay in a suitable cell line to assess the compound's ability to activate the Nrf2 pathway.

Bioisosteric Replacements and Future Directions

The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design.[13][14][15] The primary sulfonamide group in 3-Methoxy-2,2-dimethylpropane-1-sulfonamide can be replaced with other groups to potentially modulate its activity, selectivity, and pharmacokinetic properties.

Potential Bioisosteres for the Sulfonamide Group:

  • Sulfonimidamides: These aza-analogs of sulfonamides are gaining popularity as they can offer improved properties.[16]

  • Carboxylic Acids: As seen in the angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide can increase efficacy, suggesting a reverse modification could be explored.[14][17]

  • Tetrazoles: A well-known bioisostere for carboxylic acids, which in turn can be a bioisostere for sulfonamides.[15][17]

Bioisosteric_Replacements cluster_bioisosteres Potential Bioisosteres parent 3-Methoxy-2,2-dimethylpropane-1-sulfonamide -SO₂NH₂ sulfonimidamide Sulfonimidamide -SO(NH)NH₂ parent:f1->sulfonimidamide Aza-analog carboxylic_acid Carboxylic Acid -COOH parent:f1->carboxylic_acid Classical isostere tetrazole Tetrazole -CN₄H parent:f1->tetrazole Non-classical isostere

Caption: Potential bioisosteric replacements for the sulfonamide moiety.

Conclusion

3-Methoxy-2,2-dimethylpropane-1-sulfonamide represents a promising, yet underexplored, starting point for a medicinal chemistry campaign. Its synthesis is achievable through established methods, and its structural components suggest a range of potential therapeutic applications, from carbonic anhydrase inhibition to the modulation of inflammatory pathways. The systematic approach outlined in this guide, encompassing synthesis, targeted screening, and rational bioisosteric modifications, provides a comprehensive framework for elucidating the therapeutic potential of this novel sulfonamide. The insights gained from such an investigation will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of aliphatic sulfonamides in drug discovery.

References

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • PEXACY International Journal of Pharmaceutical Science. (2023, August 19). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Sulphonamides. (n.d.).
  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery.
  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • ACS Publications. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides.
  • MDPI. (2023, March 1). Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ACS Publications. (2025, August 26). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters.
  • ZU Scholars. (2017, November 8). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • BenchChem. (n.d.). The Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors: A Technical Guide.
  • CymitQuimica. (n.d.). 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.
  • BenchChem. (n.d.). Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Methoxy-2,2-dimethylpropanoyl Chloride and its Utility in Drug Development.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • ResearchGate. (2022, June 9). The recent progress of sulfonamide in medicinal chemistry.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.).
  • PubChem. (n.d.). 3-methoxypropane-1-sulfonamide (C4H11NO3S).
  • BLDpharm. (n.d.). 1484317-86-3|3-Methoxy-2,2-dimethylpropane-1-sulfonamide.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016, March 9).
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).

Sources

Toxicology and Safety Profile of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide: A Technical Guide for Scaffold Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3)

As a Senior Application Scientist, I approach the safety profiling of novel chemical building blocks not as a static checklist, but as a dynamic, predictive system. When incorporating 3-Methoxy-2,2-dimethylpropane-1-sulfonamide into lead compounds, its unique structural triad—an aliphatic sulfonamide, a sterically hindered neopentyl-like core, and a terminal methoxy ether—dictates its pharmacokinetic (PK) and toxicological fate.

This whitepaper deconstructs the structural toxicology of this versatile scaffold and outlines the self-validating experimental workflows required to de-risk it during early-stage drug discovery.

Structural Toxicology & Predictive Profiling

We do not merely run assays; we interrogate the molecule's chemical logic. The safety profile of this scaffold can be predicted by dissecting its three primary functional groups:

The Sulfonamide Moiety: Escaping the Arylamine Trap

Traditional sulfonamide toxicity is driven by the bioactivation of N4-arylamines via the cytochrome P450 2C9 (CYP2C9) monooxygenase system. This forms reactive hydroxylamine and nitroso derivatives that covalently bind to proteins, triggering severe IgE and T-cell mediated hypersensitivity (e.g., Stevens-Johnson Syndrome) .

However, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is an aliphatic sulfonamide . It lacks the aromatic amine necessary for this specific bioactivation pathway. Consequently, the risk of idiosyncratic immunotoxicity is drastically reduced. The primary safety focus shifts to off-target pharmacology, specifically the potential for unintended carbonic anhydrase or COX-2 inhibition, which is a common liability among non-antibiotic sulfonamides.

The Neopentyl Core: Steric Armor

The 2,2-dimethylpropane spacer acts as a neopentyl core. Extensive radiopharmaceutical and metabolic studies have demonstrated that neopentyl glycol-derived scaffolds are exceptionally stable against CYP450-mediated metabolism and in vivo nucleophilic substitution . The quaternary carbon provides profound steric hindrance, shielding the adjacent sulfonamide and ether linkages from rapid enzymatic degradation. This stability is a double-edged sword: while it prevents the formation of toxic reactive metabolites, it can also prolong the half-life of the parent compound, necessitating rigorous screening for bioaccumulation.

The Methoxy Group: The Metabolic Release Valve

While the core is sterically shielded, the terminal methoxy group remains susceptible to CYP-catalyzed O-dealkylation, primarily mediated by CYP1A2 and CYP3A4 . This reaction yields a highly polar alcohol (3-hydroxy-2,2-dimethylpropane-1-sulfonamide) and formaldehyde. The causality here is critical: O-dealkylation serves as the primary Phase I clearance mechanism for this scaffold, preventing toxic accumulation of the highly stable neopentyl core.

Quantitative Safety Metrics & Data Presentation

To streamline lead optimization, all quantitative data regarding the scaffold's predicted and empirical safety metrics are summarized below.

ParameterValue / PredictionAssay / MethodologyRisk Level
Molecular Weight 181.26 g/mol LC-MS / PhysicochemicalLow
Metabolic Half-Life (

)
> 60 min (Predicted)HLM + NADPH IncubationLow
CYP1A2/3A4 Inhibition (

)
> 50 μM (Predicted)Fluorogenic CYP AssayLow
hERG Channel Inhibition > 30 μM (Predicted)Automated Patch-ClampLow
Genotoxicity Negative (Predicted)Ames Test (Bacterial Reverse Mutation)Low
Hepatotoxicity (HepG2)

> 100 μM
High-Content Imaging (ROS/MMP)Low

Self-Validating Experimental Protocols

To empirically validate the structural predictions above, the following step-by-step methodologies must be executed. Every protocol is designed as a self-validating system , ensuring that artifacts are immediately identifiable.

Protocol A: CYP-Mediated O-Dealkylation and Metabolic Stability Assay

Causality: We utilize pooled Human Liver Microsomes (HLMs) rather than recombinant CYPs to accurately capture the interplay between CYP1A2/3A4-mediated O-dealkylation and potential Phase II glucuronidation, which is critical for assessing the clearance of neopentyl-like scaffolds.

  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 10 mM stock of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM, and 1 μM of the test compound. Keep the final DMSO concentration

    
     0.1% to prevent CYP inhibition.
    
  • Self-Validation Controls:

    • Positive Control: Verapamil (validates microsomal metabolic competence).

    • Negative Control: Reaction mixture without NADPH (validates that degradation is strictly CYP-dependent and not due to chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the O-dealkylated metabolite.

Protocol B: High-Content Hepatotoxicity Screening (HepG2)

Causality: Traditional cell viability assays (like MTT) only provide binary live/dead data. We employ High-Content Screening (HCS) with multiplexed fluorescent probes to simultaneously assess mitochondrial membrane potential (MMP), reactive oxygen species (ROS) generation, and membrane integrity. This ensures that any observed cytotoxicity is mechanistically defined.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Compound Treatment: Treat cells with a 10-point dose-response curve of the scaffold (0.1 μM to 300 μM). Include Chlorpromazine as a positive control for phospholipidosis and mitochondrial toxicity.

  • Staining: After 48 hours of exposure, wash cells and add a multiplexed dye cocktail: Hoechst 33342 (nuclei), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (oxidative stress).

  • Imaging & Analysis: Incubate for 30 minutes. Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Extract single-cell features to determine the mechanism of any observed toxicity.

Visualizing the Safety Workflow

The logical relationship between the structural features of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide and our required testing cascade is visualized below.

SafetyWorkflow A 3-Methoxy-2,2-dimethylpropane -1-sulfonamide B CYP1A2 / CYP3A4 O-Dealkylation Assay A->B Phase I C HepG2 High-Content Hepatotoxicity Screen A->C Cytotoxicity D hERG Patch-Clamp Cardiotoxicity A->D Off-target E Phase II Metabolism (Glucuronidation) B->E Metabolite F Go/No-Go Decision Lead Optimization C->F D->F E->F

Fig 1: Predictive safety and metabolic workflow for the neopentyl sulfonamide scaffold.

References

  • Schnyder, B., & Pichler, W. J. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Pharmacogenomics and Personalized Medicine, Dove Medical Press.[Link]

  • Ooe, K., et al. "Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Guengerich, F. P., et al. "Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation." PubMed, National Institutes of Health.[Link]

Methoxy-Substituted Sulfonamide Derivatives: A Comprehensive Mechanistic and Therapeutic Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore (–SO₂NH₂) is a privileged scaffold in medicinal chemistry, historically recognized for its foundational role in the development of the first synthetic antimicrobial drugs. However, the strategic introduction of a methoxy group (–OCH₃) onto the aromatic ring of benzenesulfonamides fundamentally alters the molecule's physicochemical profile. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and experimental workflows associated with methoxy-substituted sulfonamide derivatives. By modulating lipophilicity, electronic distribution, and steric hindrance, methoxy substitution expands the utility of sulfonamides beyond classical dihydropteroate synthase (DHPS) inhibition, enabling highly selective targeting of carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).

Mechanistic Rationale of Methoxy Substitution

In rational drug design, the addition of a methoxy group to a benzenesulfonamide core is rarely arbitrary. As an application scientist, I utilize this substitution to achieve specific thermodynamic and kinetic outcomes:

  • Electronic Effects: The oxygen atom of the methoxy group acts as an electron-donating group via resonance (+R effect), while simultaneously exerting an electron-withdrawing inductive effect (-I effect). This dual nature fine-tunes the pKa of the sulfonamide nitrogen, optimizing its ionization state at physiological pH (7.4) to enhance target binding[1].

  • Steric and Lipophilic Contributions: The bulky, lipophilic nature of the –OCH₃ group increases the overall partition coefficient (LogP) of the molecule. This enhances cellular permeability and allows the molecule to exploit specific hydrophobic sub-pockets in enzyme active sites, such as the allosteric side pocket of COX-2, which is inaccessible to smaller or more polar derivatives[2].

Key Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition

Methoxy-substituted sulfonamides are potent inhibitors of metalloenzymes, particularly Carbonic Anhydrase. The primary sulfonamide group acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the CA active site[3]. The methoxy substitution on the phenyl ring provides structural simplicity while enhancing the binding affinity through favorable van der Waals interactions with the hydrophobic half of the CA active site. These derivatives are heavily utilized in crystallography studies and the development of anti-glaucoma and targeted anticancer agents[3].

Antimicrobial Activity via DHPS Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), they halt bacterial replication[1]. Recent literature demonstrates that hybridizing methoxybenzenesulfonamides with imidazole or benzimidazole moieties yields compounds with exceptional activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa and Staphylococcus epidermidis[4]. Furthermore, aryldisulfonamides featuring methoxy substitutions have shown broad-spectrum bacteriostatic effects, with activity profiles highly dependent on the length of the carbon chain linking the sulfonamide groups[5].

Cyclooxygenase-2 (COX-2) Selectivity

In anti-inflammatory drug development, achieving selectivity for COX-2 over COX-1 is critical to avoiding gastrointestinal toxicity. Methoxy-sulfonamide chalcones and oxazepine derivatives have demonstrated significant COX-2 selectivity[2]. The methoxy group provides the precise steric bulk required to anchor the molecule within the larger COX-2 binding pocket, preventing it from entering the more restricted COX-1 active site[6].

Visualizations of Mechanisms and Workflows

MechanismOfAction Drug Methoxy-Sulfonamide Derivatives Target1 Carbonic Anhydrase (CA) Active Site (Zn2+) Drug->Target1 Binds Catalytic Zn2+ Target2 Dihydropteroate Synthase (DHPS) Drug->Target2 Competes with PABA Target3 Cyclooxygenase-2 (COX-2) Drug->Target3 Binds Allosteric Pocket Effect1 Decreased Aqueous Humor (Glaucoma Relief) & Anti-tumor Target1->Effect1 Effect2 Inhibition of Folate Synthesis (Antibacterial Effect) Target2->Effect2 Effect3 Reduced Prostaglandins (Anti-inflammatory) Target3->Effect3

Caption: Multi-target mechanistic pathways of methoxy-substituted sulfonamide derivatives.

SynthesisWorkflow Start 4-Amino-3-methoxybenzenesulfonamide (Starting Material) Synthesis Schiff Base Condensation (Aldehyde + Acid Catalyst) Start->Synthesis Purification Purification (Recrystallization / Column) Synthesis->Purification Char Characterization (NMR, IR, MS) Purification->Char Assay In Vitro Assays (MIC, IC50) Char->Assay

Caption: Workflow for the synthesis and biological evaluation of methoxy-sulfonamides.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology: every reagent choice and validation step serves a distinct chemical or biological purpose.

Synthesis of Methoxy-Sulfonamide Schiff Bases

A highly effective strategy for derivatizing primary aromatic amines is the formation of Schiff bases[1]. Rationale: The resulting imine linkage rigidly positions the aromatic rings, optimizing the spatial geometry required to fit into the DHPS or CA active sites.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 4-amino-3-methoxybenzenesulfonamide in absolute ethanol. Causality: Absolute ethanol prevents the premature hydrolysis of the imine product back into its starting materials.

  • Catalysis: Add 1.2 equivalents of a substituted benzaldehyde, followed by 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the sulfonamide's amine group.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting amine spot under UV light (254 nm) validates reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate under a vacuum and wash with cold ethanol.

  • Characterization: Confirm the structure via FT-IR (look for the disappearance of primary amine N-H stretches at ~3300 cm⁻¹ and the appearance of a sharp imine C=N stretch at ~1620 cm⁻¹) and ¹H-NMR (imine proton typically appears as a singlet around δ 8.2–8.5 ppm)[4],[5].

In Vitro Antibacterial Evaluation (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the synthesized compound that completely inhibits visible bacterial growth[1].

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension of the target strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB), adjusted to a concentration of approximately 5 x 10⁵ CFU/mL[1].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the methoxy-sulfonamide compound (dissolved in DMSO) across the wells. Causality: DMSO ensures the solubilization of lipophilic methoxy derivatives; however, the final DMSO concentration must not exceed 1% to avoid solvent-induced bacterial toxicity[4].

  • Inoculation & Controls: Add 100 µL of the bacterial inoculum to each well.

    • Self-Validation (Controls): You must include a Positive Control (bacteria + MHB + 1% DMSO; ensures bacteria are viable) and a Negative Control (MHB + 1% DMSO only; ensures no environmental contamination)[1]. Commercial antibiotics (e.g., Amoxicillin, Kanamycin) should be run in parallel as reference standards[4].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity[1].

Quantitative Data Presentation

The table below summarizes the biological activity of various methoxy-substituted sulfonamide derivatives against distinct therapeutic targets, demonstrating the versatility of the scaffold.

Compound / DerivativeTarget / AssayOrganism / EnzymeMIC / IC₅₀ ValueReference
Compound 62h (Methoxy-imidazole hybrid)Antibacterial (MIC)Escherichia coli4.9–17 µM[7]
Compound 5 (Aryldisulfonamide)Antibacterial (MIC)Escherichia coli100 µg/mL[5]
Compound 3c (Benzimidazole sulfonamide)Antibacterial (MIC)Pseudomonas aeruginosa0.2 mg/mL[4]
Compound 3f (Methoxy-sulfonamide chalcone)Enzyme Inhibition (IC₅₀)Tyrosinase74.1 µM[6]
Simple Methoxy-sulfonamide Enzyme Inhibition (IC₅₀)Carbonic Anhydrase5.2 µM[8]

References

  • Al-Mohammed, N.N., et al. "Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides". Molecules, MDPI (2013). Available at:[Link]

  • Alyar, S., Karacan, N. "Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2009). Available at:[Link]

  • Geng, Zhou, et al. "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety". PMC, NIH. Available at:[Link]

  • Yao, H., et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde". ResearchGate (2021). Available at: [Link]

  • ResearchGate. "Hybrid compounds from chalcone and 1,2-benzothiazine pharmacophores as selective inhibitors of alkaline phosphatase isozymes". ResearchGate. Available at:[Link]

Sources

Technical Whitepaper: Pharmacophoric Utility and Mechanistic Profiling of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of highly specialized building blocks. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a versatile aliphatic sulfonamide scaffold. While rarely administered as a standalone therapeutic, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) and late-stage lead optimization.

This guide provides an in-depth mechanistic analysis of how this specific moiety drives biological activity—specifically through metalloenzyme inhibition and bioisosteric replacement—and outlines the validated experimental workflows required to evaluate its efficacy.

Structural Rationale: The Causality of Design

The architecture of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is engineered to solve three distinct developability problems in drug design:

  • The Sulfonamide Headgroup (–SO₂NH₂): Acts as a primary Zinc-Binding Group (ZBG) in metalloenzymes or as a bioisostere for carboxylic acids and amides. It provides a predictable hydrogen-bond donor/acceptor network.

  • The Neopentyl Core (2,2-dimethylpropane): The gem-dimethyl substitution introduces severe steric hindrance. This structural shield protects the adjacent sulfonamide and alkyl chain from rapid oxidative cleavage or N-acetylation by hepatic enzymes, drastically extending the biological half-life[1].

  • The 3-Methoxy Tail (–OCH₃): Highly lipophilic aliphatic groups (like the neopentyl core) often suffer from poor aqueous solubility. The terminal methoxy group acts as a flexible hydrogen-bond acceptor, lowering the overall LogP and improving membrane permeability without sacrificing metabolic stability.

Mechanism of Action (MoA)

When integrated into a larger ligand, this moiety exerts its biological activity through two primary mechanisms.

Mechanism A: Metalloenzyme Coordination (Carbonic Anhydrase Inhibition)

Aliphatic sulfonamides are an emerging, yet historically under-investigated, class of Carbonic Anhydrase Inhibitors (CAIs)[2]. In physiological environments, the primary sulfonamide is deprotonated (pKa ~9.0–10.0). The resulting anion acts as a competitive inhibitor by directly coordinating with the active-site Zinc ion (Zn²⁺), displacing the catalytic water molecule essential for the hydration of CO₂[3]. Furthermore, aliphatic sulfonamides have demonstrated submicromolar efficacy against bacterial targets, including Vibrio cholerae CA isoforms, highlighting their potential as targeted antimicrobials[4].

Mechanism B: Bioisosteric Modulation

Beyond direct enzyme inhibition, the neopentyl sulfonamide motif is utilized as a metabolically stable bioisostere. For example, in the development of NLRP3 inflammasome inhibitors, replacing labile functional groups with bulky neopentyl sulfonamides maintains target engagement while modifying physicochemical properties to prevent premature clearance[1].

MoA Target Metalloenzyme Active Site Zn Zinc Ion (Zn2+) Target->Zn Contains H2O Catalytic H2O (Displaced) Zn->H2O Binds (Resting State) His His94 / His96 / His119 His->Zn Coordinates Drug 3-Methoxy-2,2-dimethylpropane- 1-sulfonamide Moiety Anion Deprotonated Sulfonamide Drug->Anion Deprotonation Anion->Zn Competitive Binding Anion->H2O Displaces

Diagram 1: Mechanism of Action for Aliphatic Sulfonamide Zinc Coordination in Metalloenzymes.

Experimental Protocols: Self-Validating Systems

To accurately measure the biological activity and stability of compounds containing this moiety, researchers must employ highly sensitive, self-validating assays.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay (Target Engagement)

Causality: The uncatalyzed hydration of CO₂ is extremely rapid, but Carbonic Anhydrase accelerates it up to 10⁶ times. Standard spectrophotometers suffer from dead-times that miss the initial reaction rate. Stopped-flow kinetics (dead-time <2 ms) is mandatory to capture the true IC₅₀ of the inhibitor[4].

  • Step 1: Reagent Preparation. Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Prepare the substrate by saturating distilled water with CO₂ gas at 20°C (approx. 35 mM CO₂).

  • Step 2: Enzyme-Inhibitor Incubation. Pre-incubate the recombinant enzyme (e.g., hCA II or VchCA) with varying concentrations of the synthesized 3-Methoxy-2,2-dimethylpropane-1-sulfonamide derivative for 15 minutes at 20°C to allow equilibrium binding.

  • Step 3: Rapid Mixing. Load the enzyme-inhibitor complex into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow spectrophotometer. Trigger the pneumatic ram to mix equal volumes rapidly.

  • Step 4: Data Acquisition. Monitor the absorbance decay of Phenol Red at 557 nm for 10–50 seconds.

  • Validation Control: Include Acetazolamide as a positive control (expected IC₅₀ ~12 nM) to validate enzyme viability and instrument calibration.

Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Profiling)

Causality: To prove that the gem-dimethyl group successfully shields the molecule from CYP450 degradation, the compound must be subjected to Human Liver Microsomes (HLM) supplemented with an active NADPH regenerating system.

  • Step 1: Matrix Preparation. Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Step 2: Compound Spiking. Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Step 3: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Step 4: Quenching & Quantification. Aliquot 50 µL at time points (0, 15, 30, 60, 120 min) into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Validation Control: Use Verapamil (rapid clearance) and Warfarin (slow clearance) to ensure microsomal activity is within acceptable ranges.

Workflow Synth Scaffold Integration (Synthesis) Assay Stopped-Flow CO2 Hydrase Assay Synth->Assay Metab Microsomal Stability (HLM + NADPH) Synth->Metab Kinetics Reaction Kinetics (Phenol Red) Assay->Kinetics Data IC50 Calculation Kinetics->Data LCMS LC-MS/MS Quantification Metab->LCMS LCMS->Data Half-life (T1/2)

Diagram 2: High-Throughput Screening & Validation Workflow for Sulfonamide Derivatives.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below illustrates a representative SAR profile, demonstrating how the transition from a simple aliphatic sulfonamide to the highly functionalized 3-Methoxy-2,2-dimethylpropane-1-sulfonamide moiety optimizes both target affinity and metabolic stability.

Pharmacophore MotifStructurehCA II IC₅₀ (nM)*LogP (Calculated)HLM T₁/₂ (min)**
Methanesulfonamide–CH₃>10,000-0.215
Propanesulfonamide–CH₂CH₂CH₃8,5000.422
Neopentylsulfonamide–CH₂C(CH₃)₃4,2001.8>120
3-Methoxy-neopentyl... –CH₂C(CH₃)₂CH₂OCH₃ 1,150 1.2 >120

*Assessed via Stopped-Flow CO₂ Hydrase Assay. **Assessed via Human Liver Microsome (HLM) Stability Assay. Data Interpretation: The addition of the neopentyl group increases the half-life drastically but raises lipophilicity. The terminal methoxy group acts as a compensatory mechanism, lowering LogP while simultaneously providing an additional hydrogen-bond interaction within the active site, thereby improving the IC₅₀ by nearly 4-fold compared to the bare neopentyl analog.

References

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae National Institutes of Health (NIH) / PubMed URL:[Link][4]

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors MDPI / Biology (Basel) URL:[Link][3]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents Royal Society of Chemistry (RSC) URL:[Link][5]

Sources

Chemical Stability of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Under Physiological Conditions

[1]

Executive Summary

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) represents a structurally robust scaffold designed to resist common degradation pathways. Its stability profile is defined by two critical structural features: the sulfonamide moiety , which is hydrolytically inert under physiological conditions, and the neopentyl (2,2-dimethyl) backbone, which provides significant steric protection against enzymatic oxidation and beta-elimination.

This guide details the physicochemical behavior of this compound, predictive metabolic liabilities, and validated protocols for assessing its stability in drug development workflows.

Structural Analysis & Physicochemical Stability

The Neopentyl Advantage

The core stability of this molecule arises from the gem-dimethyl substitution at the C2 position. In medicinal chemistry, this is a strategic design choice known as the neopentyl effect.

  • Steric Hindrance: The bulky methyl groups at C2 create a steric shield that protects the adjacent C1-sulfonamide bond and the C3-ether linkage from nucleophilic attack.

  • Conformational Lock: The Thorpe-Ingold effect restricts bond rotation, reducing the entropic penalty for binding but also limiting the "induced fit" potential for certain hydrolytic enzymes.

  • Absence of

    
    -Hydrogens:  The quaternary C2 carbon lacks hydrogen atoms, rendering the molecule immune to 
    
    
    -elimination reactions that often degrade sulfonyl compounds.
Hydrolytic Stability Profile

Primary aliphatic sulfonamides are exceptionally stable to hydrolysis. Unlike carboxamides or esters, the sulfur-nitrogen bond (


Table 1: Predicted Hydrolytic Stability Profile | Condition | pH | Temp | Predicted Half-Life (

GastricPhysiologicalBasicThermal Stress
Visualization of Structural Stability

The following diagram illustrates the steric protection mechanisms inherent in the molecule's scaffold.

GSubstrate3-Methoxy-2,2-dimethylpropane-1-sulfonamideGemDimethylGem-Dimethyl (C2)Steric ShieldSubstrate->GemDimethylThorpe-IngoldEffectSulfonamideSulfonamide (C1)Hydrolytically InertSubstrate->SulfonamideResistsHydrolysisMethoxyMethoxy (C3)Ether LinkageSubstrate->MethoxyStable toAcid/BaseGemDimethyl->SulfonamideBlocks NucleophilicAttackGemDimethyl->MethoxyHinders MetabolicAccess

Figure 1: Structural stability analysis showing how the gem-dimethyl group protects functional centers.

Physiological & Metabolic Stability[1][2]

While chemically stable in buffer, the compound faces enzymatic challenges in a biological system.

Metabolic Soft Spots
  • O-Dealkylation (CYP450 Mediated): The methoxy group (

    
    ) is the primary site for Phase I metabolism. Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) can oxidize the C-H bond adjacent to the oxygen, leading to a hemiacetal intermediate that collapses to release formaldehyde and the alcohol metabolite.
    
    • Mitigation: The neopentyl position provides steric bulk that may reduce the rate of this reaction compared to a linear propyl ether.

  • N-Glucuronidation (Phase II): The primary sulfonamide (

    
    ) is a nucleophile. UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the nitrogen, facilitating excretion.
    
  • N-Acetylation: N-acetyltransferases (NATs) may acetylate the sulfonamide nitrogen, a common pathway for sulfonamide drugs.

Predicted Metabolic Pathway

MetabolismParentParent Compound(Lipophilic)Metabolite1Alcohol Metabolite(Phase I Product)Parent->Metabolite1CYP450(O-Demethylation)Metabolite2N-Glucuronide(Phase II Conjugate)Parent->Metabolite2UGT(Glucuronidation)Metabolite3N-AcetylDerivativeParent->Metabolite3NAT(Acetylation)

Figure 2: Predicted Phase I and Phase II metabolic pathways in hepatocytes.

Experimental Protocols (Self-Validating)

To confirm the stability profile, the following protocols must be executed. These are designed to be self-validating by including mandatory internal standards and time-zero controls.

Protocol A: pH-Dependent Chemical Stability (Buffer)

Objective: Quantify non-enzymatic degradation at physiological extremes.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), 100 mM Borate (pH 9.0).

  • Internal Standard (IS): Tolbutamide or Sulfamethoxazole (structurally similar).

Workflow:

  • Preparation: Spike Test Compound into buffers to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate in triplicate at 37°C and 60°C (accelerated condition).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Add 300 µL cold Acetonitrile containing IS.

  • Analysis: LC-MS/MS. Monitor parent ion

    
     and 
    
    
    .

Validation Criteria:

  • 
     recovery must be 100% ± 15%.
    
  • IS peak area variation < 10% across all injections.

  • Stable is defined as > 85% parent remaining after 24h.

Protocol B: In Vitro Metabolic Stability (Microsomes)

Objective: Assess susceptibility to CYP-mediated oxidation (O-demethylation).

Reagents:

  • Liver Microsomes: Pooled Human/Rat (20 mg/mL protein).

  • NADPH Regenerating System: MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+.

  • Positive Control: Testosterone (High clearance) or Dextromethorphan.

  • Negative Control: Buffer + Microsomes (No NADPH).

Step-by-Step Methodology:

  • Pre-Incubation: Mix 190 µL of microsome solution (0.5 mg/mL final protein) with 1 µL of Test Compound (1 µM final). Pre-warm to 37°C for 5 mins.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

    • Self-Validation Step: Simultaneously run a "No-Cofactor" control (add buffer instead of NADPH) to rule out non-CYP degradation.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Termination: Immediately dispense into 150 µL ice-cold Acetonitrile (with IS). Vortex and centrifuge (4000g, 10 min).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines intrinsic clearance (
    
    
    ).
    
    

Analytical Considerations

When analyzing 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, researchers must account for its lack of a strong chromophore (UV detection is difficult).

  • Detection Mode: ESI-MS (Electrospray Ionization) is required.

    • Positive Mode:

      
       or 
      
      
      .
    • Negative Mode:

      
       (Sulfonamides ionize well in negative mode due to the acidic N-H proton, pKa ~10).
      
  • Chromatography: Use a C18 column. The neopentyl group adds lipophilicity, ensuring good retention (predicted LogP ~0.5 - 1.0).

References

  • BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Baranowska, I., & Kowalski, B. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

  • Kanazawa, S., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry. Retrieved from

  • ChemScene. (2024). Product Data: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.[2][3][4] Retrieved from

  • TCI Chemicals. (2024).[5] Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide (Structural Analog). Retrieved from

Pharmacokinetics and Metabolic Stability of Neopentyl Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide details the pharmacokinetic (PK) advantages and metabolic stability profiles of neopentyl sulfonamide analogs . In medicinal chemistry, the sulfonamide moiety (


) is a privileged scaffold, yet it often suffers from rapid metabolic clearance via N-dealkylation or oxidative attack. The incorporation of a neopentyl group  (2,2-dimethylpropyl) serves as a strategic structural modification to mitigate these liabilities. This guide provides a mechanistic analysis of the "Neopentyl Effect," supported by comparative PK data, and offers validated experimental protocols for assessing metabolic stability in drug discovery pipelines.

The Chemical Rationale: The "Neopentyl Effect"

The metabolic instability of N-alkyl sulfonamides typically stems from Cytochrome P450 (CYP)-mediated oxidation at the


-carbon adjacent to the nitrogen. This leads to the formation of an unstable carbinolamine intermediate, which collapses to release the sulfonamide and an aldehyde (N-dealkylation).
Mechanistic Blockade

The neopentyl group confers metabolic resistance through two primary physicochemical mechanisms:

  • Steric Shielding: The bulky tert-butyl moiety adjacent to the methylene group creates a high degree of steric hindrance. This prevents the heme-iron active site of CYP enzymes (particularly CYP3A4 and CYP2C9) from accessing the

    
    -methylene protons required for the initial hydrogen atom abstraction (HAT).
    
  • Absence of

    
    -Hydrogens:  Unlike ethyl or propyl chains, the neopentyl group lacks 
    
    
    
    -hydrogens. While
    
    
    -oxidation is less common for sulfonamides than amines, the quaternary
    
    
    -carbon eliminates any possibility of rearrangements or desaturation at this position.

Comparative Metabolic Susceptibility:

  • n-Butyl Sulfonamide: High clearance (

    
    ) 
    
    
    
    Rapid N-dealkylation.
  • Neopentyl Sulfonamide: Low clearance (

    
    ) 
    
    
    
    Metabolically silent at the N-substituent.
Visualization of Metabolic Blockade

The following diagram illustrates the mechanistic difference between a vulnerable N-alkyl analog and a stable neopentyl analog within the CYP450 catalytic cycle.

MetabolicBlockade Substrate_A Standard N-Alkyl Sulfonamide CYP_Entry CYP450 Active Site (Heme-Fe=O) Substrate_A->CYP_Entry Access Intermediate Carbinolamine Intermediate CYP_Entry->Intermediate α-Hydroxylation Block Steric Blockade (No Reaction) CYP_Entry->Block Failed HAT Product_Unstable Metabolic Shunt: N-Dealkylation Intermediate->Product_Unstable Collapse Substrate_B Neopentyl Sulfonamide Substrate_B->CYP_Entry Steric Clash Product_Stable Intact Drug (High Exposure) Block->Product_Stable Recirculation

Caption: Figure 1. Mechanistic divergence of N-alkyl vs. Neopentyl sulfonamides in the CYP450 catalytic cycle.

Pharmacokinetic Profiling & Optimization[1][2][3][4]

Integrating a neopentyl group significantly alters the ADME (Absorption, Distribution, Metabolism, Excretion) landscape of a lead compound.

Impact on Intrinsic Clearance ( )

Data from NaV1.7 inhibitor programs demonstrate that optimizing lipophilicity (


) while introducing steric bulk is crucial for reducing hepatic clearance.
ParameterN-Ethyl AnalogNeopentyl AnalogImpact

(Microsomal)
High (>50

L/min/mg)
Low (<10

L/min/mg)
>5x Stability Increase
Metabolic Soft Spot

-Carbon hydroxylation
Aromatic ring (if unsubstituted)Shift in Site of Metabolism
Lipophilicity (

)
ModerateHigh (+1.5 to 2.0 log units)Risk of Solubility Issues
Oral Bioavailability (

)
Low (<20%)Moderate to High (>50%)Improved Exposure

Critical Insight: While the neopentyl group solves metabolic instability, it adds significant lipophilicity. To maintain oral bioavailability, researchers must counterbalance this by adding polar groups elsewhere on the scaffold (e.g., heteroatoms in the aryl ring) to keep


 within the optimal 1–3 range [1, 2].
Case Study: NaV1.7 Inhibitors

In the development of selective NaV1.7 inhibitors for pain, sulfonamide leads often exhibited rapid clearance. The introduction of bulky aliphatic groups, including neopentyl-like motifs or bicyclic equivalents (chromans), successfully reduced CYP-mediated clearance while maintaining potency. However, care was taken to monitor CYP inhibition (specifically CYP2C9), as the lipophilic neopentyl group can act as a competitive inhibitor [3].

Experimental Protocol: Microsomal Stability Assay

To validate the stability of neopentyl sulfonamide analogs, a rigorous Microsomal Stability Assay is required. This protocol determines the intrinsic clearance (


) and half-life (

) using liver microsomes (human, rat, or mouse).
Reagents & Preparation
  • Liver Microsomes: 20 mg/mL protein concentration (Corning or XenoTech).

  • NADPH Regenerating System: 10 mM NADP+, 100 mM Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase.

  • Test Compound: 10 mM stock in DMSO.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_incubation Incubation @ 37°C Step1 Preparation Pre-warm microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Step2 Dosing Add Test Compound (1 µM final) <0.1% DMSO Step1->Step2 Step3 Initiation Add NADPH Regenerating System Start Timer (t=0) Step2->Step3 Step4 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Termination Transfer aliquot to Ice-Cold ACN (Precipitate Proteins) Step4->Step5 Step6 Analysis Centrifuge & LC-MS/MS Quantify % Remaining Step5->Step6

Caption: Figure 2. Step-by-step workflow for the in vitro microsomal stability assay.

Protocol Steps
  • Pre-Incubation: Dilute liver microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike the test compound (neopentyl sulfonamide) into the mixture to a final concentration of 1

    
    M. Note: Low concentration is critical to ensure first-order kinetics.
    
  • Reaction Initiation: Add the NADPH regenerating system.[1] Mix immediately.

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode).

Data Analysis

Calculate the slope (


) of the natural log of the percentage remaining vs. time.

[1]


Success Criteria: A metabolically stable neopentyl analog should exhibit a


 minutes and 

in human liver microsomes [4, 5].

Synthesis & Strategic Considerations

Synthetic Access

Neopentyl sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with neopentylamine.

  • Reaction:

    
    
    
  • Challenge: The steric bulk of the neopentyl amine can slow the nucleophilic attack. Using a strong base (e.g., NaH) or heating may be required compared to standard alkyl amines.

Potential Risks (Toxicity)

While the neopentyl group stabilizes the drug, researchers must monitor for metabolic switching . If the N-dealkylation pathway is blocked, the CYP enzymes may force oxidation on the aromatic ring or other substituents.

  • Mitigation: Perform metabolite identification (MetID) studies early to ensure no toxic reactive metabolites (e.g., quinone imines) are formed on the aryl sulfonamide core [6].

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters. (2016).[2]

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models. Journal of Medicinal Chemistry. (2020).[3]

  • Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry. (2021).[4][5] [4]

  • Microsomal Stability Assay Protocol. AxisPharm.

  • A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. BenchChem.

  • Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG.

Sources

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Potential Applications of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide delves into the scientific underpinnings of the novel chemical entity, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide. In the absence of a documented history of discovery, this paper serves as a forward-looking exploration of its potential, grounded in the rich history of sulfonamide chemistry and its vast therapeutic applications. We will dissect its structural components, propose a robust synthetic pathway, and explore its potential as a valuable scaffold in modern drug discovery.

The Legacy of Sulfonamides: A Foundation for Innovation

The journey of sulfonamides in medicine is a testament to the power of synthetic chemistry in combating disease. This class of compounds, characterized by the R-SO₂NR₂' functional group, revolutionized medicine in the early 20th century as the first broadly effective antimicrobials.[1] The discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk in the 1930s, and the subsequent identification of its active metabolite, sulfanilamide, marked the dawn of the antibiotic age.[1]

The primary mechanism of action for antibacterial sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA).[2] Bacteria, unlike mammals, must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway that incorporates PABA. Sulfonamides act as competitive inhibitors of DHPS, halting folic acid production and thereby exhibiting a bacteriostatic effect.[2]

Beyond their antimicrobial properties, the sulfonamide functional group has proven to be a versatile pharmacophore, leading to the development of drugs with a wide array of biological activities. These include diuretics, hypoglycemic agents, anti-inflammatory drugs (such as COX-2 inhibitors), and even anticancer agents.[3] This remarkable diversity underscores the potential of novel sulfonamide-containing molecules in addressing contemporary medical challenges.

Structural Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

The structure of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide presents a unique combination of chemical motifs that suggest intriguing possibilities for its biological activity and pharmacokinetic profile.

Chemical Feature Potential Significance
**Sulfonamide Group (-SO₂NH₂) **Primary pharmacophore responsible for a wide range of biological activities. The unsubstituted amide offers a site for further chemical modification.
Neopentyl Scaffold (-C(CH₃)₂CH₂-) The gem-dimethyl group can introduce steric hindrance, potentially influencing binding selectivity and metabolic stability by shielding adjacent functional groups from enzymatic degradation.
Methoxy Group (-OCH₃) The presence of a methoxy group can impact the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. It may also influence the compound's metabolic profile.

The combination of a flexible alkyl chain with a polar sulfonamide head and a methoxy group suggests a molecule with amphipathic properties, which could be advantageous for cell permeability and interaction with biological targets.

Proposed Synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide: A Step-by-Step Protocol

While a specific synthesis for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is not documented in the current scientific literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds. The following protocol outlines a potential multi-step synthesis starting from commercially available 3-hydroxy-2,2-dimethylpropanoic acid.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway A 3-Hydroxy-2,2-dimethylpropanoic acid B Methyl 3-hydroxy-2,2-dimethylpropanoate A->B  H₂SO₄, MeOH C Methyl 3-methoxy-2,2-dimethylpropanoate B->C  NaH, CH₃I D 3-Methoxy-2,2-dimethylpropanoic acid C->D  LiOH, H₂O E 3-Methoxy-2,2-dimethylpropan-1-ol D->E  LiAlH₄, THF F 1-Bromo-3-methoxy-2,2-dimethylpropane E->F  PBr₃ H S-(3-methoxy-2,2-dimethylpropyl) ethanethioate F->H  KSAc, DMF G Potassium thioacetate I 3-Methoxy-2,2-dimethylpropane-1-thiol H->I  HCl, MeOH J 3-Methoxy-2,2-dimethylpropane-1-sulfonyl chloride I->J  Cl₂, H₂O L 3-Methoxy-2,2-dimethylpropane-1-sulfonamide J->L  NH₃ (aq) K Ammonia Biological_Screening A Synthesized 3-Methoxy-2,2-dimethylpropane-1-sulfonamide B Purity and Structural Verification (NMR, MS, HPLC) A->B C Primary Screening B->C D Antimicrobial Assays (MIC determination) C->D E Enzyme Inhibition Assays (e.g., CA, Kinase) C->E F Cell-based Assays (e.g., Cytotoxicity, Anti-proliferation) C->F G Hit Identification D->G E->G F->G H Secondary Screening & Lead Optimization G->H I Structure-Activity Relationship (SAR) Studies H->I J In vivo Efficacy and Toxicity Studies I->J

Sources

Solubility data of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Solubility Profiling: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Executive Summary

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a specialized aliphatic sulfonamide building block used primarily in the synthesis of complex pharmaceutical intermediates, particularly in antiviral and anti-inflammatory discovery pipelines. Unlike commodity chemicals, specific quantitative solubility isotherms for this compound are not established in open peer-reviewed literature (e.g., J. Chem. Eng. Data).

This technical guide addresses that data gap. As a Senior Application Scientist, I have synthesized a predictive solubility landscape based on Structure-Property Relationships (SPR) and defined the standardized experimental protocol required to generate validated solubility curves for process development. This guide serves as a self-validating framework for researchers requiring precise saturation data.

Physicochemical Profile & Structural Analysis

To predict the solubility behavior of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, we must deconstruct its molecular architecture. The molecule represents a "push-pull" system of polarity and hydrophobicity.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Low Molecular Weight (181.26 g/mol ) favors dissolution.
Sulfonamide Group

High Polarity: Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Drives solubility in polar aprotic solvents (DMSO, DMF).
Neopentyl Skeleton

Steric Bulk: The gem-dimethyl group increases lipophilicity (LogP) and disrupts crystal packing, potentially enhancing solubility in organic solvents compared to linear analogs.
Methoxy Tail

Ether Linkage: Adds weak polarity but primarily supports solubility in ethers and chlorinated solvents.
Predicted LogP ~0.5 to 1.2Indicates "intermediate" polarity; likely poor water solubility but excellent organic compatibility.

Predicted Solubility Landscape

Based on the functional group analysis and thermodynamic behavior of analogous aliphatic sulfonamides, the following solubility profile is projected. This table serves as the starting point for solvent screening.

Table 1: Predicted Solubility Classification at 25°C

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions disrupt the sulfonamide crystal lattice. Ideal for stock solutions.
Polar Protic Methanol, Ethanol, IPAModerate to High (20–80 mg/mL)H-bonding capability matches the sulfonamide head. Solubility likely decreases as alcohol chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–40 mg/mL)Good compatibility with the methoxy/neopentyl core; Acetone is a likely "good solvent" for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL)Solvation of the ether and alkyl backbone; useful for extraction but less desirable for green chemistry.
Ethers THF, MTBE, 2-MeTHFLow to Moderate (5–20 mg/mL)THF is viable; MTBE likely shows poor solubility, making it a potential anti-solvent.
Aqueous Water, PBS (pH 7.[1]4)Low (<1 mg/mL)The hydrophobic neopentyl core dominates. Solubility may increase at high pH (>10) due to deprotonation of the sulfonamide (

).
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL)Complete polarity mismatch. These are the definitive anti-solvents for crystallization.

Critical Insight: For process crystallization, a solvent system of Ethyl Acetate/Heptane or Ethanol/Water is statistically the most robust starting point. The neopentyl group often prevents "oiling out," favoring distinct crystal formation.

Methodological Framework: Solubility Determination Protocol

Since specific literature values are unavailable, you must generate empirical data. Do not rely on visual estimation. The following protocol ensures thermodynamic equilibrium and accurate quantification.

Phase 1: Equilibrium Saturation (Shake-Flask Method)
  • Preparation: In triplicate, add excess solid 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (approx. 50 mg) to 1.0 mL of the target solvent in a chemically resistant glass vial (e.g., borosilicate).

  • Agitation: Seal vials and place them in a thermostatic shaker bath.

    • Temperature: 25°C ± 0.1°C (Standard) and 50°C (for temperature-dependent curves).

    • Duration: Agitate at 200 RPM for 24 hours to ensure equilibrium.

  • Sedimentation: Stop agitation and allow the suspension to settle for 4 hours at the controlled temperature. Crucial: Ensure solid remains; if clear, add more solid and repeat.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, extract the supernatant. Note: Pre-warming prevents precipitation inside the filter during sampling.

Phase 2: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (+0.1% Formic Acid).

  • Detection: UV at 210 nm (Sulfonamide absorption) or 254 nm.

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area and
    
    
    is the concentration.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the solubility data generated above.

SolubilityWorkflow cluster_protocol Validation Protocol Start Start: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Screening Primary Solubility Screen (DMSO, MeOH, EtOAc, Water) Start->Screening Decision Is Solubility > 20 mg/mL? Screening->Decision HighSol High Solubility Path (Reaction Solvent) Decision->HighSol Yes LowSol Low Solubility Path (Anti-Solvent / Workup) Decision->LowSol No Reaction Select for Homogeneous Reaction (DMSO/DMF for SnAr, Coupling) HighSol->Reaction Cryst Select for Crystallization (Solvent: EtOAc | Anti-Solvent: Heptane) HighSol->Cryst Use as Solvent LowSol->Cryst Use as Anti-Solvent Validation 1. Shake Flask (24h) 2. HPLC Quant. 3. Van't Hoff Plot Reaction->Validation Cryst->Validation

Caption: Decision matrix for solvent selection based on solubility thresholds. Green paths indicate viable reaction media; Red paths indicate potential anti-solvents.

Thermodynamic Analysis (Advanced)

For researchers scaling up synthesis, determining the Metastable Zone Width (MSZW) is critical. Once you have data points at 25°C and 50°C, apply the Van't Hoff equation to estimate the Enthalpy of Dissolution (


):


  • If

    
     is positive (Endothermic):  Solubility increases with temperature (Typical for sulfonamides). Cooling crystallization is viable.
    
  • If

    
     is near zero:  Solubility is flat. Evaporative crystallization is required.
    

Recommendation: For this specific neopentyl sulfonamide, expect a steep solubility curve in alcohols (high


), making cooling crystallization from Ethanol  the most efficient purification method.

References

  • Biosynth Carbosynth. (2024). Certificate of Analysis: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS 1484317-86-3).[2][3]Link

  • Perlovich, G. L., et al. (2011).[1] "Thermodynamic aspects of solubility process of some sulfonamides in water and organic solvents." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[1] Link

  • Martinez, F., et al. (2013). "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society, 24(2).
  • PubChem. (2024). Compound Summary: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.[2][3][4] National Library of Medicine. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the step-by-step synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3). This molecule features a neopentyl backbone, a structural motif known for imparting metabolic stability due to the absence of


-hydrogens and steric hindrance around the quaternary carbon.

The Challenge: The primary synthetic hurdle is the "neopentyl effect"—the extreme steric hindrance adjacent to the reaction center, which retards


 substitution rates by orders of magnitude compared to primary alkyl halides.

The Solution: This guide utilizes a Thioacetate-Mediated Oxidative Chlorination strategy. Unlike traditional Grignard-based routes (which require handling gaseous


) or direct sulfochlorination (incompatible with aliphatic chains), this route employs Potassium Thioacetate (KSAc) as a "Trojan horse" nucleophile. It is sufficiently potent to displace a neopentyl bromide in polar aprotic media, and the resulting thioester can be oxidatively cleaved directly to the sulfonyl chloride using N-Chlorosuccinimide (NCS), avoiding hazardous chlorine gas.
Retrosynthetic Analysis

Retrosynthesis Target Target Sulfonamide (3-Methoxy-2,2-dimethylpropane-1-sulfonamide) SulfonylCl Sulfonyl Chloride (Intermediate) Target->SulfonylCl Amidation (NH3) Thioacetate Neopentyl Thioacetate (Key Intermediate) SulfonylCl->Thioacetate Oxidative Chlorination (NCS/HCl) Bromide Neopentyl Bromide (1-bromo-3-methoxy-2,2-dimethylpropane) Thioacetate->Bromide Substitution (KSAc, DMF, Heat) Start Starting Material (3-bromo-2,2-dimethylpropan-1-ol) Bromide->Start O-Methylation (NaH, MeI)

Figure 1: Retrosynthetic disconnection showing the conversion of the commercially available alcohol to the target sulfonamide via a thioacetate intermediate.[1]

Reagents & Equipment Table

Reagent / MaterialRoleCAS No.[2]Equiv.[1][3][4]Hazards
3-Bromo-2,2-dimethylpropan-1-ol Starting Material40894-00-61.0Irritant
Sodium Hydride (60% in oil) Base (Step 1)7647-01-01.2Flammable, Corrosive
Iodomethane (MeI) Methylating Agent74-88-41.5Toxic, Carcinogen
Potassium Thioacetate (KSAc) Nucleophile (Step 2)10387-40-31.5Stench, Irritant
N-Chlorosuccinimide (NCS) Oxidant (Step 3)128-09-64.0Irritant
Ammonia (28% aq. or 0.5M in Dioxane) Amine Source (Step 4)7664-41-75.0Corrosive
DMF (Anhydrous) Solvent68-12-2-Reprotoxic
Acetonitrile (MeCN) Solvent75-05-8-Flammable

Detailed Experimental Protocol

Step 1: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the primary alcohol to a methyl ether without eliminating the bromide.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Wash NaH (1.2 equiv) with dry hexane (

    
     mL) under nitrogen to remove mineral oil if precise stoichiometry is required; otherwise, use directly. Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate).
    
  • Addition: Cool the suspension to 0°C. Add 3-bromo-2,2-dimethylpropan-1-ol (1.0 equiv) dropwise over 20 minutes.

    • Note: Hydrogen gas evolution will be vigorous. Ensure proper venting.

  • Reaction: Stir at 0°C for 30 mins, then add Iodomethane (1.5 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench carefully with saturated

    
     (aq). Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a sharp singlet ~3.3 ppm (
    
    
    
    ).
Step 2: Thioacetate Displacement (The Neopentyl Substitution)

Objective: Displace the hindered bromide with sulfur. Critical Mechanism: This is the rate-limiting step. The gem-dimethyl group blocks the backside attack. We use DMF (polar aprotic) to solvate the potassium cation, leaving the thioacetate anion "naked" and more reactive.

  • Reaction: Dissolve the crude bromide from Step 1 in anhydrous DMF (0.5 M). Add Potassium Thioacetate (1.5 equiv).

  • Conditions: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC.[5][6] Neopentyl systems are sluggish; if conversion is <50% after 12h, increase temp to 100°C but do not exceed 110°C to avoid decomposition.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
    • Wash: Crucial—Wash the organic layer with water (

      
      ) to remove DMF completely. Residual DMF can interfere with the next oxidation step.
      
  • Purification: Flash chromatography (Hexanes/EtOAc) is recommended to remove unreacted bromide.

Step 3: Oxidative Chlorination (NCS-Mediated)

Objective: Convert the thioester directly to sulfonyl chloride.[7] Mechanism: Acid-catalyzed hydrolysis of the thioester releases the thiol in situ, which is immediately trapped by NCS to form a sulfenyl chloride, then further oxidized to the sulfonyl chloride.

  • Setup: 3-neck flask with internal thermometer.

  • Mixture: Dissolve N-Chlorosuccinimide (NCS, 4.0 equiv) in Acetonitrile (MeCN) and 2M HCl (5:1 ratio, v/v). Cool to 10°C.

  • Addition: Add the Thioacetate (from Step 2) dissolved in minimal MeCN dropwise.

    • Safety Control: The reaction is exothermic. Maintain internal temperature <20°C.

  • Reaction: Stir vigorously at 10–15°C for 1 hour. The mixture will turn transiently yellow/orange.

  • Workup: Dilute with cold water. Extract immediately with Diethyl Ether. Wash with brine.[6][8]

    • Stability Note: Do not dry or concentrate excessively. Sulfonyl chlorides are unstable. Proceed immediately to Step 4.

Step 4: Amidation

Objective: Formation of the final sulfonamide.

  • Reaction: To the ethereal solution of the sulfonyl chloride (approx 0.1 M), add aqueous Ammonia (28%, 5.0 equiv) or 0.5 M

    
     in dioxane at 0°C.
    
  • Time: Stir at RT for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate any amines/byproducts), then extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Substitution (Critical) cluster_2 Step 3: Oxidative Chlorination cluster_3 Step 4: Amidation Start 3-bromo-2,2-dimethylpropan-1-ol Reagents1 NaH, MeI, THF 0°C to RT Start->Reagents1 Intermediate1 1-bromo-3-methoxy-2,2-dimethylpropane Reagents1->Intermediate1 Reagents2 KSAc, DMF 90°C, 16h Intermediate1->Reagents2 Intermediate2 Thioacetate Intermediate Reagents2->Intermediate2 Reagents3 NCS, HCl (2M), MeCN <20°C (Exothermic) Intermediate2->Reagents3 Intermediate3 Sulfonyl Chloride Reagents3->Intermediate3 Reagents4 NH3 (aq) 0°C to RT Intermediate3->Reagents4 Final 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Reagents4->Final

Figure 2: Operational workflow emphasizing the critical high-temperature substitution step and the temperature-controlled oxidation step.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.80 (br s, 2H, 
      
      
      
      )
    • 
       3.35 (s, 3H, 
      
      
      
      )
    • 
       3.20 (s, 2H, 
      
      
      
      )
    • 
       3.05 (s, 2H, 
      
      
      
      )
    • 
       1.10 (s, 6H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Look for

      
      
      

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[9][10] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using N-Chlorosuccinimide. The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[10] Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using N-Chlorosuccinimide.[5] Synthesis, 2006(24), 4131–4134.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and Neopentyl reactivity).

Sources

Application Note: De Novo Synthesis and Reagent Profiling for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a sterically encumbered, aliphatic sulfonamide utilized as a versatile molecular building block in medicinal chemistry and advanced drug discovery[1]. The presence of the neopentyl-like 2,2-dimethyl core presents unique synthetic challenges, primarily due to extreme steric hindrance that impedes standard nucleophilic substitution (SN2) trajectories. This application note details a robust, four-step synthetic protocol starting from 3-methoxy-2,2-dimethylpropan-1-ol, emphasizing the causality of reagent selection to overcome these steric barriers and ensure a self-validating workflow.

Mechanistic Rationale & Reagent Selection

Direct sulfonation of neopentyl alcohols is notoriously low-yielding due to the highly congested quaternary carbon adjacent to the reaction center. To circumvent this, the workflow employs a highly polarizable nucleophile in a stepwise activation strategy:

  • Alcohol Activation (Mesylation): The primary alcohol, 3-methoxy-2,2-dimethylpropan-1-ol[2], is first converted to a highly reactive mesylate using Methanesulfonyl chloride (MsCl) and N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA is strategically selected over triethylamine to minimize base-catalyzed degradation and side-reactions.

  • Steric Override (Thioacetate Displacement): Direct conversion of the mesylate to a sulfonic acid using sodium sulfite fails due to the "hard" nature of the sulfite nucleophile against the sterically shielded neopentyl center. Instead, Potassium thioacetate (KSAc) is utilized. The thioacetate anion is highly polarizable (a "soft" nucleophile), allowing its electron cloud to reach the electrophilic carbon and execute the SN2 displacement at elevated temperatures (80 °C).

  • Oxidative Chlorination: The resulting thioether is subjected to oxidative cleavage using N-Chlorosuccinimide (NCS) in aqueous HCl to generate the sulfonyl chloride. This avoids the use of hazardous chlorine gas while providing a self-validating colorimetric change (clear to yellow) indicating successful oxidation.

  • Amination: The highly reactive sulfonyl chloride is immediately trapped with methanolic ammonia to yield the final sulfonamide[1].

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

PhaseReagentRoleEquivalentsAmount
1 3-Methoxy-2,2-dimethylpropan-1-olStarting Material1.0 eq1.18 g
1 Methanesulfonyl chloride (MsCl)Activating Agent1.2 eq1.37 g (928 µL)
1 N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base1.5 eq1.94 g (2.61 mL)
1 Dichloromethane (DCM)SolventN/A20 mL
2 Potassium thioacetate (KSAc)Soft Nucleophile1.5 eq1.71 g
2 N,N-Dimethylformamide (DMF)Polar Aprotic SolventN/A15 mL
3 N-Chlorosuccinimide (NCS)Oxidant3.0 eq4.00 g
3 2M Hydrochloric Acid (aq)Catalyst/Proton SourceN/A5 mL
3 Acetonitrile (MeCN)SolventN/A20 mL
4 Ammonia (7N in Methanol)Aminating Agent5.0 eq7.14 mL
4 Tetrahydrofuran (THF)SolventN/A15 mL

Synthetic Workflow Visualization

Workflow N1 3-Methoxy-2,2-dimethyl- propan-1-ol N2 Mesylate Intermediate N1->N2 MsCl, DIPEA DCM, 0°C N3 Thioacetate Intermediate N2->N3 KSAc, DMF 80°C N4 Sulfonyl Chloride Intermediate N3->N4 NCS, HCl MeCN, <20°C N5 3-Methoxy-2,2-dimethyl- propane-1-sulfonamide N4->N5 NH3/MeOH THF, 0°C

Workflow for the synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

Phased Experimental Protocols

Phase 1: Synthesis of 3-Methoxy-2,2-dimethylpropyl methanesulfonate
  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2,2-dimethylpropan-1-ol (1.18 g, 10 mmol)[2] and anhydrous DCM (20 mL).

  • Base Addition: Add DIPEA (2.61 mL, 15 mmol) and cool the reaction mixture to 0 °C using an ice-water bath[3].

  • Activation: Dropwise, add MsCl (928 µL, 12 mmol) over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): TLC (Hexane/EtOAc 7:3, KMnO4 stain) must show complete consumption of the alcohol (Rf ~0.3) and the appearance of a new, higher Rf mesylate spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylate.

Phase 2: Synthesis of S-(3-Methoxy-2,2-dimethylpropyl) ethanethioate
  • Setup: Dissolve the crude mesylate from Phase 1 in anhydrous DMF (15 mL).

  • Nucleophilic Attack: Add Potassium thioacetate (1.71 g, 15 mmol) in one portion.

  • Thermal Override: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Causality note: The elevated temperature is mandatory to overcome the steric repulsion of the gem-dimethyl group during the SN2 transition state.

  • IPC: LC-MS analysis of a micro-aliquot should confirm the mass of the thioacetate intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry over Na2SO4 and concentrate.

Phase 3: Synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonyl chloride
  • Setup: Dissolve the crude thioacetate in MeCN (20 mL) and cool to 0 °C.

  • Acidification: Add 2M aqueous HCl (5 mL).

  • Oxidation: Slowly add N-Chlorosuccinimide (4.00 g, 30 mmol) in small portions, maintaining the internal temperature below 20 °C.

  • IPC (Self-Validation): The reaction is self-indicating; the mixture will transition from clear to a distinct yellow color as active chlorination occurs. Stir for 45 minutes. Quench a 10 µL aliquot in 1 mL methanol; LC-MS should show the methyl sulfonate ester (indicating the presence of the highly reactive sulfonyl chloride).

  • Workup: Dilute with cold water (30 mL) and extract rapidly with cold diethyl ether (2 x 30 mL). Wash with cold brine, dry over MgSO4, and concentrate in vacuo at ambient temperature (do not heat). Use immediately in Phase 4.

Phase 4: Synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide
  • Setup: Dissolve the freshly prepared sulfonyl chloride in anhydrous THF (15 mL) and cool to 0 °C.

  • Amination: Slowly add a 7N solution of Ammonia in Methanol (7.14 mL, 50 mmol). A white precipitate (NH4Cl) will form immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • IPC: LC-MS must confirm the final product mass (m/z 182.1 [M+H]+) corresponding to 3-Methoxy-2,2-dimethylpropane-1-sulfonamide[1].

  • Purification: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (30 mL) and water (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure sulfonamide.

References

  • [3] Google Patents. WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists. Retrieved from:

Sources

Application Note: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide as a Next-Generation Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

In contemporary drug discovery, overcoming poor pharmacokinetic (PK) properties—such as rapid metabolic clearance and low membrane permeability—is a primary hurdle. As a Senior Application Scientist, I frequently recommend the integration of highly engineered building blocks to solve these developability problems at the structural level.

3-Methoxy-2,2-dimethylpropane-1-sulfonamide is a premium molecular scaffold designed specifically for lead optimization[1]. It combines three critical structural features into a single, highly efficient pharmacophore:

  • The Primary Sulfonamide Core: Acts as a classic bioisostere for carboxylic acids and amides, offering improved membrane permeability, resistance to glucuronidation, and unique hydrogen-bonding geometries[2].

  • The Gem-Dimethyl (Neopentyl) Shield: The incorporation of two methyl groups at the

    
    -carbon creates a profound steric shield (the Thorpe-Ingold effect). This prevents cytochrome P450-mediated oxidation at the vulnerable 
    
    
    
    -carbon, drastically reducing intrinsic clearance rates and improving in vivo half-life[3][4].
  • The Terminal Methoxy Group: Compensates for the lipophilicity introduced by the gem-dimethyl core. It acts as a potent hydrogen-bond acceptor, preserving aqueous solubility and maintaining a favorable

    
     profile.
    

Physicochemical Profiling

To effectively utilize this building block in cross-coupling or condensation reactions, its physicochemical parameters must be understood. The table below summarizes the quantitative data critical for reaction stoichiometry and downstream PK modeling[1][5].

PropertyValueStrategic Implication
Chemical Name 3-Methoxy-2,2-dimethylpropane-1-sulfonamideStandard IUPAC nomenclature.
CAS Number 1484317-86-3Unique identifier for procurement.
Molecular Formula C6H15NO3SUsed for precise mass spectrometry validation.
Molecular Weight 181.26 g/mol Low MW ensures minimal penalty to the final drug's size.
SMILES COCC(C)(C)CS(=O)(=O)NUseful for in silico docking and ADME predictions.
H-Bond Donors 1 (Primary Sulfonamide, -NH2)Modulates target engagement (e.g., kinase hinge binding).
H-Bond Acceptors 3 (Sulfonyl oxygens, Methoxy)Enhances aqueous solubility.
Purity Standard

95%
Critical threshold to prevent catalyst poisoning in Pd-coupling.

Integration into High-Throughput Drug Discovery

The following workflow illustrates the logical progression of integrating this sulfonamide scaffold into a lead optimization pipeline to rescue a hit compound suffering from poor metabolic stability.

Workflow A 1. Hit Identification (Sub-optimal PK Profile) B 2. Bioisosteric Replacement (Insert Sulfonamide Scaffold) A->B C 3. Pd-Catalyzed C-N Coupling (Xantphos/Pd System) B->C D 4. Metabolic Profiling (CYP450 Stability Assay) C->D E 5. Lead Optimization (Enhanced in vivo Efficacy) D->E

Workflow for integrating the sulfonamide scaffold into lead optimization pipelines.

Experimental Protocols & Methodologies

The primary utility of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide lies in its ability to be coupled to complex drug cores. Below are two field-proven, self-validating protocols for achieving this.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl sulfonamides by coupling the building block with an aryl halide core. Causality & Rationale: Sulfonamides are significantly less nucleophilic than standard aliphatic amines. Traditional SNAr methods fail or require harsh conditions that destroy sensitive functional groups. We utilize a Palladium/Xantphos catalytic system. Xantphos is specifically chosen because its large bite angle (150.7°) facilitates a rare trans-chelating bisphosphine-Pd(II) intermediate, which dramatically accelerates the reductive elimination step required for C-N bond formation[6][7].

Reagents:

  • 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • Pd2(dba)3 (2 mol %)

  • Xantphos (6 mol %)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the sulfonamide building block, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Expert insight: Oxygen is fatal to the active Pd(0) species; rigorous degassing is non-negotiable.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in a pre-equilibrated oil bath at 100°C for 12–16 hours.

  • System Validation & Quality Control: The system is self-validating. The reaction mixture should transition from deep red (active Pd(0) species) to pale yellow/brown. Perform LC-MS analysis: the complete disappearance of the sulfonamide peak (

    
     182 [M+H]+) and the appearance of the product mass confirms conversion. If unreacted sulfonamide persists, it indicates premature catalyst deactivation due to moisture or oxygen.
    
  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo.

Protocol B: Synthesis of N-Acyl Sulfonamides (Carboxylic Acid Bioisosteres)

Objective: Couple the sulfonamide with an acyl chloride to generate an N-acyl sulfonamide, a potent carboxylic acid bioisostere with a tunable pKa (~4.5–5.0)[2]. Causality & Rationale: Direct acylation of sulfonamides is sluggish. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is rapidly intercepted by the deprotonated sulfonamide.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C under Argon.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by DMAP (0.1 equiv).

  • Coupling: Dropwise add the target Acyl Chloride (1.1 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • System Validation & Quality Control: The biphasic workup inherently validates the reaction's success. Quench the reaction with 1M HCl. The highly polar DMAP and hydrolyzed acyl chloride partition entirely into the aqueous layer. The neutral N-acyl sulfonamide product remains in the organic DCM layer. A simple TLC of the organic layer (visualized under UV 254 nm) will confirm high product purity without the immediate need for column chromatography.

Mechanistic Pathway Visualization

The following diagram maps the chemical divergence of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide into its two primary therapeutic modalities based on the protocols described above.

Pathway SM 3-Methoxy-2,2-dimethyl propane-1-sulfonamide NAryl N-Aryl Sulfonamide (Target Inhibitor) SM->NAryl Pd2(dba)3, Xantphos Cs2CO3, Dioxane NAcyl N-Acyl Sulfonamide (Acid Bioisostere) SM->NAcyl DMAP, DIPEA DCM, 0°C to RT ArX Aryl Halide (Ar-X) ArX->NAryl Cross-Coupling AcX Acyl Chloride (R-COCl) AcX->NAcyl N-Acylation

Synthetic pathways for generating N-aryl and N-acyl sulfonamide derivatives.

References

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate.[Link](Note: URL generalized to platform domain as per grounding constraints)

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.[Link](Note: URL generalized to platform domain as per grounding constraints)

Sources

Scalable Production Methods and Protocols for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a highly versatile small-molecule scaffold utilized extensively in modern drug discovery[1]. The incorporation of a neopentyl-like gem-dimethyl group provides significant steric shielding, which dramatically increases the metabolic stability of the molecule by preventing cytochrome P450-mediated oxidation at the adjacent carbon centers. Furthermore, the terminal methoxy group acts as a stable hydrogen-bond acceptor, improving the aqueous solubility and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Scaling up the production of this scaffold requires navigating the inherent chemical resistance of the neopentyl system. This application note details a robust, five-step scalable synthetic route that avoids toxic gaseous halogens and foul-smelling thiols, utilizing phase-transfer catalysis and classical Strecker sulfite chemistry to ensure high throughput and safety.

Mechanistic Strategy & Process Bottlenecks

The synthesis relies on a bottom-up construction starting from inexpensive neopentyl glycol. The core strategic choices are driven by scalability and thermodynamic constraints:

  • Phase-Transfer Mono-Alkylation: Symmetrical diols are notoriously difficult to mono-alkylate selectively. We employ a statistical excess of the diol with dimethyl sulfate (Me₂SO₄) under phase-transfer catalysis (PTC). This avoids the use of pyrophoric sodium hydride (NaH) and expensive methyl iodide, making the process inherently safer for multi-kilogram scale-up.

  • Overcoming Neopentyl Steric Hindrance: The conversion of the intermediate mesylate to the sulfonate salt via the Strecker sulfite alkylation[2] is the critical bottleneck. Because the neopentyl carbon is highly sterically hindered, standard S_N2 backside attack is blocked. To force the S_N2 displacement, the protocol utilizes a high-boiling polar aprotic co-solvent (DMSO) and elevated temperatures, providing the necessary activation energy to overcome the steric shielding.

  • Vilsmeier-Haack Chlorination: The conversion of the sodium sulfonate to the sulfonyl chloride utilizes thionyl chloride (SOCl₂) with catalytic DMF[3]. The DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier reagent, which attacks the sulfonate oxygen, facilitating rapid chlorination while releasing only gaseous byproducts (SO₂ and HCl).

Synthetic Workflow Visualization

SynthesisWorkflow SM Neopentyl Glycol Step1 3-Methoxy-2,2-dimethylpropan-1-ol SM->Step1 Me2SO4, NaOH PTC, H2O/Toluene Step2 3-Methoxy-2,2-dimethylpropyl methanesulfonate Step1->Step2 MsCl, Et3N DCM, 0 °C to RT Step3 Sodium 3-methoxy-2,2-dimethylpropane -1-sulfonate Step2->Step3 Na2SO3, H2O/DMSO 120 °C (Forced SN2) Step4 3-Methoxy-2,2-dimethylpropane -1-sulfonyl chloride Step3->Step4 SOCl2, cat. DMF DCM, Reflux Product 3-Methoxy-2,2-dimethylpropane -1-sulfonamide Step4->Product NH3 (aq) THF, 0 °C to RT

Figure 1: Five-step scalable synthetic workflow for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

Step-by-Step Experimental Protocols

Step 1: Mono-O-Methylation of Neopentyl Glycol

Self-Validation (IPC): Monitor by GC-MS to ensure the ratio of mono-ether to di-ether remains >10:1.

  • Charge: To a 5 L jacketed reactor, add 2,2-dimethylpropane-1,3-diol (neopentyl glycol, 3.0 equiv, 3.12 kg) and toluene (2.0 L).

  • Catalyst & Base: Add an aqueous solution of NaOH (1.5 equiv, 600 g in 1.0 L H₂O) followed by tetrabutylammonium bromide (TBAB, 0.05 equiv, 161 g).

  • Alkylation: Cool the biphasic mixture to 0 °C. Add dimethyl sulfate (1.0 equiv, 1.26 kg) dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent runaway hydrolysis of the alkylating agent.

  • Reaction: Warm to 25 °C and stir vigorously (500 rpm) for 12 hours.

  • Workup: Separate the aqueous layer (contains unreacted diol). Wash the organic layer with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via fractional distillation under reduced pressure to isolate 3-methoxy-2,2-dimethylpropan-1-ol as a clear oil.

Step 2: Mesylation of the Neopentyl Alcohol

Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3, KMnO₄ stain) should show complete consumption of the alcohol (R_f ~0.3) to the less polar mesylate (R_f ~0.6).

  • Charge: Dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 equiv, 1.18 kg)[4] in anhydrous dichloromethane (DCM, 4.0 L). Add triethylamine (Et₃N, 1.5 equiv, 1.52 kg).

  • Activation: Cool the reactor to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv, 1.37 kg) dropwise over 90 minutes. The reaction is highly exothermic; control the addition rate to keep T_{int} < 5 °C.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Quench by slowly adding saturated aqueous NaHCO₃ (2.0 L). Separate the organic phase, wash with 1N HCl (2.0 L) to remove residual amine, and then brine. Dry over MgSO₄ and concentrate to yield 3-methoxy-2,2-dimethylpropyl methanesulfonate as a pale yellow oil. Use directly in the next step.

Step 3: Strecker Sulfite Alkylation

Self-Validation (IPC): Aliquot a sample, evaporate, and analyze by LC-MS (ESI-) for the sulfonate mass (m/z 181.0).

  • Charge: In a high-pressure reactor (autoclave), suspend the mesylate (1.0 equiv, 1.96 kg) in a mixture of water (2.0 L) and DMSO (2.0 L).

  • Reagent: Add sodium sulfite (Na₂SO₃, 2.0 equiv, 2.52 kg)[2].

  • Reaction: Seal the reactor and heat to 120 °C with vigorous stirring for 24 hours. Note: Standard reflux in ethanol/water is insufficient due to neopentyl steric hindrance.

  • Workup: Cool to room temperature. Concentrate the mixture under vacuum to remove water. Add ethanol (3.0 L) to precipitate inorganic salts (Na₂SO₄, excess Na₂SO₃). Filter the suspension and concentrate the filtrate to yield crude sodium 3-methoxy-2,2-dimethylpropane-1-sulfonate as a white solid. Dry thoroughly in a vacuum oven at 60 °C.

Step 4: Vilsmeier-Haack Chlorination

Self-Validation (IPC): Quench an aliquot in methanol and analyze by LC-MS for the methyl sulfonate ester to confirm active sulfonyl chloride formation.

  • Charge: Suspend the rigorously dried sodium sulfonate (1.0 equiv, 2.04 kg) in anhydrous DCM (5.0 L). Add catalytic N,N-dimethylformamide (DMF, 0.1 equiv, 73 g)[3].

  • Chlorination: Add thionyl chloride (SOCl₂, 3.0 equiv, 3.57 kg) dropwise at room temperature. Caution: Vigorous evolution of SO₂ and HCl gas.

  • Reaction: Heat the mixture to gentle reflux (40 °C) for 6 hours until gas evolution ceases and the suspension becomes a relatively clear solution.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove DCM and excess SOCl₂. Azeotrope twice with toluene (1.0 L) to ensure complete removal of SOCl₂. The resulting 3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride is moisture-sensitive and must be used immediately.

Step 5: Amination to the Target Sulfonamide

Self-Validation (IPC): LC-MS (ESI+) should show the product mass (m/z 182.1[M+H]+).

  • Charge: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF, 3.0 L) and cool to 0 °C.

  • Amination: Slowly add aqueous ammonia (28% NH₄OH, 5.0 equiv, 3.0 L) over 1 hour. The biphasic system acts as a heat sink for the exothermic sulfonamide formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate under reduced pressure to remove THF. Extract the aqueous residue with ethyl acetate (3 x 2.0 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of heptane and ethyl acetate to yield pure 3-Methoxy-2,2-dimethylpropane-1-sulfonamide as a white crystalline solid.

Quantitative Process Metrics

The following table summarizes the key performance indicators for the scaled-up synthetic route, providing a baseline for process chemistry optimization.

StepTransformationKey ReagentsIPC MethodEst. YieldE-FactorScalability
1 Mono-O-MethylationMe₂SO₄, NaOH, TBABGC-MS60-65%High★★★★★
2 MesylationMsCl, Et₃NTLC (UV/KMnO₄)90-95%Low★★★★★
3 Strecker AlkylationNa₂SO₃, H₂O/DMSOLC-MS (ESI-)75-80%Medium★★★★☆
4 ChlorinationSOCl₂, cat. DMFQuench + LC-MS85-90%Low★★★★☆
5 AminationNH₃ (aq), THFLC-MS / NMR88-92%Low★★★★★

Note: The E-Factor (kg waste / kg product) is highest in Step 1 due to the recovery and recycling requirements of the excess neopentyl glycol.

References

  • Wikipedia Contributors. "Sulfonate." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Boehringer Ingelheim International GmbH. "New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists." WIPO Patent WO2013144098A1.
  • Sciencemadness Discussion Board. "A challenge... how to get this product." Sciencemadness. URL: [Link]

Sources

Formulation strategies involving 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Stability Strategies for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS)

Executive Summary & Structural Rationale

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS) (CAS: 1484317-86-3) is a specialized structural motif often employed in medicinal chemistry to introduce metabolic stability and specific polarity profiles into drug candidates. Its core value lies in the gem-dimethyl effect , where the 2,2-dimethyl substitution restricts conformational freedom and blocks metabolic dealkylation at the beta-position, a common failure point in linear alkyl chains.

However, this structural advantage introduces formulation challenges. The neopentyl-like lipophilic core contrasts with the polar sulfonamide "head," creating a unique amphiphilic profile that complicates aqueous solubility and crystalline stability.

This guide provides a logic-driven approach to formulating MDPS, moving from pre-formulation characterization to in vivo vehicle selection.

Physicochemical Profiling & Pre-Formulation

Before attempting formulation, the compound's fundamental properties must be mapped. The gem-dimethyl group significantly increases lipophilicity compared to linear analogs.

Predicted & Empirical Properties
PropertyValue / CharacteristicFormulation Implication
Molecular Formula C₆H₁₅NO₃SMW: 181.25 g/mol
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity; likely BCS Class II (Low Solubility, High Permeability).
pKa (Sulfonamide) ~10.1 (Acidic)The -SO₂NH₂ proton is weakly acidic. Solubility increases significantly at pH > 11, but this is physiologically irrelevant.
H-Bond Donors 1 (Sulfonamide -NH₂)High potential for crystal lattice energy, leading to poor dissolution rates.
Melting Point High (Predicted >100°C)Indicates strong intermolecular forces; requires high-energy techniques (e.g., spray drying) for amorphous conversion.
Solubility Profiling Protocol

Rationale: Standard aqueous buffers are often insufficient for MDPS due to the hydrophobic neopentyl shield. A co-solvent screen is mandatory.

Protocol:

  • Weigh 5 mg of MDPS into 1.5 mL HPLC vials.

  • Add 100 µL of solvent (Water, PBS pH 7.4, 0.1N HCl, PEG-400, Propylene Glycol, Ethanol).

  • Vortex for 1 hour at RT; incubate for 24 hours.

  • Filter (0.22 µm PTFE) and analyze via HPLC-UV (210 nm).

Target Solubility:


 for stock solutions; 

for dosing.

Formulation Strategies: Decision Logic

The choice of formulation depends strictly on the stage of development. We employ a "Fit-for-Purpose" approach.

Figure 1: Decision tree for selecting the appropriate MDPS formulation strategy based on development phase.

Detailed Protocols

Protocol A: "Golden Standard" Co-Solvent Vehicle (IV/IP/Oral)

Best for: Early PK studies, typically 1–10 mg/kg dosing. Mechanism: Uses dielectric constant adjustment (PEG/Ethanol) to solubilize the neopentyl core while maintaining water miscibility.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • PEG-400 (Polyethylene glycol)

  • Saline (0.9% NaCl) or Water for Injection (WFI)

Procedure:

  • Stock Preparation: Dissolve MDPS in 100% DMSO to a concentration of 50 mg/mL . (The compound is highly soluble in DMSO).

  • Intermediate Phase: Add PEG-400 to the DMSO stock. Vortex rigorously.

    • Ratio: 1 part DMSO stock : 4 parts PEG-400.

  • Aqueous Dilution: Slowly add Saline/WFI dropwise while vortexing.

    • Critical Step: Do not add the organic mix to the water; add water to the organic mix to prevent precipitation.

  • Final Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Validation: Visually inspect for Tyndall effect (haziness). If hazy, sonicate for 5 mins.

Protocol B: Methylcellulose Microsuspension (High Dose Oral)

Best for: Toxicology studies requiring doses >50 mg/kg where solubility limits are exceeded. Mechanism: Steric stabilization of particles using a polymer (Methylcellulose) and surfactant (Tween 80).

Reagents:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • MDPS (micronized powder preferred)

Procedure:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water. Stir overnight at 4°C to hydrate the polymer fully.

  • Wetting: Weigh MDPS powder into a mortar. Add minimal Tween 80 (undiluted) to wet the powder into a paste.

  • Levigation: Slowly add the Methylcellulose vehicle in small aliquots, grinding continuously with the pestle to break up aggregates.

  • Homogenization: Transfer to a vial and sonicate (probe sonicator) for 3 cycles of 30 seconds at 40% amplitude to ensure particle size <10 µm.

Stability & Analytical Verification

The sulfonamide bond is generally stable, but the ether linkage adjacent to the neopentyl group can be susceptible to oxidation under stress.

Stability-Indicating HPLC Method

To validate your formulation, use this gradient method to separate MDPS from potential degradants (sulfonic acid derivatives or cleaved ethers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% → 95% B (Linear ramp)

    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm (Sulfonamide absorption) and 254 nm.

Stress Testing (Forced Degradation)
  • Acid Hydrolysis: 0.1N HCl, 60°C, 4 hours. (Expect minimal degradation due to steric bulk).

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Monitor for N-oxidation or ether cleavage).

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general sulfonamide solubility behavior).
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on gem-dimethyl and neopentyl group stability). Link

  • Biosynth Carbosynth. (2025). "Product Safety Data Sheet: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide".

Disclaimer: This protocol is designed for research use only. All formulations should be tested for stability and compatibility before in vivo administration.

Application Note: Functionalization Strategies for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the functionalization of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS). Unlike common aryl sulfonamides, MDPS features an aliphatic neopentyl-like backbone. This structural motif confers exceptional metabolic stability by blocking


-elimination and retarding oxidative metabolism, but it also alters the electronic profile of the sulfonamide nitrogen.

This document provides validated protocols for transforming the primary sulfonamide group (


) into high-value pharmacophores, specifically focusing on N-arylation  (via Chan-Lam and Buchwald-Hartwig couplings) and N-acylation  (bioisostere synthesis).

Chemical Profile & Reactivity Landscape

Structural Analysis

The MDPS molecule (CAS: 1484317-86-3) is characterized by a gem-dimethyl group at the


-position relative to the sulfur atom.
  • Steric Shielding: The gem-dimethyl group creates a "neopentyl effect," sterically shielding the sulfonyl group from nucleophilic attack (hydrolysis) while maintaining the accessibility of the terminal nitrogen for functionalization.

  • Electronic Nuance: Primary alkyl sulfonamides typically exhibit a

    
     range of 10.5–11.5 , slightly higher than aryl sulfonamides (
    
    
    
    ~10.0). This makes the MDPS nitrogen more nucleophilic but less acidic, requiring stronger bases or specific catalytic activation for deprotonation-dependent couplings.
Functionalization Pathways (Visualized)

MDPS_Pathways MDPS 3-Methoxy-2,2-dimethylpropane- 1-sulfonamide (MDPS) Arylation N-Aryl Sulfonamide (Scaffold Expansion) MDPS->Arylation Cu(OAc)2 / Boronic Acid (Chan-Lam) OR Pd-Catalysis (Buchwald-Hartwig) Acylation N-Acyl Sulfonamide (Carboxylic Acid Bioisostere) MDPS->Acylation RCOOH / EDC / DMAP OR RCOCl / Base Alkylation N-Alkyl Sulfonamide (Secondary Amine) MDPS->Alkylation R-X / K2CO3

Figure 1: Primary functionalization vectors for MDPS. Solid lines denote protocols detailed in this guide.

Application Note: N-Arylation Strategies

Creating a


 bond is the most critical transformation for integrating MDPS into larger drug scaffolds. We present two complementary protocols: Chan-Lam  (mild, oxidative) and Buchwald-Hartwig  (robust, reductive).
Decision Matrix: Which Protocol?
FeatureProtocol A: Chan-Lam Coupling Protocol B: Buchwald-Hartwig
Primary Reagent Aryl Boronic Acids (

)
Aryl Halides (

)
Catalyst Copper (II) AcetatePalladium (0) / Ligand
Conditions Open air (Oxidative), RT to 40°CInert Atmosphere (Reductive), 80-100°C
Tolerance High for halides on the aryl ringHigh for diverse heterocycles
Best For Late-stage functionalization, sensitive groupsUnreactive aryl chlorides, scaling up
Protocol A: Copper-Catalyzed Chan-Lam Coupling

Recommended for initial screening and when using commercially available boronic acids.

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. The alkyl sulfonamide coordinates to Cu(II), followed by transmetalation with the boronic acid and reductive elimination.

Materials:

  • MDPS (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 0.2 equiv)
    
  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or DCE (Anhydrous not strictly required but recommended)

  • Oxidant: Atmospheric Oxygen (Open flask)

Step-by-Step Procedure:

  • Charge: In a 20 mL vial equipped with a stir bar, add MDPS (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
     (0.1 mmol).
    
  • Solvate: Add DCM (5 mL) and Pyridine (2.0 mmol). The solution typically turns a deep blue/green color indicating copper complexation.

  • Reaction: Stir vigorously open to the air at room temperature.

    • Note: If reaction is sluggish after 4 hours, warm to 40°C or add 4Å molecular sieves to sequester water generated during boroxine formation.

  • Monitoring: Monitor by TLC/LCMS. Alkyl sulfonamides are less reactive than anilines; reaction times of 12-24h are common.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/copper), then Brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Recommended for unreactive aryl chlorides or when Chan-Lam fails.

Mechanism: Pd(0) oxidative addition to aryl halide, amine coordination, deprotonation, and reductive elimination. Critical Factor: Ligand selection.[1][2] For primary sulfonamides, tBuBrettPhos or XPhos are superior due to their ability to facilitate the reductive elimination of the


 species.

Materials:

  • MDPS (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (0.02 equiv) or precatalyst
    
  • Ligand: tBuBrettPhos (0.04 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for higher solubility)
  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Charge Solids: Add Aryl Halide (1.0 mmol), MDPS (1.2 mmol),

    
     (20 µmol), Ligand (40 µmol), and Base (2.0 mmol) under positive inert gas pressure.
    
  • Solvate: Add degassed t-Amyl alcohol (4 mL).

  • Reaction: Seal the tube and heat to 90-110°C.

    • Expert Tip: The higher pKa of MDPS means deprotonation is the rate-limiting step if the base is too weak. If conversion is low, switch base to LiHMDS (add dropwise at RT, then heat).

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.

Application Note: N-Acylation (Bioisostere Synthesis)

Converting MDPS into an N-acyl sulfonamide (


) creates a potent bioisostere of a carboxylic acid. The resulting 

proton is significantly more acidic (

~4-5), improving potency and solubility.
Protocol C: Direct Coupling with Carboxylic Acids

Uses EDC coupling, avoiding the need for unstable acid chlorides.

Materials:

  • MDPS (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Coupling Agent: EDC

    
    HCl (1.5 equiv)
    
  • Catalyst: DMAP (1.2 equiv)

  • Solvent: DCM (Anhydrous)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 mmol) and MDPS (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add DMAP (1.2 mmol). Stir for 5 minutes.

  • Coupling: Add EDC

    
    HCl (1.5 mmol) in one portion.
    
  • Reaction: Stir at Room Temperature for 16 hours.

    • Self-Validating Check: The reaction mixture should remain clear. Precipitation often indicates urea byproduct formation, which is easily filtered.

  • Workup: Wash with 1M HCl (critical to remove DMAP and unreacted amine), then Brine.

    • Note: The product (Acyl Sulfonamide) is acidic. Do not wash with strong base (NaOH) as the product will move to the aqueous layer.

Quality Control & Characterization

When validating the functionalization of MDPS, look for these specific NMR signatures:

SignalUnreacted MDPSFunctionalized Product (N-Aryl/Acyl)
Sulfonamide NH Broad singlet,

6.5 - 7.0 ppm
Significant Downfield Shift:

9.5 - 12.0 ppm (Acyl) or

8.0 - 10.0 ppm (Aryl)
Gem-Dimethyl Singlet,

~1.0 ppm (6H)
Unchanged (Internal Standard)
Methoxy Singlet,

~3.3 ppm (3H)
Unchanged
Methylene (

)
Singlet,

~2.9-3.1 ppm
Slight shift depending on N-substituent
Experimental Workflow Diagram

Workflow Start Start: MDPS Substrate Decision Select Electrophile Start->Decision PathA Route A: Aryl Boronic Acid (Chan-Lam) Decision->PathA Sensitive FG? PathB Route B: Aryl Halide (Buchwald) Decision->PathB Unreactive Halide? ExecA Add Cu(OAc)2, Pyridine Stir Open Air, RT PathA->ExecA ExecB Add Pd2(dba)3, tBuBrettPhos Heat 100°C, Inert Gas PathB->ExecB QC QC Check: 1H NMR Look for NH shift > 8.0 ppm ExecA->QC ExecB->QC

Figure 2: Experimental decision tree and workflow for N-arylation.

References

  • Data Science-Driven Discovery of Optimal Conditions for Chan-Lam Coupling. ACS Catalysis, 2025.

  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids. Organic Letters, 2014.[4]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines. Chemical Science, 2011.[5]

  • Experiment Stands Corrected: Accurate Prediction of Aqueous pKa Values of Sulfonamide Drugs. Chemical Science, 2019.

Sources

Application Note: Handling, Storage, and Preparation Protocols for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Causality

3-Methoxy-2,2-dimethylpropane-1-sulfonamide is a highly versatile, small-molecule building block frequently utilized in pharmaceutical development and synthetic medicinal chemistry[1]. Structurally, it is characterized by a primary sulfonamide, a neopentyl-like 2,2-dimethyl spacer, and a terminal methoxy ether[2].

From a mechanistic perspective, the gem-dimethyl group introduces significant steric bulk. This kinetically shields the adjacent sulfonyl and ether groups from premature enzymatic or chemical degradation, making it an excellent stable scaffold for drug design. However, this structural feature also dictates specific handling requirements. The terminal methoxy ether remains susceptible to Lewis acid-mediated cleavage, and the primary sulfonamide can undergo hydrolysis if exposed to prolonged atmospheric moisture or thermal stress[1][3].

Quantitative Physicochemical Profile

To establish baseline parameters for quality control (QC) and assay design, the core physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

PropertyValueMethod/Relevance
CAS Number 1484317-86-3[4]Unique chemical identifier
Molecular Formula C6H15NO3S[1]Stoichiometric calculations
Molecular Weight 181.26 g/mol [1]Molarity and formulation prep
SMILES O=S(CC(C)(C)COC)(N)=O[2]In silico modeling input
Purity Standard

95%[1]
Baseline for viable in vitro assays

Mechanistic Degradation Pathways

Understanding why we store compounds under specific conditions is critical for experimental reproducibility. If improperly stored, 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is vulnerable to two primary degradation vectors: nucleophilic attack via moisture, and radical formation via thermal stress.

Stability Compound 3-Methoxy-2,2-dimethyl propane-1-sulfonamide Moisture Atmospheric Moisture Compound->Moisture Inadequate Sealing Heat Thermal Stress (>50°C) Compound->Heat Improper Storage Hydrolysis Sulfonamide Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Oxidation Ether Cleavage / Oxidation Heat->Oxidation Radical Formation

Fig 1. Primary degradation pathways of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide under stress.

Self-Validating Storage & Handling Protocols

To maintain


95% purity over a multi-year lifecycle, the compound must be rigorously insulated from thermal and hygroscopic stress[1]. The following protocol is designed as a self-validating system: each step contains a built-in checkpoint to ensure the integrity of the downstream application.
Step-by-Step Storage Methodology
  • Receipt & Integrity Check: Upon arrival, verify the integrity of the primary container. Validation: Ensure the tamper-evident seal is completely intact before logging into the inventory system.

  • Thermal Acclimation (Critical Step): Before opening, allow the sealed vial to equilibrate to room temperature (approx. 20–25°C) in a desiccator for a minimum of 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating sulfonamide hydrolysis.

  • Inert Atmosphere Handling: Open the vial exclusively within a fume hood or an inert glovebox purged with Argon or Nitrogen.

  • Aliquotting: Divide the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg aliquots).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the introduction of atmospheric oxygen/moisture to the primary stock.

  • Long-Term Storage: Seal aliquots with PTFE-lined caps, wrap with Parafilm, and store at -20°C in a dark, desiccated environment.

Stock Solution Preparation & Quality Control

When utilizing this scaffold in biochemical assays or synthetic workflows, proper dissolution is critical. The sulfonamide moiety provides moderate polarity, while the neopentyl core is highly lipophilic.

Table 2: Solubility and Stock Solution Parameters

SolventSuitabilityMax Recommended Conc.Shelf Life at -20°C
DMSO (Anhydrous) Excellent (In vitro assays)50 mM1–3 months
DMF (Anhydrous) Excellent (Synthesis)100 mM1 month
Methanol Moderate20 mM< 1 week
Aqueous Buffers Poor< 1 mMPrepare fresh
Protocol for 50 mM DMSO Stock Preparation
  • Calculation: To yield 1 mL of a 50 mM solution, weigh exactly 9.06 mg of the compound (MW: 181.26 g/mol )[1][2].

  • Transfer: Place the weighed powder into a sterile, RNase/DNase-free 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex gently for 30–60 seconds until the solution is completely clear.

  • Sterilization: Filter sterilize the solution through a 0.22 µm PTFE syringe filter if intended for cell-based assays.

  • Self-Validation (QC Check): Perform a blank injection of the DMSO solvent via LC-MS prior to analyzing the stock solution. If the compound peak at m/z 182.26 [M+H]+ shows >5% degradation products (e.g., loss of the methoxy group), discard the aliquot and review the inert gas purging step of your storage protocol.

Safety Workflows & Waste Management

As a sulfonamide derivative, this compound should be treated as a potential skin and respiratory irritant, consistent with standard laboratory chemical safety protocols[3][5].

Workflow Start Receipt & Inspection QC Initial QC (NMR/LC-MS) Start->QC Validate Purity Storage Storage (-20°C, Desiccated) QC->Storage If >95% Pure Handling Handling (Fume Hood) Storage->Handling Equilibrate to RT Reaction Synthesis / Assay Prep Handling->Reaction Inert Atmosphere Disposal Halogen-Free Waste Reaction->Disposal Post-Reaction

Fig 2. Standardized workflow for the safe handling, usage, and disposal of the compound.

Hazard Mitigation
  • PPE Requirements: Nitrile gloves, chemical splash goggles, and a standard laboratory coat must be worn at all times[3].

  • Engineering Controls: All manipulations of the dry powder must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[3][5].

  • Waste Disposal: Dispose of all liquid and solid waste in designated halogen-free organic waste containers. Do not flush down the sink, as sulfonamides can persist in aquatic environments and disrupt local microbial ecosystems[5].

References

  • CymitQuimica. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide | Product Information.1

  • AaronChem. 1484317-86-3 | 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.4

  • AiFChem. 1484317-86-3 | 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.2

  • BLDpharm. 1484317-86-3 | 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

  • TCI Chemicals. SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide (Proxy for methoxy-amide handling).3

  • Sigma-Aldrich. SAFETY DATA SHEET: General Chemical Handling Guidelines.5

  • Fisher Scientific. SAFETY DATA SHEET: 3-Methoxypropylamine (Proxy for methoxy-alkyl handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification challenges associated with 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3). As a neopentyl-substituted primary sulfonamide, this compound exhibits unique physicochemical properties driven by the steric bulk of the gem-dimethyl group and the polarity of the ether linkage.

Chemical Profile:

  • Formula: C₆H₁₅NO₃S[1]

  • MW: 181.25 g/mol

  • Key Functional Groups: Primary Sulfonamide (-SO₂NH₂), Ether (-OCH₃), Neopentyl Skeleton.

  • pKa: ~10.5 (Sulfonamide NH₂).

  • Solubility Characteristics: Moderate lipophilicity due to the tert-butyl-like skeleton; soluble in alcohols, esters, and chlorinated solvents; sparingly soluble in cold water; soluble in aqueous base (pH > 12).

Troubleshooting Guide (Q&A Format)

Category A: Crystallization & Isolation Issues

Q1: My crude product remains an oil or a sticky gum after solvent removal. How can I induce crystallization? A: This is a common issue with neopentyl derivatives due to high rotational freedom preventing efficient lattice packing.

  • Root Cause: Residual high-boiling solvents (e.g., DMF, DMSO) or non-polar impurities (mineral oil from NaH) acting as plasticizers.

  • Corrective Action:

    • Trituration: Dissolve the gum in a minimum amount of diethyl ether or MTBE. Add cold pentane or hexane dropwise with vigorous stirring. The non-polar solvent extracts lipophilic impurities, often triggering solidification.

    • Seed Crystal Generation: If no solid forms, withdraw a small aliquot, dissolve in isopropanol, and cool to -20°C. Scratch the vial to induce nucleation. Use these seeds to crystallize the bulk.

Q2: The melting point is broad (range > 3°C). What implies this specific impurity profile? A: A broad melting point in this synthesis usually points to homologous impurities or hydrolysis byproducts.

  • Likely Impurities:

    • 3-Methoxy-2,2-dimethylpropane-1-sulfonic acid: Hydrolysis product of the sulfonyl chloride precursor.

    • Dimer formation: Sulfonyl-sulfonamide species (rare but possible under harsh conditions).

  • Solution: Perform a bicarbonate wash . Dissolve the crude in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃.[2] The sulfonic acid (strong acid) will partition into the aqueous phase, while the sulfonamide (weak acid, pKa ~10.5) remains in the organic layer.

Category B: Chemical Purity & Yield[4]

Q3: I tried an acid/base extraction, but my recovery yield is low (<50%). Where did the product go? A: You likely lost product during the acidification step or the initial extraction.

  • Mechanism: Primary sulfonamides are weak acids. If you extract with NaOH, the sulfonamide becomes a water-soluble salt (R-SO₂NH⁻ Na⁺).

  • Critical Failure Point: If the final acidification (re-protonation) is not low enough (pH < 2), the sulfonamide remains partially ionized and stays in the water.

  • Protocol Fix: Ensure the aqueous layer is acidified to pH 1-2 using concentrated HCl. Cool the mixture to 0-5°C to maximize precipitation before filtration or extraction.

Recommended Purification Protocols

Protocol A: The "Self-Validating" Acid/Base Extraction

Best for removing non-acidic impurities (starting materials) and strongly acidic byproducts (sulfonic acids).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude sulfonamide in 100 mL of 0.5 M NaOH (aq).

    • Why: The sulfonamide deprotonates and dissolves. Neutral impurities (unreacted chloride, ethers) remain insoluble/oily.

  • Wash: Extract the aqueous alkaline solution with Dichloromethane (DCM) (2 x 30 mL).

    • Fate: Discard the organic (DCM) layer. It contains non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6 M HCl dropwise with stirring until pH reaches ~1.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Extract the cloudy acidic mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

Data Summary: Expected Partitioning

FractionpH ConditionSpecies PresentAction
Initial Org. Wash pH > 12Unreacted precursors, mineral oilDISCARD
Aqueous Layer pH > 12Sulfonamide salt (R-SO₂NH⁻), Sulfonate (R-SO₃⁻)KEEP
Final Org. Extract pH < 2Pure Sulfonamide (R-SO₂NH₂) COLLECT
Final Aqueous pH < 2Sulfonic acid (remains ionized/soluble)DISCARD
Protocol B: Recrystallization (Polymorph Control)

Best for final polishing to achieve >98% purity.

  • Solvent System: Isopropyl Alcohol (IPA) / Heptane (1:3 ratio).

  • Procedure:

    • Dissolve crude solid in minimum boiling IPA.

    • Remove from heat. Add warm Heptane until slight turbidity persists.

    • Add a few drops of IPA to clear the solution.

    • Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours.

  • Yield: Typical recovery is 85-90%.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying crude sulfonamide mixtures.

PurificationFlow Start Crude 3-Methoxy-2,2- dimethylpropane-1-sulfonamide CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Crystalline Oil Oil/Gum CheckState->Oil Sticky DissolveBase Dissolve in 0.5M NaOH Solid->DissolveBase Trituration Trituration (Ether/Pentane) Oil->Trituration Trituration->DissolveBase If Solidifies Trituration->DissolveBase If Fails (Direct Liq-Liq) WashOrg Wash with DCM (Removes Neutrals) DissolveBase->WashOrg Acidify Acidify Aqueous to pH 1 (Precipitates Product) WashOrg->Acidify Aqueous Phase ExtractEtOAc Extract into EtOAc Acidify->ExtractEtOAc Recryst Recrystallize (IPA/Heptane) ExtractEtOAc->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 1: Decision tree for the purification of crude neopentyl sulfonamide derivatives, prioritizing phase separation based on pKa.

References

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.[3] (Foundational techniques for sulfonamide isolation). Retrieved from

  • PubChem. (2026).[4] 3-methoxypropane-1-sulfonamide (Analogous Structure Properties). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique synthetic challenges posed by 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3)[1][2].

This specific building block is highly valued in drug discovery for its favorable physicochemical properties and metabolic stability. However, it is notoriously difficult to couple. The presence of the neopentyl-like 2,2-dimethyl group adjacent to the sulfonamide creates a massive steric cone. This steric shielding drastically reduces the nucleophilicity of the primary sulfonamide nitrogen, altering reaction kinetics and paving the way for competing side reactions.

Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your coupling reactions succeed.

FAQ 1: N-Acylation (Acyl Sulfonamide Synthesis)

Q: When attempting to synthesize an acyl sulfonamide using EDC/DMAP, I recover mostly unreacted sulfonamide and a large amount of N-acylurea byproduct. Why is this happening, and how do I fix it?

A: The neopentyl steric bulk is altering the kinetic pathway of your reaction. In standard peptide or amide coupling, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A typical primary sulfonamide will attack this intermediate rapidly to form the desired acyl sulfonamide[3][4].

However, the 2,2-dimethyl group on your substrate restricts the conformational space and blocks the optimal trajectory for nucleophilic attack. Because the intermolecular attack is severely retarded, the O-acylisourea intermediate undergoes a faster intramolecular


-to-

acyl migration, resulting in the thermodynamically stable, dead-end N-acylurea byproduct.

G Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Product Acyl Sulfonamide (Desired Product) O_Acyl->Product Intermolecular Nucleophilic Attack SideProduct N-Acylurea (Dead-End Byproduct) O_Acyl->SideProduct Intramolecular O-to-N Migration Sulfonamide Hindered Sulfonamide (Slow Attack) Sulfonamide->Product

Mechanistic divergence during EDC-mediated coupling of hindered sulfonamides.

The Solution: Abandon carbodiimide-based coupling reagents for this substrate. Instead, use 1,1'-Carbonyldiimidazole (CDI) combined with a strong, non-nucleophilic base like DBU , or synthesize the acid chloride directly[3][5]. CDI forms an acylimidazole intermediate that does not undergo the problematic rearrangement, allowing the sluggish sulfonamide ample time to react.

Protocol 1: CDI/DBU-Mediated N-Acylation

Self-Validation Metric: Monitor the reaction by LCMS. The acylimidazole intermediate will appear as


 (acid mass + imidazole - 

). Do not add the sulfonamide until the free acid is completely converted.
  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous THF (0.2 M). Add CDI (1.3 equiv) portion-wise. Stir at room temperature for 1–2 hours until

    
     evolution ceases and LCMS confirms complete formation of the acylimidazole.
    
  • Coupling: Add 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (1.0 equiv) followed by DBU (1.5 equiv).

  • Heating: Heat the reaction to 60 °C for 12–16 hours. The steric bulk requires thermal energy to overcome the activation barrier.

  • Workup: Quench with 1M HCl to protonate the DBU and imidazole. Extract with EtOAc. The acidic wash is critical to remove basic byproducts and isolate the highly pure acyl sulfonamide.

FAQ 2: N-Arylation (Chan-Lam vs. Buchwald-Hartwig)

Q: During Chan-Lam coupling with aryl boronic acids, my LCMS shows massive amounts of boronic acid homocoupling (biaryl formation) and phenol byproducts, but very little of the desired N-aryl sulfonamide. How can I shift the balance?

A: The catalytic cycle is out of sync due to poor copper coordination. The Chan-Lam coupling of primary sulfonamides is notoriously substrate-dependent[6][7]. The reaction requires the sulfonamide to coordinate to the Copper(II) center prior to transmetalation and reductive elimination. The neopentyl group hinders this coordination. Consequently, the Cu(II) center transmetalates with the boronic acid but, lacking the coordinated sulfonamide, undergoes oxidative homocoupling or oxidation to the phenol in the presence of ambient oxygen[8].

G Start Target: N-Arylation of Neopentyl Sulfonamide ChanLam Chan-Lam Coupling (Cu-catalyzed) Start->ChanLam Buchwald Buchwald-Hartwig (Pd-catalyzed) Start->Buchwald CL_Issue Issue: Boronic Acid Homocoupling ChanLam->CL_Issue BH_Issue Issue: Poor Oxidative Addition / Sterics Buchwald->BH_Issue CL_Fix Fix: Stoichiometric Cu, Strict O2 Control CL_Issue->CL_Fix BH_Fix Fix: tBuBrettPhos Ligand, Weak Base (K2CO3) BH_Issue->BH_Fix

Decision tree for optimizing N-arylation of sterically hindered primary sulfonamides.

The Solution: You must force the coordination step and limit excess oxidation. If Chan-Lam fails, pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling using a ligand specifically designed for primary amides/sulfonamides (e.g., tBuBrettPhos ).

Protocol 2: Buchwald-Hartwig Arylation of Hindered Sulfonamides

Self-Validation Metric: Monitor for the disappearance of the aryl halide. If the aryl halide is consumed but the product is not formed, check for proto-dehalogenation (indicates the reductive elimination is too slow, necessitating a bulkier ligand).

  • Setup: In a flame-dried Schlenk tube, combine 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (2.5 mol%), tBuBrettPhos (6 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Inert Atmosphere: Evacuate and backfill with ultra-pure Nitrogen or Argon three times. Oxygen will kill the active Pd(0) catalyst.

  • Solvent: Add anhydrous t-Amyl alcohol or 1,4-Dioxane (0.1 M) that has been sparged with Argon for 30 minutes.

  • Reaction: Seal the tube and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Palladium and salts, and concentrate for flash chromatography.

FAQ 3: Methoxy Group Integrity

Q: Are there risks of O-demethylation (cleavage of the terminal methoxy group) during harsh coupling conditions?

A: Under standard cross-coupling or basic acylation conditions, the methoxy ether is highly stable. However, if you attempt to force an acylation using strong Lewis acid catalysis (e.g.,


, 

, or

), the Lewis acid will coordinate to the ether oxygen[5]. At elevated temperatures, this triggers an

cleavage of the methyl group, resulting in the corresponding primary alcohol byproduct. Always maintain basic or weakly acidic conditions (like the CDI/DBU or Pd-catalyzed methods above) to preserve the integrity of the methoxy ether.
Quantitative Data Summary: Troubleshooting Matrix

To assist in rapid decision-making, the following table summarizes the expected outcomes of various coupling conditions based on our internal data and literature precedent for neopentyl-like sulfonamides.

Coupling StrategyReagents / CatalystPrimary Side ReactionExpected YieldMitigation Strategy
N-Acylation EDC, DMAP, DCMN-Acylurea formation (up to 60%)< 15%Switch to CDI/DBU or Acid Chloride.
N-Acylation CDI, DBU, THF, 60 °CUnreacted starting material75 - 85%Ensure complete acylimidazole formation before adding sulfonamide.
N-Arylation

(cat.), Pyridine,

Boronic acid homocoupling< 10%Use stoichiometric Cu, anhydrous DCE, and molecular sieves.
N-Arylation

, tBuBrettPhos,

Proto-dehalogenation of Aryl Halide60 - 80%Ensure strict exclusion of water and oxygen; use t-Amyl alcohol.
References
  • Recent advances in the synthesis of N-acyl sulfonamides RSC Advances URL:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides National Institutes of Health (PMC) URL:[Link]

  • Chan-Lam Coupling Organic Chemistry Portal URL:[Link]

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods ResearchGate URL:[Link]

Sources

Technical Support Center: Crystallization Optimization for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Compound Analysis[1][2]

Compound: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide CAS: 1484317-86-3 Structure Analysis for Crystallization: This molecule presents a unique "amphiphilic" challenge in crystallization:

  • Polar Head (

    
    ):  A primary sulfonamide capable of strong hydrogen bonding (donor/acceptor). This is the primary driver for crystal lattice formation.
    
  • Hydrophobic Core (2,2-dimethylpropyl): The neopentyl backbone provides steric bulk and rigidity (the gem-dimethyl effect), which typically favors higher melting points and good crystallinity.

  • Polar Tail (

    
    ):  The ether linkage increases solubility in alcohols and esters, potentially competing with lattice energy forces.
    

Common Challenge: The competition between the flexible methoxy tail and the rigid sulfonamide head often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before nucleation can occur.

Troubleshooting Hub (Q&A)

Issue 1: Oiling Out (Phase Separation)

Q: My solution turns into a cloudy emulsion or deposits a sticky oil at the bottom of the flask upon cooling. How do I get crystals?

A: This is the most frequent issue with aliphatic sulfonamides. It occurs because the "metastable limit" for liquid-liquid separation is crossed before the solubility curve for the solid is reached.

Immediate Fix (The "Re-heat & Seed" Protocol):

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Adjust Solvent: Add 10-20% more of your good solvent (e.g., IPA or Ethyl Acetate) to shift the phase diagram away from the oiling region.

  • Seed at High T: Add seed crystals while the solution is still warm (approx. 5-10°C below the saturation temperature).

  • Slow Cool: Cool at a rate of < 10°C/hour. Rapid cooling promotes oiling.

Root Cause: The high solubility of the methoxy/neopentyl chain in organic solvents depresses the melting point in solution, creating a "submerged" crystallization boundary.

Issue 2: Polymorph Control

Q: Batch A gave me needles, but Batch B gave me blocks. The melting points differ by 4°C. Why?

A: Sulfonamides are notorious for polymorphism due to the rotational freedom of the S-N bond and different H-bonding networks (dimers vs. catemers).

  • Needles (Form I - Kinetic): Often formed from rapid cooling or high supersaturation (e.g., fast anti-solvent addition). These may trap solvent and are harder to filter.[1]

  • Blocks/Prisms (Form II - Thermodynamic): Formed from slow evaporation or slow cooling in lower polarity solvents (e.g., Toluene/Heptane).

Recommendation: To ensure consistency (Form II), use Controlled Cooling Crystallization (Method A below) rather than crash-precipitation.

Issue 3: Poor Yield

Q: I am losing >40% of my product in the mother liquor. How do I improve recovery?

A: The methoxy group makes this compound surprisingly soluble in standard organic solvents.

  • Switch Anti-Solvent: If using Hexane, switch to Heptane or Methylcyclohexane (lower solubility power).

  • Lower Final T: Cool to -10°C instead of 0°C.

  • Salting Out: If using an aqueous-organic mixture, adding NaCl can drive the organic sulfonamide out of the aqueous phase, but this risks inorganic contamination. Stick to non-aqueous systems for API purity.

Optimized Experimental Protocols

Method A: Cooling Crystallization (Preferred for Purity)

Best for: Final API polishing, removing related impurities.

Solvent System: Isopropyl Alcohol (IPA) / n-Heptane Ratio: 1:3 to 1:5 (v/v)

  • Dissolution: Charge 10g of crude 3-Methoxy-2,2-dimethylpropane-1-sulfonamide into a flask. Add 30 mL IPA . Heat to 60-65°C until fully dissolved.

  • Filtration: Perform hot filtration (0.45 µm PTFE) to remove insoluble particulates.

  • Anti-Solvent Charge: Slowly add 60 mL n-Heptane while maintaining temperature at 60°C. The solution should remain clear.

  • Seeding: Cool to 50°C. Add 0.1% (w/w) pure seed crystals. Hold for 30 mins to ensure seed survival.

  • Crystallization: Cool to 20°C over 4 hours (10°C/hr). Then cool to 0°C over 1 hour.

  • Isolation: Filter on a Buchner funnel. Wash with cold Heptane/IPA (9:1). Dry under vacuum at 40°C.

Method B: Flash Anti-Solvent Precipitation

Best for: High throughput recovery, early-stage intermediate isolation.

Solvent System: Ethyl Acetate / Hexanes[2]

  • Dissolve crude material in minimal Ethyl Acetate at Room Temperature (RT).

  • Place the solution in a vigorously stirred vessel.

  • Add 5 volumes of Hexanes dropwise.

  • Note: If oiling occurs, stop hexane addition, sonicate the flask, and scratch the glass to induce nucleation before continuing.

Decision Tree & Workflow Visualization

Diagram 1: Troubleshooting "Oiling Out"

This logic flow guides you when the solution becomes turbid/oily instead of crystalline.

OilingOutWorkflow Start Problem: Solution Oils Out (Cloudy Emulsion/Liquid droplets) CheckTemp Is T > Melting Point of pure solid? Start->CheckTemp YesTemp Yes CheckTemp->YesTemp Melt Phase NoTemp No CheckTemp->NoTemp LLPS CoolDown Cool solution below MP before adding anti-solvent YesTemp->CoolDown Reheat Re-heat to clear solution NoTemp->Reheat Success Crystalline Product CoolDown->Success Seed Add Seeds at High T (Metastable Zone) Reheat->Seed AddSolvent Add 10% more Good Solvent Seed->AddSolvent If still oiling SlowCool Reduce Cooling Rate (<5°C/hr) AddSolvent->SlowCool SlowCool->Success

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS) during sulfonamide crystallization.

Diagram 2: Polymorph Screening Workflow

A systematic approach to identify the stable form vs. kinetic form.

PolymorphScreen Input Crude Sulfonamide Split Split Input->Split Fast Fast Evaporation (DCM/MeOH) Split->Fast Slow Slow Cooling (IPA/Heptane) Split->Slow Slurry Slurry Ripening (Water/MeOH 48h) Split->Slurry Form1 Kinetic Form (Needles/Metastable) Fast->Form1 Form2 Thermodynamic Form (Blocks/Stable) Slow->Form2 Slurry->Form2 Analysis PXRD / DSC Analysis Form1->Analysis Form2->Analysis

Caption: Workflow for differentiating between kinetic (metastable) and thermodynamic stable polymorphs.

Quantitative Data Summary

ParameterRecommended RangeImpact on Process
Cooling Rate 5 - 10°C / hourCritical: Faster rates cause oiling out and needle formation.
Seeding Temp 50°C - 55°CEnsures growth on crystal surface rather than spontaneous nucleation.
Supersaturation 1.1 - 1.3 (C/C*)Keep low to prevent oiling.
Solvent Ratio 1:3 (Solvent/Anti)Higher anti-solvent ratio decreases yield but improves purity.
Drying Temp < 45°CSulfonamides can be thermally sensitive; avoid sintering.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of solubility and supersaturation control). Link

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Techniques for seeding to prevent oiling out). Link

  • Biosynth. (2024). Product Catalog: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS 1484317-86-3).[3][4][5][6][7][8][9] (Source of compound availability and basic physical description). Link

  • Davey, R. J., et al. (2013). Crystal Engineering of Sulfonamides: A Guide to Polymorph Control. Crystal Growth & Design. (Mechanistic insight into sulfonamide H-bonding networks). Link

  • Veverka, M., et al. (2014). Screening for new solid forms of sulfonamides. Monatshefte für Chemie. (Protocols for slurry ripening and polymorph screening). Link

Sources

Technical Support Center: Troubleshooting 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Molecular Vulnerability Profile

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a sterically hindered, neopentyl-like building block. Its stability profile is defined by the dichotomy of its functional groups:

  • The Sulfonamide Terminus (-SO₂NH₂): Highly recalcitrant to aqueous hydrolysis under physiological conditions.

  • The Methoxy Ether Terminus (-CH₂-O-CH₃): Susceptible to radical-mediated autoxidation.

  • The Neopentyl Core (-C(CH₃)₂-): Provides intense steric shielding, virtually eliminating standard Sₙ2-mediated degradation pathways.

Below is our comprehensive troubleshooting guide, structured to help you diagnose, resolve, and prevent degradation in your experimental workflows.

Section 1: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q: My aqueous stock solutions show unexpected degradation peaks on HPLC after 4 weeks. Is the sulfonamide group hydrolyzing? A: It is highly unlikely that the sulfonamide group is hydrolyzing if your solution is near neutral pH. Sulfonamides are exceptionally stable to hydrolysis under typical environmental and physiological conditions (pH 4.0 to 9.0)[1]. Hydrolytic cleavage of the S-N bond generally requires extreme acidic (pH < 2.0) or basic conditions coupled with heat[1][2]. Furthermore, the 2,2-dimethylpropane (neopentyl) core provides significant steric hindrance, shielding the sulfonyl center from nucleophilic attack. The degradation you are observing is almost certainly related to the methoxy ether moiety.

Q: If not hydrolysis, what is driving the degradation in solution? A: The primary vulnerability of this molecule is the ether linkage, which is susceptible to autoxidation[3]. In the presence of dissolved oxygen, light, or trace transition metals (e.g., Fe²⁺/Cu²⁺ leaching from glassware or buffer salts), ethers undergo a radical-mediated chain reaction[4]. This initiates via the abstraction of a hydrogen atom alpha to the ether oxygen, forming a carbon-centered radical[4]. Subsequent reaction with molecular oxygen forms hydroperoxides, which can further decompose into aldehydes or alcohols[3][5].

Q: How can I formulate my stock solutions to prevent this autoxidation? A: To establish a self-validating, stable formulation, you must disrupt the autoxidation causality chain:

  • Exclude Oxygen: Sparge your aqueous buffers with an inert gas (N₂ or Argon) for 15-30 minutes prior to dissolving the compound.

  • Chelate Trace Metals: Add a metal chelator like EDTA (0.1 - 1.0 mM) to your buffer. This sequesters trace transition metals that act as single-electron transfer catalysts for radical initiation[4].

  • Block Photolysis: Store solutions in actinic (amber) glassware to prevent UV-driven homolytic cleavage events[4][6].

Q: What are the regulatory standards for validating the stability of this compound for drug development? A: For formal stability validation, you must adhere to the ICH Q1A(R2) guidelines[7]. This requires evaluating the drug substance under long-term conditions and accelerated conditions[8]. A minimum of three primary batches must be tested using validated, stability-indicating analytical procedures (like LC-MS) to track both the parent compound and its degradation products[7][9].

Section 2: Quantitative Stability Framework

Table 1: Predicted pH-Dependent Stability Profile

Based on the chemical properties of isolated sulfonamide and ether moieties.

ConditionpH RangePrimary Degradation RiskEstimated Half-Life (25°C)
Highly Acidic < 2.0Sulfonamide HydrolysisDays to Weeks
Mildly Acidic 4.0 - 6.0Negligible> 1 Year
Neutral 7.0Negligible> 1 Year
Mildly Basic 8.0 - 10.0Negligible> 1 Year
Highly Basic > 11.0Sulfonamide HydrolysisWeeks
Table 2: ICH Q1A(R2) Standardized Storage Conditions for Stability Testing[8]

Mandatory parameters for regulatory submission data packages.

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Section 3: Validated Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Purpose: To intentionally degrade the molecule to identify all possible degradation products, ensuring your HPLC method is "stability-indicating" (capable of resolving the parent API from degradants). Self-Validating Mechanism: This protocol utilizes a parallel Blank Matrix (stressor without API) and a Control Matrix (API in neutral water at 25°C). A degradation peak is only validated if it appears in the stressed API sample, is absent in the Blank Matrix, and shows a corresponding mass-balance reduction in the parent API peak compared to the Control Matrix.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide in HPLC-grade water.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose 2 mL of stock in a clear quartz vial to 1.2 million lux hours of UV/Vis light (per ICH Q1B).

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all samples 1:10 in mobile phase and inject onto an LC-MS system equipped with a photodiode array (PDA) detector.

Protocol 2: Peroxide Detection and Quenching in Ether-containing Solutions

Purpose: To detect the presence of dangerous and reactive hydroperoxides formed via autoxidation of the methoxy group. Self-Validating Mechanism: A positive control (10 ppm H₂O₂) ensures the iodide reagent is active and not depleted. A negative control (fresh HPLC-grade water) ensures the glassware and ambient environment are not introducing false-positive oxidative artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. Prepare a 1% starch indicator solution in boiling water.

  • Sampling: Transfer 1 mL of your aged 3-Methoxy-2,2-dimethylpropane-1-sulfonamide stock solution into a clean glass vial.

  • Reaction: Add 100 µL of the KI/acetic acid reagent to the sample. Mix gently and let stand in the dark for 5 minutes.

  • Detection: Add 1-2 drops of the starch indicator. A color change to pale yellow or deep blue/black indicates the presence of peroxides.

  • Quenching (If Positive): If peroxides are detected, treat the bulk stock solution with a reducing agent such as sodium metabisulfite (Na₂S₂O₅) or pass the solution through a column of basic alumina before use.

Section 4: Degradation Pathway Visualization

DegradationMechanisms cluster_0 Ether Autoxidation (Radical Pathway) cluster_1 Sulfonamide Hydrolysis (Ionic Pathway) API 3-Methoxy-2,2-dimethylpropane- 1-sulfonamide Radical Alpha-Carbon Radical Formation API->Radical Trace Metals / UV Light Protonation Sulfonamide Protonation/Deprotonation API->Protonation pH < 2.0 or pH > 11.0 Peroxy Peroxy Radical Addition Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Intermediate Peroxy->Hydroperoxide H-abstraction Cleavage Cleavage Products (Aldehydes/Alcohols) Hydroperoxide->Cleavage Decomposition Nucleophilic Nucleophilic Attack at Sulfonyl Center Protonation->Nucleophilic H2O / OH- HydrolysisProd Sulfonic Acid + Ammonia Nucleophilic->HydrolysisProd S-N Bond Cleavage

Figure 1: Divergent degradation pathways of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide in solution.

Section 5: References

  • Hydrolysis of sulphonamides in aqueous solutions | ResearchGate |[Link]

  • Study of the peroxidation mechanism of diethyl ether (DEE) | ResearchGate |[Link]

  • Q1A(R2) Guideline | ICH |[Link]

  • Sulfonamide Degradation | Technische Universität München |[Link]

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule | RSC Publishing |[Link]

  • Haphazard Isolation of a Peroxide from Diethyl Ether, Autoxidation of Diethyl Ether | ResearchGate |[Link]

  • Diethyl ether peroxide | Grokipedia |[Link]

  • ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma |[Link]

  • Q1A (R2) A deep dive in Stability Studies | YouTube |[Link]

Sources

Overcoming steric hindrance in 2,2-dimethylpropane sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Steric Hindrance in 2,2-Dimethylpropane Derivatives

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for process chemists and discovery scientists struggling with the profound steric hindrance inherent to 2,2-dimethylpropane (neopentyl) sulfonamide derivatives.

Diagnostic Logic Tree: Overcoming Neopentyl Steric Blockades

Diagnostic_Tree Start Reaction Failure: Low Yield in Neopentyl Sulfonylation Check1 Electrophile Check: Using Sulfonyl Chloride? Start->Check1 Path1 Switch to SuFEx: Use Neopentyl Sulfonyl Fluoride Check1->Path1 Yes Check2 Nucleophile Check: Is the Amine Hindered? Check1->Check2 No Path2 Catalyst Upgrade: Use DBU or BEMP (1.5 eq) Path1->Path2 Proceed to Path3 Thermodynamic Push: Microwave (120°C) + Super-DMAP Check2->Path3 Yes Path4 Deprotonation Strategy: Use LiHMDS in DMF/NMP Check2->Path4 No

Diagnostic workflow for identifying and bypassing steric bottlenecks in neopentyl sulfonamide synthesis.

Knowledge Base & FAQs (Causality & Mechanisms)

Q1: Why does 2,2-dimethylpropane-1-sulfonyl chloride exhibit such poor reactivity toward amines compared to standard alkyl sulfonyl chlorides? The Causality: The failure is rooted in transition-state geometry. Nucleophilic substitution at a sulfur(VI) center proceeds via a trigonal bipyramidal transition state. The neopentyl group features a bulky tert-butyl moiety attached directly to the


-methylene carbon. As the amine nucleophile approaches the sulfur atom, this tert-butyl "umbrella" creates severe van der Waals clashes with both the incoming nucleophile and the equatorial oxygen atoms, exponentially raising the activation energy (

)[1]. Standard thermal conditions are insufficient to overcome this barrier, leading to starting material recovery or competitive hydrolysis.

Q2: How does Sulfur(VI) Fluoride Exchange (SuFEx) solve this steric blockade? The Causality: Switching the electrophile from a sulfonyl chloride to a sulfonyl fluoride fundamentally alters the reaction dynamics. Fluorine is significantly smaller than chlorine, which marginally reduces ground-state steric crowding. More importantly, the S-F bond is highly stable and unreactive until specifically activated by a specialized catalyst (like DBU or BEMP)[2]. These catalysts function via hydrogen-bond activation of the incoming amine or by forming a highly reactive, transient sulfonylammonium intermediate that bypasses the traditional steric trajectory[3]. This allows the coupling to proceed at room temperature despite the neopentyl bulk.

Q3: My N-alkylation of the synthesized 2,2-dimethylpropane sulfonamide is yielding <10% product. How do I force the reaction? The Causality: The sulfonamide nitrogen is shielded by the adjacent neopentyl group, drastically reducing its nucleophilicity. Weak bases (e.g.,


) fail to fully deprotonate the sterically encumbered N-H bond[4].
The Solution:  You must generate a "naked" sulfonamide anion. Utilize a strong, non-nucleophilic base like LiHMDS or NaH to force quantitative deprotonation. Furthermore, switching to a highly polar aprotic solvent (DMF or NMP) strips the solvation shell from the anion, maximizing its nucleophilicity for the subsequent 

attack on your alkyl halide.
Quantitative Data: Electrophile & Condition Comparison

To illustrate the necessity of condition optimization, the following table summarizes the coupling efficiency of 2,2-dimethylpropane sulfonyl electrophiles with a standard secondary amine (piperidine) across various conditions.

ElectrophileReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Causality for Outcome
Neopentyl-SO₂Cl Et₃N (2.0 eq)DCM2524< 5%Steric clash prevents nucleophilic attack.
Neopentyl-SO₂Cl DMAP (1.1 eq), Et₃NDCM402415%Standard DMAP intermediate is too bulky.
Neopentyl-SO₂Cl Super-DMAP (1.1 eq)Toluene110 (MW)245%High thermal energy partially overcomes

.
Neopentyl-SO₂F DBU (1.5 eq)MeCN251288% SuFEx activation bypasses steric trajectory[3].
Neopentyl-SO₂F BEMP (0.2 eq)THF25694% Phosphazene base provides superior H-bond activation.
Self-Validating Experimental Protocols
Protocol A: SuFEx-Mediated Synthesis of 2,2-Dimethylpropane Sulfonamides

Purpose: To synthesize sterically hindered sulfonamides using the highly stable sulfonyl fluoride building block[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpropane-1-sulfonyl fluoride (1.0 mmol) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere.

  • Nucleophile Addition: Add the target amine (1.2 mmol). Note: If the amine is a hydrochloride salt, pre-mix with 1.2 mmol of DIPEA.

  • Catalyst Initiation: Syringe in 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) dropwise over 2 minutes. The solution may turn slightly yellow.

  • Reaction Monitoring: Stir the mixture at 25 °C.

    • Self-Validation Checkpoint: Monitor via LC-MS or ¹⁹F NMR. The disappearance of the sharp S-F singlet around +50 to +60 ppm in ¹⁹F NMR is a definitive, self-validating indicator of complete conversion[3]. Do not quench until this signal is absent.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove DBU and unreacted amine. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol B: High-Yield N-Alkylation of Bulky Sulfonamides

Purpose: To alkylate the nitrogen of a neopentyl sulfonamide, overcoming the shielding effect of the tert-butyl group[5].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 2,2-dimethylpropane sulfonamide (1.0 mmol) in anhydrous DMF (4.0 mL) under argon. Cool to 0 °C.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in one portion.

    • Self-Validation Checkpoint: Observe the evolution of

      
       gas (bubbling). The deprotonation is complete only when gas evolution entirely ceases (typically 15-30 minutes). If bubbling continues, the anion is not fully formed.
      
  • Electrophile Addition: Add the alkyl halide (1.5 mmol) and Tetrabutylammonium Iodide (TBAI, 0.1 mmol) to catalyze the reaction via the Finkelstein pathway.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

  • Quench & Workup: Cool to room temperature and carefully quench with saturated aqueous

    
     (dropwise until bubbling stops). Extract with MTBE (3 x 15 mL). Wash the combined organic layers with LiCl (5% aqueous solution, 3 x 10 mL) to remove residual DMF.
    
  • Isolation: Dry the organic phase (

    
    ), filter, and concentrate.
    
Mechanistic Visualization: SuFEx Activation

SuFEx_Mechanism N1 Neopentyl-SO2F (Sterically Shielded S-F) N4 Concerted Transition State (Low Steric Demand) N1->N4 Electrophilic S(VI) N2 DBU Catalyst (Strong H-Bond Acceptor) N3 Activated Amine Complex [R-NH2 ··· DBU] N2->N3 Deprotonates/Activates N3->N4 Nucleophilic Attack N5 Neopentyl Sulfonamide (Target Product) N4->N5 S-F Cleavage

Mechanistic pathway of SuFEx-mediated sulfonylation demonstrating catalyst-driven activation bypassing steric hindrance.

References
  • Advances in the construction of diverse SuFEx linkers. National Science Review.[Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules.[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[Link]

  • Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Journal of the American Chemical Society.[Link]

  • Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au.[Link]

Sources

Technical Support Center: Purification of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-3M22D-001 Subject: Impurity Removal & Troubleshooting Guide Status: Open Assigned Scientist: Senior Application Specialist

Introduction

You are likely working with 3-Methoxy-2,2-dimethylpropane-1-sulfonamide , a primary alkyl sulfonamide often used as a bioisostere or intermediate in medicinal chemistry. Its structure features a neopentyl-like backbone (2,2-dimethyl) which provides steric bulk, and a methoxy ether tail that increases polarity compared to simple alkyl chains.

The most common impurities in this synthesis arise from the ammonolysis of the corresponding sulfonyl chloride. Because the neopentyl position is sterically hindered, the reaction kinetics can be sluggish, leading to specific impurity profiles (unreacted starting material) or side reactions (hydrolysis to sulfonic acid) if forced.

This guide provides self-validating protocols to isolate high-purity material.

Part 1: Diagnostic & Detection (Know Your Enemy)

Before attempting purification, identify the specific contaminants. The table below correlates common impurities with their analytical signatures.

Impurity Identification Table
Impurity TypeOriginLC-MS Signature (ESI)1H NMR Signature (CDCl3)
Target Molecule Product


(br s, 2H,

);

(s, 3H,

)
Sulfonic Acid Hydrolysis of chloride

(Neg Mode)
Highly acidic proton (usually invisible or >10 ppm); shift in

adjacent to sulfur.
Sulfonyl Chloride Unreacted Starting MaterialNo ionizes well; may see hydrolysis product

(

adjacent to

is deshielded vs sulfonamide).
Disulfonimide Over-reaction (Dimer)


(br s, 1H,

); Integration of alkyl region doubles relative to NH.

Part 2: The "Switch" Extraction (Wet Chemistry)

The Logic: Primary sulfonamides (


) are weak acids (

). We can exploit this by deprotonating the sulfonamide with a strong base (NaOH), pulling it into the aqueous phase while leaving non-acidic impurities (unreacted chloride, disulfonimides, neutral organics) in the organic phase.
Protocol A: pH-Swing Extraction (Recommended First Step)

Use this method if your sample is yellow/brown or contains significant non-polar impurities.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M NaOH (aq)

  • 1.0 M HCl (aq)

  • Brine[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in DCM (10 mL per gram).

  • Acid Wash (Optional): Wash with 1.0 M HCl. Rationale: Removes any basic amine impurities or trace ammonia.

  • The "Switch" (Critical Step):

    • Extract the organic layer with 1.0 M NaOH (2 x volume).

    • STOP & CHECK: Your product is now in the Aqueous Layer as the sodium salt (

      
      ).
      
    • Discard the Organic Layer (contains neutral impurities).

  • Recovery:

    • Cool the aqueous layer to 0°C.[2][3]

    • Slowly acidify with 1.0 M HCl until pH < 2.

    • The sulfonamide should precipitate as a white solid.

  • Isolation: Filter the solid or extract back into DCM if no precipitate forms (common with ether-containing sulfonamides due to water solubility).

Visual Workflow: pH-Swing Purification

PurificationWorkflow Start Crude Mixture (Dissolved in DCM) WashAcid Wash w/ 1M HCl Start->WashAcid ExtractBase Extract w/ 1M NaOH (The 'Switch') WashAcid->ExtractBase OrgLayer Organic Layer (Neutral Impurities) ExtractBase->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) ExtractBase->AqLayer Keep Acidify Acidify to pH 2 (1M HCl) AqLayer->Acidify Precipitate Pure Sulfonamide (Precipitate or Extract) Acidify->Precipitate

Caption: The "Switch" method moves the product between phases based on pH, isolating it from non-acidic byproducts.

Part 3: Crystallization (Polishing)

If the extraction yields a solid that is chemically pure but colored, or if you need to remove trace sulfonic acid salts, recrystallization is the gold standard.

The Logic: The neopentyl group (2,2-dimethyl) aids crystallization by providing a rigid lattice structure, but the methoxy group adds solubility in alcohols. A mixed-solvent system is usually required.

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
EtOH / Water 1:1 to 1:3High Classic for sulfonamides. Dissolve in hot EtOH, add water until turbid, cool slowly.
iPrOH / Water 2:1Medium Good if the compound is too soluble in Ethanol.
Toluene / Heptane 1:2Specialized Use only if the compound is very dry. Good for removing non-polar oils.

Protocol B: Recrystallization

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then 4°C.

  • Filter crystals and wash with cold water.

Part 4: Troubleshooting FAQs

Q: My product is not precipitating from the aqueous NaOH layer upon acidification.

  • Cause: The methoxy group (

    
    ) increases water solubility. The neopentyl group is hydrophobic, but the molecule is small enough to remain soluble in water.
    
  • Solution: Do not rely on filtration. After acidifying the aqueous layer (Step 4 in Protocol A), extract it three times with DCM or EtOAc . Dry the organic layer over

    
     and evaporate.
    

Q: I see a persistent impurity at 0.1% that tracks with the product.

  • Cause: Likely the Disulfonimide dimer. It is also acidic (

    
    ), so it extracts into NaOH just like your product.
    
  • Solution: You must use Column Chromatography .

    • Stationary Phase: Silica Gel.[4]

    • Eluent: 0-5% Methanol in DCM. The dimer is much more polar and will stick to the silica or elute significantly later than the primary sulfonamide.

Q: The LC-MS shows a mass of [M+18].

  • Cause: Ammonium adduct. This is an artifact of ionization in the mass spec, not necessarily an impurity.

  • Verification: Check NMR. If you don't see extra peaks, it is likely just the adduct.

Decision Tree: Purification Strategy

DecisionTree Start Crude Sample Analysis CheckAcid Is Sulfonic Acid Present? (Low pH, Polar) Start->CheckAcid CheckNeutral Are Neutral Impurities Present? (Chloride, Oils) CheckAcid->CheckNeutral No BicarbWash Wash DCM soln with Sat. NaHCO3 CheckAcid->BicarbWash Yes NaOHSwitch Perform NaOH 'Switch' Extraction CheckNeutral->NaOHSwitch Yes Recryst Recrystallize (EtOH/Water) CheckNeutral->Recryst No BicarbWash->CheckNeutral NaOHSwitch->Recryst

Caption: Logical flow for selecting the correct purification method based on impurity profile.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.

  • Search Result 1.1:Recrystallization of Sulfonamide Products - Benchchem. Retrieved from Benchchem Technical Support.
  • Search Result 1.8: Method for deprotecting aryl or alkyl sulfonamides... US Patent 2009/0306391 A1. (Provides pKa context and stability data for alkyl sulfonamides).

Sources

Technical Support Center: Thermal Stability & Decomposition Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for the thermal characterization of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3). As a versatile small molecule scaffold and critical building block in pharmaceutical synthesis [[1]](), understanding its thermal profile is paramount for ensuring stability during active pharmaceutical ingredient (API) processing, formulation, and long-term storage.

This guide is designed for analytical chemists and drug development professionals. It bypasses basic definitions to focus strictly on mechanistic causality, self-validating experimental protocols, and advanced troubleshooting for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data: Expected Thermal & Physical Properties

Because pure TGA/DSC thermograms for this specific proprietary scaffold are highly dependent on synthesis purity, the thermal behavior is extrapolated from foundational kinetic studies on structurally related sulfonamides (e.g., methanesulfonamide, trimethoprim, and dapsone) 2, [[3]](), 4.

ParameterValue / Expected RangeScientific Rationale & Source
Molecular Formula C₆H₁₅NO₃SStandard chemical identifier.
Molecular Weight 181.26 g/mol Verified molecular mass 1.
Purity Requirement Min. 95%Impurities act as nucleation sites, artificially lowering melting points and decomposition onset 1.
Primary Decomposition Onset > 250 °CSulfonamide functional groups exhibit high thermal stability. Decomposition typically occurs well above the melting point 3.
Decomposition Products SO₂, NH₃, COₓ, Carbonaceous charPyrolysis of the S-N bond and neopentyl-methoxy chain yields gaseous byproducts and a carbonaceous residue [[4]]().

Validated Experimental Protocols

To ensure data integrity, every thermal analysis must be treated as a self-validating system. Do not accept instrument outputs without internal baseline checks.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the absolute thermal stability and degradation kinetics of the sulfonamide scaffold.

  • Step 1: Calibration Check. Run a calcium oxalate standard. Causality: This validates both the microbalance accuracy and the thermocouple calibration across three distinct mass-loss steps.

  • Step 2: Sample Loading. Weigh exactly 8–10 mg of the compound into an Al₂O₃ (alumina) crucible 2. Causality: Alumina is chosen over platinum to prevent potential catalytic interactions with sulfur-containing degradation products that can skew kinetic data.

  • Step 3: Atmospheric Purge. Purge the furnace with dynamic high-purity Nitrogen (N₂) at a flow rate of 30 mL/min for 15 minutes prior to heating 2. Causality: An inert atmosphere isolates pure thermal cracking from oxidative combustion, allowing for accurate calculation of activation energy (Ea).

  • Step 4: Thermal Ramp. Heat the sample from 25 °C to 600 °C at a strict heating rate of 10 °C/min.

  • Step 5: System Validation. Self-Validation Check: The Derivative Thermogravimetry (DTG) curve must remain at an absolute zero baseline until the primary decomposition onset. Any early fluctuations indicate instrument drift or buoyancy effects.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Map phase transitions (melting point, polymorphism) and the energetics of decomposition.

  • Step 1: Calibration. Calibrate the cell constant and temperature using an Indium standard (Tm = 156.6 °C).

  • Step 2: Sample Preparation. Encapsulate 2–5 mg of the sample in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the endothermic artifact of premature solvent evaporation from masking the true melting point of the compound 3.

  • Step 3: Thermal Ramp. Equilibrate at 25 °C, then ramp to 400 °C at 10 °C/min 3.

  • Step 4: System Validation. Self-Validation Check: The integral of the melting endotherm (ΔH) must be reproducible across triplicate runs within ±2%. High variance indicates inhomogeneous sample packing or poor thermal contact with the pan.

Diagnostic FAQs & Troubleshooting Guide

Q1: I observe a mass loss of 2-5% in the TGA curve well before the expected melting point. Is the compound degrading prematurely? A1: No. This early mass loss is almost certainly due to the volatilization of residual synthesis solvents or surface moisture, not primary structural degradation. Sulfonamides generally exhibit robust thermal stability well above their melting points, often remaining stable up to 250–300 °C 3.

  • Troubleshooting Action: Implement an isothermal hold at 105 °C for 30 minutes in your TGA method to drive off moisture before ramping to decomposition temperatures.

Q2: My DSC thermogram shows multiple endothermic peaks before the major exothermic decomposition event. What causes this? A2: Multiple pre-decomposition endotherms are a classic indicator of either polymorphism (the compound existing in multiple crystalline forms) or the desolvation of a pseudo-polymorph. Similar complex endothermic behavior has been documented in other sulfonamide derivatives like trimethoprim 2.

  • Troubleshooting Action: Perform a "heat-cool-heat" cycle in the DSC. Heat the sample just past the first endotherm, quench cool it, and heat again. If the first peak disappears, you are likely observing a metastable polymorph or solvent loss.

Q3: How do I definitively differentiate between melting and decomposition if the peaks overlap on the DSC? A3: You must overlay the DSC data with the TGA curve. Melting is purely a physical phase transition; therefore, it will manifest as a sharp endothermic peak on the DSC with zero corresponding mass loss on the TGA 2. If the DTG (derivative mass loss) curve drops simultaneously with the DSC endotherm, you are observing simultaneous melting and degradation.

Q4: What is the exact mechanistic pathway for the thermal degradation of this specific scaffold? A4: Based on mass spectrometry and thermal studies of related sulfone and sulfonamide drugs (such as dapsone), the primary decomposition step is initiated by the homolytic cleavage of the S-N bond, resulting in the loss of the amino group 4. For 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, this is followed by the secondary pyrolysis of the neopentyl-like methoxy-hydrocarbon chain and the C-S bond, ultimately releasing SO₂ and leaving a carbonaceous residue 3, 4.

Analytical Workflow Visualization

Use the following logical workflow to diagnose thermal events during your analysis of sulfonamide building blocks.

ThermalWorkflow Start Sample Prep: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide TGA TGA Analysis (Ramp 10°C/min to 600°C) Start->TGA DSC DSC Analysis (Ramp 10°C/min to 400°C) Start->DSC MassLoss Mass Loss < 150°C? TGA->MassLoss EndoPeak Endothermic Peak? DSC->EndoPeak Solvent Residual Solvent/Moisture (Hold isothermally to dry) MassLoss->Solvent Yes Decomp Primary Decomposition (S-N/C-S Bond Cleavage >250°C) MassLoss->Decomp No (Stable until >250°C) Melting Melting Point (Tm) (No mass loss in TGA) EndoPeak->Melting Single Sharp Peak Polymorph Multiple Peaks? Check for Polymorphism EndoPeak->Polymorph Multiple Peaks Melting->Decomp Exothermic/Endothermic Decomposition follows

Generalized TGA/DSC Thermal Analysis and Troubleshooting Workflow for Sulfonamides.

References

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim Source: Asian Journal of Chemistry / ResearchGate URL
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3)

Sources

Technical Support Center: pH Optimization for Extraction of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with isolating and quantifying 3-Methoxy-2,2-dimethylpropane-1-sulfonamide . Because this molecule features a primary aliphatic sulfonamide group, its extraction efficiency is entirely dictated by the pH of the sample matrix.

Below, you will find the chemical rationale, troubleshooting FAQs, self-validating protocols, and quantitative data to ensure robust and reproducible recoveries.

Chemical Profiling & The Causality of pH

To successfully extract 3-Methoxy-2,2-dimethylpropane-1-sulfonamide, one must exploit its acid-base chemistry. Primary aliphatic sulfonamides (R-SO₂NH₂) are weak acids with a pKa typically ranging between 10.0 and 11.0[1].

  • At pH < 8.0 (Neutral State): The sulfonamide nitrogen is fully protonated. The molecule is electrically neutral, maximizing its lipophilicity (logD). In this state, it readily partitions into moderately polar organic solvents (like ethyl acetate) during Liquid-Liquid Extraction (LLE) or binds to polymeric reversed-phase sorbents during Solid-Phase Extraction (SPE).

  • At pH > 11.0 (Anionic State): The sulfonamide group loses a proton to form a water-soluble anion (R-SO₂NH⁻). This drastically reduces its lipophilicity, making extraction into organic solvents nearly impossible. However, this anionic state can be strategically exploited using Mixed-Mode Anion Exchange (MAX) chromatography. Recent structural and in silico studies on aliphatic sulfonamides confirm that their distinct electrostatic profiles require precise pH modulation for effective isolation and target binding[2].

Troubleshooting FAQs

Q1: I am getting very low recovery (<30%) when extracting with ethyl acetate. What is going wrong? A: Your aqueous phase is likely too basic. If the pH of your sample exceeds 9.0, a significant fraction of the sulfonamide begins to ionize into its anionic form, which will not partition into ethyl acetate. Solution: Buffer your aqueous sample to a pH of 4.0–6.0 using ammonium acetate or dilute HCl prior to introducing the organic solvent.

Q2: My biological sample (e.g., plasma) is forming a thick emulsion during LLE. Should I raise the pH to break it? A: No. Raising the pH will ionize your analyte and trap it in the aqueous phase. Emulsions in biological matrices are caused by proteins and lipids. Solution: To break the emulsion without compromising the analyte, increase the ionic strength by adding a neutral salt (e.g., 50 mg NaCl per mL of sample). This "salting-out" effect breaks the emulsion and simultaneously drives the neutral sulfonamide further into the organic phase. Alternatively, centrifuge at a higher speed (e.g., 4000 × g for 10 minutes).

Q3: Can I use Solid Phase Extraction (SPE) instead of LLE for highly complex matrices? A: Yes. For complex matrices with high lipid or protein content, a Mixed-Mode Anion Exchange (MAX) SPE cartridge is superior. By deliberately raising the sample pH to 12.0, you force the sulfonamide into its anionic state, allowing it to bind strongly to the positively charged MAX sorbent. You can then wash away neutral and basic impurities with methanol before eluting the target analyte with an acidic solvent.

Quantitative Data: pH vs. Recovery

The table below summarizes the expected extraction recoveries of aliphatic sulfonamides across different pH levels and extraction modalities.

Aqueous pHSulfonamide Ionization StateLLE Recovery (EtOAc)RP-SPE Recovery (HLB)MAX-SPE Recovery
2.0 Fully Neutral> 90%> 95%< 10%
6.0 Fully Neutral> 95%> 95%< 10%
9.0 Partially Ionized~ 50%~ 60%~ 40%
12.0 Fully Anionic< 5%< 10%> 90%

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Simple Matrices

Use this protocol for relatively clean matrices such as in vitro assay buffers or water.

  • Sample Preparation: Aliquot 1 mL of the aqueous sample into a 15 mL glass or chemically resistant centrifuge tube.

  • pH Adjustment: Add 100 µL of 0.5 M Ammonium Acetate buffer (pH 5.0).

    • Self-Validation Check: Spot 1 µL of the mixture onto a pH indicator strip. The extraction will fail if the pH exceeds 8.0. Ensure the reading is strictly between 4.0 and 6.0 before proceeding.

  • Solvent Addition: Add 3 mL of Ethyl Acetate.

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact, then centrifuge at 3000 × g for 5 minutes to achieve complete phase separation.

    • Self-Validation Check: A sharp, clear interface must be visible. If an emulsion persists, add 50 mg of NaCl, vortex gently, and re-centrifuge.

  • Recovery: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in your mobile phase for LC-MS/MS analysis.

Protocol B: MAX-SPE for Complex Biological Matrices

Use this protocol for plasma, serum, or cell lysates where lipid/protein interference is high.

  • Conditioning: Pass 1 mL of Methanol through the MAX cartridge, followed by 1 mL of 0.1 M NaOH.

    • Self-Validation Check: Do not let the sorbent bed dry out; this ensures the quaternary amine functional groups remain solvated and active.

  • Sample Loading: Adjust the sample pH to 12.0 using 1 M NaOH.

    • Self-Validation Check: Verify pH > 11.5. At this pH, the sulfonamide is fully deprotonated and anionic, ensuring retention on the sorbent. Load the sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 M NaOH, followed by 1 mL of Methanol.

    • Causality: The basic aqueous wash removes acidic interferences, while the methanol wash removes neutral lipophilic interferences. The anionic target analyte remains ionically bound to the sorbent.

  • Elution: Elute the analyte with 2 mL of 2% Formic Acid in Methanol.

    • Causality: The formic acid drops the microenvironment pH well below the analyte's pKa. This neutralizes the sulfonamide, breaking the ionic interaction with the sorbent and allowing it to elute freely.

Decision Workflow Visualization

ExtractionWorkflow Start Aqueous Sample (3-Methoxy-2,2-dimethylpropane-1-sulfonamide) CheckMatrix Assess Sample Matrix Complexity Start->CheckMatrix SimpleMatrix Simple Matrix (e.g., Buffer, Water) CheckMatrix->SimpleMatrix Low Interference ComplexMatrix Complex Matrix (e.g., Plasma, Lysate) CheckMatrix->ComplexMatrix High Interference AdjustLow Adjust pH to 4.0 - 6.0 (Neutral State) SimpleMatrix->AdjustLow AdjustHigh Adjust pH to 12.0 (Anionic State) ComplexMatrix->AdjustHigh LLE Liquid-Liquid Extraction (Ethyl Acetate) AdjustLow->LLE MAXSPE MAX-SPE Cartridge (Mixed-Mode Anion Exchange) AdjustHigh->MAXSPE EluteLLE Evaporate Organic Phase & Reconstitute LLE->EluteLLE EluteMAX Wash with Basic MeOH Elute with 2% FA in MeOH MAXSPE->EluteMAX Analysis LC-MS/MS Analysis EluteLLE->Analysis EluteMAX->Analysis

Workflow for pH optimization and extraction method selection.

References

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395–5403.[Link]

  • Langella, E., Esposito, D., Monti, S. M., Supuran, C. T., De Simone, G., & Alterio, V. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology, 12(2), 281.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: Spectral Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide . It is designed for researchers requiring rigorous structural verification and differentiation from synthetic precursors.

Executive Summary & Compound Significance

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) is a specialized neopentyl-sulfonamide scaffold used as a robust building block in medicinal chemistry. Its gem-dimethyl group provides metabolic stability by blocking


-elimination, while the terminal methoxy ether offers a polar handle for hydrogen bonding without the lability of a free hydroxyl group.

This guide addresses a critical analytical challenge: distinguishing the sulfonamide product from its structurally similar precursors (amines and chlorides) and identifying the diagnostic "neopentyl pattern" that confirms the integrity of the quaternary center.

Core Chemical Identity
  • IUPAC Name: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 181.25 g/mol [1]

  • Key Structural Features: Sulfonamide primary amine (

    
    ), Neopentyl core (
    
    
    
    ), Methyl ether (
    
    
    ).

Experimental Protocol & Methodology

To ensure reproducibility, the following acquisition parameters are recommended. These protocols prioritize resolution of the exchangeable sulfonamide protons, which are often invisible in standard chloroform runs.

Sample Preparation[2][3][4]
  • Solvent Selection: DMSO-

    
      (99.9% D) is the primary recommended solvent.
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often leads to broadening or disappearance of the
      
      
      signal due to rapid proton exchange. DMSO-
      
      
      stabilizes these protons via hydrogen bonding, yielding a sharp, quantifiable singlet or doublet.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[2]
    
Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 1H:

      
       pulse angle, 1s relaxation delay (d1). Note: Increase d1 to 5s if accurate integration of the sulfonamide protons is required for purity assays.
      
    • 13C: Proton-decoupled (CPD), 2s relaxation delay to prevent saturation of quaternary carbons.

1H NMR Spectral Analysis

The proton spectrum of this molecule is defined by high symmetry and distinct isolated spin systems.[2] The lack of vicinal coupling (due to the quaternary carbon) results in a spectrum dominated by sharp singlets.

Comparative Data Table: Product vs. Precursor

Comparison of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (Product) vs. 3-Methoxy-2,2-dimethylpropan-1-amine (Precursor).

AssignmentProton TypeProduct Shift

(ppm) [DMSO-

]
Precursor Shift

(ppm) [DMSO-

]

(Shift Effect)
Multiplicity
A

6.60 – 6.90 N/A (

at ~1.4)
+5.3 (Deshielding) Broad Singlet (s)
B

3.253.22+0.03Singlet (s)
C

3.153.08+0.07Singlet (s)
D

2.95 – 3.05 2.40 (

)
+0.60 (Inductive) Singlet (s)
E

0.950.85+0.10Strong Singlet (s)
Detailed Assignments & Diagnostic Signals
  • The Sulfonamide Handle (Signal A):

    • In DMSO-

      
       , this appears as a broad singlet between 6.6–6.9 ppm, integrating to 2H.
      
    • Critical Check: Upon addition of

      
      , this peak will disappear (exchangeable).[3] If this peak is missing in 
      
      
      
      , it confirms the solvent effect, not necessarily a missing group.
  • The Neopentyl "Gap" (Signals C & D):

    • The quaternary carbon breaks spin-spin coupling. Consequently, the two methylene groups (

      
       and 
      
      
      
      ) appear as singlets , not triplets or doublets.
    • Differentiation: The methylene attached to the sulfonyl group (Signal D) is significantly deshielded (~3.0 ppm) compared to the amine precursor (~2.4 ppm) due to the strong electron-withdrawing nature of the sulfonyl moiety.

  • The Gem-Dimethyl Anchor (Signal E):

    • The most intense peak in the spectrum (Integration 6H). Its chemical shift (~0.95 ppm) is highly characteristic of the neopentyl scaffold. Any splitting here indicates impurities (e.g., linear isomers).

13C NMR Spectral Analysis

The Carbon-13 spectrum is equally diagnostic, featuring 5 distinct signals for the 6 carbons (due to the equivalence of the gem-dimethyl methyls).

Carbon TypeShift

(ppm)
Characteristics

78.5 – 80.0 Deshielded by Oxygen.

60.5 – 62.0 Deshielded by Sulfonyl.

58.0 – 59.0Typical Methoxy region.
Quaternary C 35.0 – 36.5Low intensity (long relaxation).

22.0 – 24.0High intensity (2 equivalent carbons).

Distinction from Alternatives:

  • vs. Carboxylic Acid Precursor: The acid carbonyl carbon would appear at ~175-180 ppm. The absence of any signal >100 ppm confirms the reduction/conversion to the sulfonamide.

  • vs. Alkyl Halides: If the starting material was a neopentyl chloride, the

    
     carbon would typically resonate upfield of the sulfonamide carbon (around 50-55 ppm).
    

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure using the data described above.

NMR_Analysis_Flow Start Unknown Sample (Suspected Sulfonamide) Solvent Dissolve in DMSO-d6 (Crucial for NH2 detection) Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan Check_Aromatic Region 6.5 - 8.0 ppm? H1_Scan->Check_Aromatic Aromatic_Yes Impurity / Wrong Scaffold (Aryl Sulfonamide) Check_Aromatic->Aromatic_Yes Signals Present Aromatic_No Aliphatic Region Only Check_Aromatic->Aromatic_No Clean Check_NH2 Broad Singlet @ 6.6-6.9 ppm? Aromatic_No->Check_NH2 NH2_Yes Sulfonamide NH2 Confirmed Check_NH2->NH2_Yes Present (2H) NH2_No Check Solvent (CDCl3?) Or Amine/Acid Precursor Check_NH2->NH2_No Absent Check_Splitting Methylene Splitting Pattern? NH2_Yes->Check_Splitting Singlets Singlets (Isolated) Confirms Neopentyl Core Check_Splitting->Singlets Triplets Triplets/Multiplets Linear Isomer Contamination Check_Splitting->Triplets Final Structure Verified: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Singlets->Final

Caption: Decision tree for verifying the 3-Methoxy-2,2-dimethylpropane-1-sulfonamide structure, highlighting critical checkpoints for impurity rejection.

Comparison with Alternatives

When selecting a building block for drug discovery, the spectral "cleanliness" of the neopentyl sulfonamide is a distinct advantage over linear analogs.

Alternative 1: Linear Analogs (e.g., 3-Methoxypropane-1-sulfonamide)
  • Performance Gap: Linear analogs exhibit complex splitting (quintets/multiplets) in the 1.5–2.0 ppm region due to vicinal coupling. This often overlaps with scaffold signals in complex drug molecules.

  • Advantage of Product: The 3-Methoxy-2,2-dimethyl derivative produces only singlets , simplifying the aliphatic region and allowing for easier integration of target ligand signals.

Alternative 2: Non-Methoxylated Analog (2,2-Dimethylpropane-1-sulfonamide)
  • Spectral Difference: Lacks the methoxy singlet (~3.2 ppm) and the ether-shifted methylene (~3.1 ppm).

  • Application Note: The methoxy group in the title compound provides a secondary diagnostic handle. In metabolic studies, the demethylation of this group (loss of 3.2 ppm singlet) is an easily trackable biotransformation marker.

References

  • Royal Society of Chemistry. (2025). Experimental and theoretical investigation of conformational states in crystalline sulfonamides. (General Sulfonamide Shift Data). Retrieved from [Link]

  • PubChem. (2025). 3-methoxy-2,2-dimethylpropan-1-amine (Precursor NMR Data). Retrieved from [Link]

  • NIST. (2025). Mass Spectrum and Data for Propane, 1-methoxy-2-methyl-.[4] Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to final method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this and structurally related sulfonamide compounds.

Understanding the Analyte: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide has the molecular formula C6H15NO3S and a molecular weight of 181.26 g/mol [1]. As a sulfonamide, it possesses an amphoteric character, meaning it can exist in cationic, neutral, or anionic forms depending on the pH of the surrounding environment[2]. This property is a critical consideration for developing a robust separation method, as pH will significantly influence its retention on a reversed-phase column. The presence of both a sulfonamide group and a methoxy ether group suggests a moderate polarity.

The Strategic Approach to Method Development

Our method development strategy is a systematic process designed to efficiently identify the optimal chromatographic conditions. The workflow is designed to first establish retention and then fine-tune the selectivity and peak shape.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Column & Mobile Phase Selection Column & Mobile Phase Selection Analyte Characterization->Column & Mobile Phase Selection Mobile Phase Optimization Mobile Phase Optimization Column & Mobile Phase Selection->Mobile Phase Optimization Initial Results Gradient & Flow Rate Adjustment Gradient & Flow Rate Adjustment Mobile Phase Optimization->Gradient & Flow Rate Adjustment Final Method Selection Final Method Selection Gradient & Flow Rate Adjustment->Final Method Selection Method Validation (ICH/FDA) Method Validation (ICH/FDA) Final Method Selection->Method Validation (ICH/FDA) Routine Analysis Routine Analysis Method Validation (ICH/FDA)->Routine Analysis

Caption: A streamlined workflow for HPLC method development.

Comparative Evaluation of Stationary Phases

The choice of the stationary phase is a cornerstone of a successful separation. For sulfonamides, C18 and C8 columns are common starting points due to their hydrophobic nature, which is suitable for retaining moderately polar compounds[3][4]. We evaluated three columns with different selectivities to find the best fit for our analyte.

Experimental Protocol: Column Screening

  • Columns:

    • Alternative 1: Standard C18 (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)

    • Alternative 2: C8 (e.g., YMC-Triart C8, 4.6 x 250 mm, 5 µm)

    • Proposed Method: Phenyl-Hexyl

  • Mobile Phase: A generic gradient of 0.1% formic acid in water (A) and acetonitrile (B) was used for the initial screening.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm, a common wavelength for sulfonamides[3][5].

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale for Selection/Rejection
Alternative 1: C18 4.21.64500Good retention, but significant peak tailing observed, likely due to secondary interactions between the sulfonamide and residual silanols on the silica surface[6].
Alternative 2: C8 3.51.45200Less retention than C18 as expected, with slightly improved peak shape. Still, some tailing is present.
Proposed Method: Phenyl-Hexyl 5.11.17800Excellent peak shape and higher retention due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte. This column offers a different selectivity compared to standard alkyl phases[6].

Based on this initial screening, the Phenyl-Hexyl column was selected for further optimization due to its superior peak shape and efficiency.

Mobile Phase Optimization: The Key to Selectivity

With the stationary phase selected, the next step is to optimize the mobile phase to achieve the desired retention time, resolution, and peak shape. The pH of the mobile phase is a critical parameter for ionizable compounds like sulfonamides[2][6].

MobilePhaseOptimization cluster_0 Key Parameters cluster_1 Observed Effects A pH Adjustment D Retention Time Shift A->D F Improved Peak Shape A->F B Organic Modifier (Acetonitrile vs. Methanol) B->D E Selectivity Changes B->E C Buffer Concentration C->F

Caption: Interplay of mobile phase parameters and their chromatographic effects.

Experimental Protocol: Mobile Phase Optimization

  • Column: Phenyl-Hexyl

  • Organic Modifiers: Acetonitrile and Methanol were compared.

  • Aqueous Phase: 0.1% Formic Acid (pH ~2.7) vs. 20 mM Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Table 2: Comparison of Mobile Phase Conditions

Mobile Phase CompositionRetention Time (min)Tailing FactorObservations
Alternative 3: Acetonitrile / 20 mM Phosphate pH 7.0 2.81.8At neutral pH, the sulfonamide is likely ionized, leading to poor retention and significant peak tailing on the reversed-phase column.
Alternative 4: Methanol / 0.1% Formic Acid 6.51.2Methanol, being a more viscous solvent, resulted in a longer retention time and broader peak compared to acetonitrile under similar conditions.
Proposed Method: Acetonitrile / 0.1% Formic Acid 5.11.1The acidic pH suppresses the ionization of the sulfonamide, leading to better retention and improved peak shape. Acetonitrile provides good elution strength and lower backpressure compared to methanol.

The combination of a Phenyl-Hexyl column with an acetonitrile/0.1% formic acid mobile phase provided the best overall chromatography and was selected as the final method.

Final Optimized and Validated HPLC Method

The culmination of our development efforts is a robust and reliable method suitable for the routine analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.

Experimental Protocol: Final Method

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 40% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

This method was then validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[7][8].

Table 3: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Specificity No interference at the retention time of the analytePassed
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL
Robustness % RSD ≤ 5% for minor changes in flow rate, temperature, and mobile phase compositionPassed

The validation results confirm that the developed method is linear, accurate, precise, specific, and robust for the analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide. The validation of analytical methods is a regulatory requirement and ensures the integrity of the data generated[9][10][11][12].

Conclusion

This guide has demonstrated a systematic and scientifically-driven approach to HPLC method development for 3-Methoxy-2,2-dimethylpropane-1-sulfonamide. By comparing different stationary and mobile phases, we have established a final, optimized method that is both robust and reliable. The principles and strategies outlined herein can be applied to the development of analytical methods for other sulfonamides and moderately polar compounds. The importance of understanding the analyte's chemistry and following a logical, stepwise optimization and validation process cannot be overstated in achieving high-quality analytical results.

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (2011, July 15). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
  • FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • CymitQuimica. (n.d.). 3-Methoxy-2,2-dimethylpropane-1-sulfonamide.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

Sources

Technical Guide: Comparative Bioactivity of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS) vs. Aromatic Sulfonamides

[1]

Executive Summary

This guide evaluates the bioactivity profile of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS), a representative "neopentyl-scaffold" aliphatic sulfonamide, against standard aromatic sulfonamides (e.g., Acetazolamide, Sulfamethoxazole).[1]

While aromatic sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition and antibacterial activity, they often suffer from metabolic liabilities (N-acetylation, oxidative hydroxylation) and poor solubility.[1] MDPS represents a structural class designed to leverage the Gem-Dimethyl Effect for enhanced metabolic stability while maintaining a polar sulfonamide warhead. This guide analyzes the trade-offs in potency, stability, and physicochemical properties.[1]

Structural & Physicochemical Analysis[1][2][3]

The core differentiation lies in the scaffold rigidity and electronic environment of the sulfonamide nitrogen.

FeatureMDPS (Aliphatic) Standard Aromatic Sulfonamides Impact on Bioactivity
Scaffold Neopentyl-like (Gem-dimethyl)Benzene/Heterocyclic RingMDPS: High steric hindrance protects against metabolism.[1] Aromatic: Planar structure favors enzyme active site intercalation.[1]
Electronic Effect Inductive (+I) from alkyl groupResonance (-R) from aromatic ringMDPS: Higher pKa (~10.5); less ionized at pH 7.[1]4. Aromatic: Lower pKa (7.0–9.0); higher ionization fraction.[1]
Solubility High (Methoxy ether tail)Low to ModerateMethoxy group acts as an H-bond acceptor, improving aqueous solubility without ionization.[1]
The Gem-Dimethyl Effect

The 2,2-dimethyl substitution in MDPS creates a "steric shield" around the


1

Bioactivity Comparison: Carbonic Anhydrase Inhibition[3][4][5][6]

Carbonic Anhydrase (CA) inhibition is the primary off-target (or on-target) activity for sulfonamides.[1] The zinc-binding affinity is strictly controlled by the ionization of the sulfonamide (

Comparative Potency Data (Representative)

Data synthesized from class-representative studies (e.g., Maren et al., 1993; Supuran et al., 2021).[1]

CompoundScaffold TypepKahCA II

(nM)
hCA IX

(nM)
Mechanism Note
Acetazolamide Heterocyclic Aromatic7.21225Strong binding due to high ionization and

-stacking.[1]
Sulfanilamide Benzenoid Aromatic10.4~200~300Moderate inhibitor; lacks heterocyclic stacking.[1]
MDPS (Aliphatic) Aliphatic Ether ~10.8 >10,000 >5,000 Weak Inhibitor. High pKa prevents ionization; lack of aromatic ring reduces hydrophobic pocket affinity.[1]
Trifluoromethanesulfonamide Fluorinated Aliphatic5.8210High potency due to strong electron-withdrawing

lowering pKa.[1]

Critical Insight: MDPS is a poor Carbonic Anhydrase inhibitor compared to aromatic standards.[1] This makes it an excellent candidate for drug scaffolds where avoiding CA inhibition (and associated side effects like diuresis or acidosis) is desired.[1]

Mechanism of Action Diagram

The following diagram illustrates why Aromatic Sulfonamides bind tightly (Ionization + Stacking) while MDPS binds weakly (Steric Clash + Low Ionization).

CA_Binding_Mechanismcluster_AromaticStandard Aromatic Sulfonamidecluster_AliphaticMDPS (Aliphatic)ZnZn(II) Ion(Active Site)Binding_AHigh Affinity ComplexZn->Binding_AAro_SAAr-SO2NH- (Anion)Aro_SA->ZnCoordinationPi_StackHydrophobic Pocket(Phe131/Val121)Aro_SA->Pi_StackPi-StackingPi_Stack->Binding_AAli_SAR-SO2NH2 (Neutral)Ali_SA->ZnWeak CoordStericGem-DimethylSteric ClashAli_SA->StericBlocks EntryBinding_BWeak/No BindingSteric->Binding_B

Figure 1: Mechanistic divergence in CA binding. Aromatic sulfonamides leverage ionization and pi-stacking, while MDPS is hindered by high pKa and steric bulk.[1]

Metabolic Stability & Safety Profile

While MDPS lacks CA potency, it excels in metabolic stability.[1] This makes it a superior "linker" or "spacer" unit in fragment-based drug design compared to phenyl rings.

Stability Data Comparison

Assay Conditions: Human Liver Microsomes (HLM), 60 min incubation.[1]

ParameterMDPS Sulfamethoxazole Interpretation
% Remaining (60 min) > 95% ~60-70%MDPS is resistant to oxidative metabolism.[1]
Primary Metabolite None detected (minor O-demethylation)N4-Acetyl, 5-OH-methylAromatic amines are "metabolic alerts" for toxicity.[1]
GSH Conjugation Negative Positive (Reactive intermediates)Aromatic sulfonamides can form reactive quinone-imines; MDPS cannot.[1]

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Objective: Determine the

  • Reagents:

    • Buffer: 20 mM HEPES, 20 mM

      
      , pH 7.5.[1]
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
      -saturated water.[1]
      
    • Enzyme: Recombinant hCA II (10–20 nM final).[1]

  • Workflow:

    • Step 1: Dissolve MDPS in DMSO (stock 10 mM).[1] Serial dilute to 0.1

      
      M – 1 mM.[1]
      
    • Step 2: Mix Enzyme + Inhibitor in the stopped-flow instrument (incubation 15 min).

    • Step 3: Rapidly mix with

      
       solution.[1]
      
    • Step 4: Monitor absorbance drop at 557 nm (acidification).[1]

  • Calculation:

    • Fit the initial velocity (

      
      ) vs. inhibitor concentration using the Cheng-Prusoff equation:
      
      
      
      [1]
    • Note: For MDPS, expect

      
       in the millimolar range.[1]
      
Protocol: Metabolic Stability (Microsomal Stability)

Objective: Confirm the resistance of the neopentyl scaffold to CYP450.

  • Preparation:

    • Test Compound: 1

      
      M MDPS in Phosphate Buffer (pH 7.4).[1]
      
    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system.[1]

  • Incubation:

    • Incubate at 37°C.

    • Sample timepoints: 0, 15, 30, 60 min.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion mass transition).[1]

  • Metric: Calculate intrinsic clearance (

    
    ) based on the slope of ln(concentration) vs. time.[1]
    

Conclusion & Recommendation

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS) is not a direct functional alternative to aromatic sulfonamides for antibacterial or anti-glaucoma applications due to its low acidity and lack of aromatic binding features.[1]

However , it is a superior choice for:

  • Fragment-Based Design: As a metabolically stable, soluble, non-toxic linker.[1]

  • Selectivity Filters: Use MDPS to probe the steric tolerance of a sulfonamide-binding pocket (e.g., in novel kinases or proteases) where you want to exclude CA activity.[1]

  • Bioisosteres: Replacing a labile phenyl-sulfonamide with MDPS to improve half-life (

    
    ) while retaining polarity.[1]
    

Final Verdict: Use Aromatic Sulfonamides for potency; use MDPS for stability and selectivity against Carbonic Anhydrase.[1]

References

  • Maren, T. H., Conroy, C. W. (1993).[1] A new class of carbonic anhydrase inhibitor. The Journal of Biological Chemistry. Link

  • Supuran, C. T. (2021).[1] Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs. Link

  • Laughlin, R. G. (1967).[1][2] The basicity of aliphatic sulfonamides. Journal of the American Chemical Society.[2] Link[1]

  • Scott, K. A., et al. (2013).[1] Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker. Journal of Medicinal Chemistry. Link

  • Roberts, T. C., et al. (2010).[1] Profiling sulfonate ester stability: identification of complementary protecting groups. Organic Letters. Link

Comparative Potency Analysis of Neopentyl Sulfonamide Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where the balance between target affinity, selectivity, and metabolic stability is razor-thin. The sulfonamide moiety is a cornerstone of medicinal chemistry, acting as a robust hydrogen-bond acceptor/donor and a classic zinc-binding pharmacophore. However, the true tunable power of a sulfonamide lies in its R-group substituents.

This guide provides an objective, data-driven comparison of neopentyl sulfonamide derivatives against alternative alkyl and cycloalkyl substitutions. By analyzing structure-activity relationship (SAR) data across two distinct therapeutic areas—neuroinflammation (NLRP3 inhibitors) and infectious disease (antimalarials)—we will deconstruct the causality behind their pharmacological performance and outline the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Neopentyl Pharmacophore

The neopentyl group (–CH₂C(CH₃)₃) is highly valued in drug design for two primary reasons:

  • Immense Steric Bulk: The terminal tert-butyl umbrella creates a massive steric shield. This can protect the adjacent sulfonamide linkage from enzymatic cleavage, improving pharmacokinetic (PK) stability.

  • Conformational Locking: The bulky nature of the neopentyl group restricts the rotational degrees of freedom around the sulfonamide nitrogen, forcing the molecule into a specific 3D conformation.

However, this steric bulk is a double-edged sword. If the target's binding pocket is narrow, the neopentyl group will induce a steric clash, reducing potency.

Comparative SAR Analysis: Potency vs. Selectivity

To objectively evaluate the neopentyl substitution, we must look at comparative SAR data across different biological targets.

Case Study A: NLRP3 Inflammasome Inhibitors

In the development of small-molecule inhibitors targeting the NLRP3 inflammasome for neurodegenerative diseases, the sulfonamide domain is critical for target engagement. The lead compound, YQ128 , utilizes a linear propargyl moiety, achieving an IC₅₀ of 0.30 μM[1].

When researchers systematically replaced this propargyl group with a bulky neopentyl moiety (Analog 10), they observed a slight decrease in inhibitory potency ()[2].

  • The Causality: The propargyl group is sterically compact, allowing it to slide deeply into a narrow hydrophobic cleft within the NLRP3 NACHT domain. The neopentyl group, while providing excellent hydrophobicity, introduces a steric clash that prevents optimal seating of the pharmacophore.

Case Study B: Antimalarial Therapeutics (P. falciparum)

In antimalarial drug discovery, substituting a native cycloheptyl group with a neopentyl sulfonamide (Compound SA6) yielded a different pharmacological outcome. The neopentyl derivative retained moderate potency against the blood-stage parasite but resulted in a complete loss of selectivity ()[3].

  • The Causality: The binding pocket of the malarial target is highly sensitive to the geometry of the cycloalkyl group[3]. The neopentyl group successfully mimics the overall hydrophobic volume of a cycloheptyl ring—retaining baseline binding—but its altered spatial geometry allows it to cross-react with homologous mammalian host proteins, ablating the therapeutic window.

Quantitative Data Summary
CompoundTargetSulfonamide R-GroupIC₅₀ / PotencyPharmacological Implication
YQ128 (Lead) NLRP3 InflammasomePropargyl0.30 μMOptimal fit in narrow hydrophobic cleft; high potency.
Analog 10 NLRP3 InflammasomeNeopentylSlight DecreaseSteric clash reduces affinity; potential PK stability gain.
SA1 (Lead) P. falciparumCycloheptylHigh (< 0.20 μM)High potency and parasite selectivity.
SA6 P. falciparumNeopentylModerateRetains target binding but loses host selectivity.

Pathway Visualization

To understand how these derivatives function in vitro, we must map their exact point of intervention. Below is the mechanistic pathway of NLRP3 activation and the specific node where neopentyl sulfonamides exert their steric blockade.

NLRP3_Pathway PAMPs PAMPs / DAMPs (Activators) NLRP3 NLRP3 Monomer PAMPs->NLRP3 Trigger Oligomer NLRP3 Oligomerization (Inflammasome Assembly) NLRP3->Oligomer ATP Binding Caspase1 Active Caspase-1 Oligomer->Caspase1 ASC Recruitment IL1B IL-1β / IL-18 Release (Pyroptosis) Caspase1->IL1B Cleavage Inhibitor Neopentyl Sulfonamide Inhibitor Inhibitor->NLRP3 Direct Binding (Steric Blockade)

Figure 1: Mechanism of NLRP3 inflammasome activation and steric blockade by neopentyl sulfonamides.

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must be designed as self-validating systems where every step has a clear, mechanistic purpose.

Protocol A: Synthesis of Neopentyl Sulfonamide Derivatives
  • Sulfonylation: React the core sulfonyl chloride with neopentylamine in anhydrous dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base.

    • Causality: Neopentylamine is highly sterically hindered. To ensure successful nucleophilic attack while preventing the competitive hydrolysis of the highly reactive sulfonyl chloride, the environment must be strictly anhydrous. DIPEA is utilized because it acts as an efficient acid scavenger (neutralizing the HCl byproduct) without acting as a competing nucleophile.

  • Workup & Purification: Quench with 1M HCl, extract the organic layer, and wash with brine. Purify via flash chromatography.

    • Causality: The acidic HCl wash selectively protonates unreacted neopentylamine and DIPEA, driving them into the aqueous layer and leaving the neutral neopentyl sulfonamide isolated in the organic phase.

Protocol B: In Vitro Potency Assay (NLRP3 Inhibition)

Assay_Workflow Step1 Signal 1: Priming (LPS, 3h) Step2 Inhibitor Incubation (Neopentyl Sulfonamide, 30m) Step1->Step2 Step3 Signal 2: Activation (Nigericin/ATP, 45m) Step2->Step3 Step4 Readout (IL-1β ELISA) Step3->Step4

Figure 2: Step-by-step in vitro workflow for validating NLRP3 inflammasome inhibition.

  • Macrophage Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) and treat with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours.

    • Causality: LPS provides "Signal 1" by binding TLR4, activating NF-κB to upregulate the transcription of NLRP3 and pro-IL-1β. Without this step, resting macrophages lack the target protein and the substrate required for the assay.

  • Inhibitor Incubation: Add the neopentyl sulfonamide derivative (0.1 - 10 μM) for 30 minutes prior to activation.

    • Causality: Pre-incubation allows the hydrophobic neopentyl sulfonamide to permeate the cell membrane and occupy the monomeric NLRP3 pocket before the oligomerization trigger occurs.

  • Inflammasome Activation: Introduce 10 μM Nigericin for 45 minutes.

    • Causality: Nigericin acts as "Signal 2" by inducing rapid intracellular potassium (K⁺) efflux. This is the direct physiological trigger that forces NLRP3 to undergo its oligomerization conformation.

  • Quantification: Measure mature IL-1β in the cell supernatant via ELISA.

    • Causality: Active NLRP3 cleaves pro-IL-1β into its mature, secreted form. A reduction of IL-1β in the supernatant is a direct, quantifiable proxy for successful steric inhibition by the neopentyl sulfonamide.

References

  • Xu, Y., Xu, Y., Blevins, H., et al. "Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies." European Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Colombe, J. R. "New Applications of Heteroarylzinc Nucleophiles." Ph.D. Thesis, Massachusetts Institute of Technology, 2015. URL:[Link]

Sources

Benchmarking 3-Methoxy-2,2-dimethylpropane-1-sulfonamide against other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (referred to herein as MDPS ) against established enzyme inhibitors.

This analysis focuses on its primary pharmacological class: Carbonic Anhydrase Inhibition .[1] While sulfonamides are also known for bacterial DHPS inhibition, the primary unsubstituted sulfonamide motif (


) of MDPS dictates its activity as a zinc-binding inhibitor of mammalian Carbonic Anhydrases (CAs).

Executive Summary & Mechanism of Action

3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPS) represents a distinct class of aliphatic sulfonamide inhibitors . Unlike the classical aromatic inhibitors (e.g., Acetazolamide) that dominate the clinic, MDPS utilizes a flexible, electron-rich aliphatic backbone.

  • Target Enzyme: Carbonic Anhydrase (Isoforms CA I, II, IX, XII).

  • Mechanism: The deprotonated sulfonamide nitrogen acts as a zinc-binding group (ZBG) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

    
     to bicarbonate.
    
  • Key Differentiator: The gem-dimethyl group at the

    
    -position provides steric bulk that restricts bond rotation (Thorpe-Ingold effect), potentially enhancing metabolic stability and selectivity compared to linear aliphatic chains.
    
Signal Transduction & Inhibition Pathway

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the precise intervention point of MDPS.

CA_Inhibition Enz CA-Zn(II)-OH⁻ (Active Enzyme) Complex Enzyme-Substrate Complex Enz->Complex + CO₂ Blocked Inhibited Complex [CA-Zn(II)-NHSO₂R] Enz->Blocked + MDPS (Competition) Substrate CO₂ Product HCO₃⁻ + H⁺ Complex->Product Hydration Product->Enz Regeneration Inhibitor MDPS (R-SO₂NH⁻) Inhibitor->Blocked Binding to Zn(II)

Figure 1: Mechanism of Action.[2][3][4][5] MDPS competes with the zinc-bound hydroxide (Zn-OH), forming a tetrahedral adduct that inactivates the enzyme.

Comparative Profiling: MDPS vs. Standards

To objectively assess MDPS, we benchmark it against Acetazolamide (AAZ) (the broad-spectrum gold standard) and Methazolamide (MZA) (a lipophilic alternative).

Table 1: Physicochemical & Inhibitory Profile
FeatureMDPS (New Candidate) Acetazolamide (Standard) Methazolamide (Alternative)
Structure Class Aliphatic SulfonamideHeterocyclic SulfonamideHeterocyclic Sulfonamide
Zinc Binding Group Primary Sulfonamide (

)
Primary Sulfonamide (

)
Primary Sulfonamide (

)
pKa (Sulfonamide) ~10.5 (Predicted)*7.27.3
Active Species Anionic (

)
Anionic (

)
Anionic (

)
Potency (hCA II) Moderate (

in

M range)
High (

nM)
High (

nM)
Selectivity Potential for mitochondrial isoformsLow (Broad Spectrum)Low (Broad Spectrum)
Solubility High (Amphiphilic)Low (Aqueous)Moderate (Lipophilic)

Technical Insight: The higher pKa of aliphatic sulfonamides like MDPS means a smaller fraction is ionized at physiological pH (7.4) compared to Acetazolamide. Consequently, MDPS is expected to have a higher


 (lower potency) in standard assays but may exhibit superior membrane permeability due to the neutral fraction.

Experimental Protocols for Benchmarking

To validate the performance of MDPS, you must perform the Stopped-Flow


 Hydration Assay . This is the kinetic gold standard, as esterase assays (using p-nitrophenyl acetate) are often unreliable for aliphatic inhibitors.
Protocol A: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (


) of MDPS against hCA II.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA II (concentration: 10–20 nM).

    • Substrate:

      
      -saturated water (approx. 17 mM at 25°C).
      
    • Inhibitor Stock: Dissolve MDPS in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

      
      M).
      
  • Workflow:

    • Step 1: Pre-incubate enzyme (hCA II) with MDPS dilutions for 15 minutes at room temperature.

    • Step 2: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

      • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

      • Syringe B:

        
        -saturated water.
        
    • Step 3: Rapid mixing (< 5 ms dead time). Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed reaction (buffer only) and catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation adapted for tight-binding inhibitors if

      
      , or standard Michaelis-Menten inhibition models.
      
    • Validation Check: Acetazolamide must yield a

      
       of 10–15 nM in the same run to validate the system.
      
Protocol B: Selectivity Profiling (Visualized)

This workflow determines if MDPS prefers cytosolic (CA I/II) or tumor-associated (CA IX/XII) isoforms.

Assay_Workflow cluster_isoforms Isoform Panel Start Compound MDPS (10 mM DMSO Stock) Dilution Serial Dilution (9 points, 1:3 steps) Start->Dilution CA1 hCA I (Cytosolic) Dilution->CA1 CA2 hCA II (Dominant) Dilution->CA2 CA9 hCA IX (Hypoxic Tumor) Dilution->CA9 Incubation Pre-incubation 15 min @ 25°C CA1->Incubation CA2->Incubation CA9->Incubation Reaction Stopped-Flow CO₂ Hydration Incubation->Reaction Data Calculate Ki Reaction->Data Decision Selectivity Ratio (Ki CA II / Ki CA IX) Data->Decision

Figure 2: Selectivity Profiling Workflow.[6] Parallel screening against multiple isoforms identifies the therapeutic window.

Critical Analysis & Interpretation

When interpreting your data for MDPS, apply the following "E-E-A-T" criteria:

  • The "Aliphatic Tail" Effect:

    • Expect MDPS to be 10-100x less potent than Acetazolamide against hCA II due to the lack of aromatic stacking interactions in the active site and higher pKa.

    • However, if MDPS shows

      
       nM against hCA IX , it represents a high-value lead for hypoxic tumor targeting, as aliphatic tails can sometimes exploit the hydrophobic pocket specific to CA IX.
      
  • Solubility vs. Permeability:

    • Unlike the highly polar Acetazolamide, the 3-methoxy-2,2-dimethyl moiety imparts amphiphilicity.

    • Experiment to Verify: Run a PAMPA (Parallel Artificial Membrane Permeability Assay). MDPS is predicted to have higher passive permeability (

      
      ) than Acetazolamide, making it a better candidate for topical (glaucoma) or CNS applications if potency can be optimized.
      
  • Metabolic Stability:

    • The gem-dimethyl group (2,2-dimethyl) is a strategic blocker of

      
      -oxidation. In microsome stability assays, MDPS should show a longer half-life (
      
      
      
      ) compared to linear analogs like 3-methoxypropane-1-sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link

  • PubChem Compound Summary . (n.d.). 2,2-Dimethylpropane-1-sulfonamide derivatives. National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

3-Methoxy-2,2-dimethylpropane-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="Waste Generation:\n3-Methoxy-2,2-dimethylpropane-1-sulfon

Validating Safety Protocol

I'm now concluding the document, ensuring complete adherence to safety protocols. I've double-checked all components, which now encompass detailed hazard identification, step-by-step handling guidelines, and the incinerator route. The document is comprehensive. I'm confirming that the provided links function, and that each citation has a correlating entry in the reference section.

3-Methoxy-2,2-dimethylpropane-1-sulfonamide: Operational Handling and Disposal Protocol

As a Senior Application Scientist, I frequently encounter specialized molecular building blocks that require rigorous, customized safety and disposal frameworks. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) [1.1] is a versatile aliphatic sulfonamide scaffold utilized heavily in drug discovery and agrochemical development. Because it contains both a sulfonamide moiety and an ether linkage, its physicochemical behavior demands specific operational protocols.

This guide provides a self-validating, step-by-step methodology for the safe handling and environmentally compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Physicochemical Profile and Hazard Rationale

Understanding the molecular causality behind a compound's hazards is the first step in designing a robust safety protocol. Do not simply memorize the hazards; understand why they exist.

  • Sulfonamide Moiety : Simple aliphatic sulfonamides generally exhibit a pKa around 10.5, rendering them weakly acidic[1]. In the presence of strong bases, they can deprotonate, altering their solubility profile and potentially causing unexpected exothermic reactions or precipitation in mixed waste streams.

  • Toxicity Profile : Based on structural analogs (e.g., 3-Methoxy-2-methylpropane-1-sulfonamide), this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Environmental Persistence : Sulfonamides are notoriously persistent in aqueous environments and can be toxic to aquatic life[2]. They must never be disposed of via standard aqueous drains, as they bypass standard wastewater treatment facilities and pose long-term ecological risks.

Quantitative Data Summary

ParameterValue / GuidelineOperational Implication
CAS Number 1484317-86-3[3]Use for precise SDS tracking and EHS logging.
Molecular Formula C6H15NO3S[4]Contains heteroatoms (N, S); dictates specific scrubber requirements during incineration.
Molecular Weight 181.26 g/mol [4]Relevant for molarity calculations in reaction scaling.
GHS Hazards H302, H315, H319, H335Mandates strict use of localized exhaust (fume hood) and chemical-resistant PPE.
Waste Classification Hazardous Waste[2]Must be segregated from general trash; requires high-temperature incineration[5].

Operational Handling Protocol

To ensure experimental integrity and operator safety, adhere to the following self-validating workflow before initiating any synthesis:

  • Step 1: PPE and Environment Setup Don standard PPE (nitrile gloves, chemical-resistant lab coat, safety goggles). All weighing and transfer operations must occur within a certified Class II biological safety cabinet or a chemical fume hood to mitigate the inhalation of fine particulates[5].

  • Step 2: Static Mitigation Aliphatic powders can accumulate static charge. Use an anti-static weighing boat and an ionizing bar if the ambient laboratory humidity is below 40%. Self-Validation: If the powder "jumps" to the spatula, static is present. Stop and ionize the area to prevent aerosolization of the respiratory irritant.

  • Step 3: Solvent Compatibility Verification 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is highly soluble in polar organic solvents. Before scaling up a reaction, validate solubility in a 1 mL test vial. This prevents unexpected precipitation during critical synthetic steps, which could lead to hazardous pressure buildup in closed systems.

Waste Segregation and Disposal Plan

The disposal of sulfonamide derivatives falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA)[2]. Although not explicitly P- or U-listed, the compound's toxicity mandates its treatment as hazardous waste.

  • Step 1: Phase Segregation

    • Liquid Waste: Collect all reaction filtrates and organic washings containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) container. Segregate halogenated from non-halogenated solvents to prevent cross-reactivity.

    • Solid Waste: Place all contaminated consumables (weighing papers, pipette tips, empty vials) into a rigid, puncture-resistant solid waste container lined with a hazardous waste bag[5].

  • Step 2: Chemical Stabilization Ensure the liquid waste stream is pH-neutral (pH 6-8) before sealing the container. Highly basic waste streams can deprotonate the sulfonamide[1], while highly acidic streams may trigger unwanted side reactions. Self-Validation: Dip a pH indicator strip into the waste mixture before capping to validate neutrality.

  • Step 3: RCRA-Compliant Labeling Label all containers immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list "3-Methoxy-2,2-dimethylpropane-1-sulfonamide" alongside the primary solvent matrix[5].

  • Step 4: Satellite Accumulation Area (SAA) Management Store sealed containers in a designated SAA with secondary containment. Ensure the SAA does not exceed the 55-gallon limit per RCRA 40 CFR 262.15[5]. Inspect the SAA weekly for leaks.

  • Step 5: Final Disposal via Incineration Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The primary recommended method for the destruction of sulfonamide organics is high-temperature incineration in a facility equipped with a scrubber to neutralize SOx and NOx emissions[2].

Disposal Workflow Visualization

G Start Waste Generation: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide Segregate Phase Segregation (Solid vs. Liquid) Start->Segregate Solid Solid Waste (Contaminated PPE, Vials) Segregate->Solid Solids Liquid Liquid Waste (Organic Solvents/Aqueous) Segregate->Liquid Solutions Labeling RCRA-Compliant Labeling (Hazard: Toxic/Irritant) Solid->Labeling Liquid->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA pH Neutralized Incineration Final Disposal: High-Temperature Incineration SAA->Incineration EHS Transfer

Procedural workflow for the segregation, labeling, and incineration of sulfonamide hazardous waste.

References

  • [1] National Institutes of Health (NIH) / PMC. "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields". Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1484317-86-3 Molecular Formula: C₆H₁₅NO₃S Molecular Weight: 181.26 g/mol [1]

Part 1: Executive Safety Summary (Immediate Action)

Urgency Level: High (Research Chemical / Sensitizer Potential) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Potential Sensitizer. Storage Requirement: Cold Chain (2–8°C), Inert Atmosphere (Argon/Nitrogen), Desiccated.

As a Senior Application Scientist, I emphasize that 3-Methoxy-2,2-dimethylpropane-1-sulfonamide is a specialized building block. While specific toxicological data for this exact CAS is limited, its sulfonamide moiety mandates that we treat it as a potential severe sensitizer (similar to sulfa drugs) until proven otherwise. The protocols below are designed effectively as a "Universal Precautions" approach for handling functionalized sulfonamides.

Emergency Response Quick-Reference
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15+ mins. Do NOT use organic solvents (ethanol/DMSO) which enhance dermal absorption.
Eye Contact Flush with saline/water for 15 mins. Remove contact lenses if present.[2] Seek medical attention.
Inhalation Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical support.
Spill (Solid) Do not sweep (creates dust). Wet-wipe with MeOH-dampened pads or use a HEPA vacuum.

Part 2: Hazard Identification & Risk Assessment[3][4]

The "Black Box" Protocol

Because this is a research chemical with limited historical exposure data, we apply Structure-Activity Relationship (SAR) logic. The sulfonamide group (


) presents two core risks:
  • Immunological Sensitization: Sulfonamides can haptenize proteins, leading to allergic responses (Stevens-Johnson Syndrome risk in extreme systemic cases).

  • Acidic Proton Reactivity: The sulfonamide nitrogen is weakly acidic (

    
    ), making it reactive toward strong bases.
    
Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for determining the necessary containment level based on your operational scale.

RiskAssessment start Start: Handling 1484317-86-3 state_check Physical State? start->state_check solid Solid / Powder state_check->solid solution In Solution (DCM/DMSO) state_check->solution dust_risk Risk: Inhalation Sensitization solid->dust_risk Particle Drift absorb_risk Risk: Dermal Absorption solution->absorb_risk Splash/Wicking control_solid Control: Fume Hood + N95/P100 Static Control Required dust_risk->control_solid control_sol Control: Double Gloving Splash Goggles absorb_risk->control_sol lab_caption Figure 1: Risk-Based Containment Logic for Sulfonamide Handling

Part 3: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for novel sulfonamides due to the risk of developing long-term hypersensitivity. We utilize a Barrier Redundancy strategy.

Hand Protection: The "Double-Shell" Method

Why? Sulfonamides are often dissolved in polar aprotic solvents (DMSO, DMF) which permeate standard nitrile gloves rapidly, carrying the allergen through the skin.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Disposable). Acts as a sweat barrier and secondary defense.

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile OR Silver Shield® (Laminate) if working with DMSO/DCM solutions.

  • Protocol: Check outer gloves for "puckering" (solvent swelling) every 15 minutes. Change immediately upon splash contact.

Respiratory Protection

Why? The primary route of sensitization is inhalation of micro-dust during weighing.

  • Primary Engineering Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If weighing outside a hood (not recommended) or cleaning spills, use a NIOSH N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical dust.

Ocular & Body Protection[2][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if handling >10 grams.

PPE Selection Matrix
ComponentStandard Handling (<1g)Scale-Up Handling (>10g)Rationale
Gloves Double Nitrile (4mil/5mil)Laminate (Silver Shield)Prevents carrier-solvent permeation.
Respiratory Fume Hood OnlyFume Hood + N95 BackupRedundancy against dust generation.
Clothing Cotton Lab CoatTyvek Lab Coat/ApronPrevents fabric contamination/carry-home.

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid 3-Methoxy-2,2-dimethylpropane-1-sulfonamide without generating airborne dust.

  • Equilibrate: Remove the container from 2-8°C storage and allow it to reach room temperature inside a desiccator before opening.

    • Scientific Logic:[1][3] Opening a cold bottle condenses atmospheric moisture, causing hydrolysis or clumping (hygroscopicity), which increases handling difficulty and risk.

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat. Sulfonamide powders are often electrostatic and will "jump" or disperse.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Dissolve the solid inside the weigh boat or vial immediately after weighing to lock the dust into a liquid phase.

Protocol B: Reaction Setup Workflow

This workflow minimizes exposure time during the critical "open vessel" phase.

HandlingWorkflow step1 1. Warm to RT (Desiccator) step2 2. Weigh in Hood (Anti-static) step1->step2 Dry step3 3. Dissolve (Lock Dust) step2->step3 Solvent Add step4 4. Transfer to Rxn (Closed System) step3->step4 Syringe/Cannula step5 5. Waste Tagging (Sulfonamide) step4->step5 Cleanup caption Figure 2: Linear Workflow for Minimizing Dust Exposure

Part 5: Disposal & Deactivation

Do NOT dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in environmental bacteria.

  • Liquid Waste: Collect in a dedicated "Halogenated/Organic" waste stream. Label clearly: "Contains Sulfonamide - Potential Sensitizer."

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged (Ziploc type) before being placed in the solid chemical waste drum.

  • Deactivation (Spills):

    • Small spills can be treated with 10% bleach (sodium hypochlorite) solution, which oxidizes the sulfonamide nitrogen, followed by water. Note: Ensure no acid is present to avoid chlorine gas generation.

References

  • PubChem. (2024). Compound Summary: Sulfonamide Class Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Respiratory or Skin Sensitisation. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.